molecular formula C8H16N2O B1591034 4-(Pyrrolidin-3-yl)morpholine CAS No. 53617-37-1

4-(Pyrrolidin-3-yl)morpholine

Cat. No.: B1591034
CAS No.: 53617-37-1
M. Wt: 156.23 g/mol
InChI Key: OPJDRNMJJNFSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-3-yl)morpholine is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-3-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJDRNMJJNFSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562382
Record name 4-(Pyrrolidin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53617-37-1
Record name 4-(Pyrrolidin-3-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53617-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrrolidin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(Pyrrolidin-3-yl)morpholine" synthesis pathway exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Pyrrolidin-3-yl)morpholine

Executive Summary

This compound is a valuable heterocyclic scaffold that incorporates two key pharmacophores: the pyrrolidine ring and the morpholine moiety. Both are prevalent in a wide range of biologically active compounds and FDA-approved drugs, making this combined structure a compelling building block for drug discovery and medicinal chemistry.[1] The pyrrolidine core is central to numerous pharmaceuticals, while the morpholine ring often enhances aqueous solubility and metabolic stability, improving the overall pharmacokinetic profile of a drug candidate.[2][3] This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, offering senior application scientists and drug development professionals a detailed analysis of methodologies, mechanistic insights, and practical, field-proven protocols. We will dissect two principal strategies: Reductive Amination and Nucleophilic Substitution, providing the causal logic behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Strategic Importance of the Pyrrolidinyl-Morpholine Scaffold

The convergence of the pyrrolidine and morpholine heterocycles into a single molecule presents a unique opportunity in molecular design. Pyrrolidine derivatives are foundational motifs in a vast array of pharmacologically active agents, including inhibitors, modulators, and antibacterial compounds.[4] Similarly, the morpholine ring is a privileged structure in medicinal chemistry, recognized for its ability to improve physicochemical properties.[2] The target molecule, this compound, therefore serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications.

This guide focuses on robust and scalable synthetic routes, emphasizing the use of protecting groups and key intermediates that allow for controlled and efficient synthesis.

Retrosynthetic Analysis: Devising the Synthetic Strategy

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections at the C-N linkage between the two rings. This leads to two distinct and highly practical forward-synthetic strategies.

Retrosynthesis target This compound disconnection_A Pathway A: Reductive Amination target->disconnection_A C-N bond disconnection disconnection_B Pathway B: Nucleophilic Substitution target->disconnection_B C-N bond disconnection precursor_A1 N-Protected-3-pyrrolidinone disconnection_A->precursor_A1 precursor_A2 Morpholine disconnection_A->precursor_A2 precursor_B1 N-Protected-3-(Leaving Group)-pyrrolidine (e.g., OMs, OTs) disconnection_B->precursor_B1 precursor_B2 Morpholine disconnection_B->precursor_B2

Caption: Retrosynthetic analysis of this compound.

  • Pathway A (Reductive Amination): This approach involves the formation of the key C-N bond by reacting an N-protected 3-pyrrolidinone with morpholine under reductive conditions. This is often the preferred route due to its operational simplicity and the commercial availability of the necessary precursors.

  • Pathway B (Nucleophilic Substitution): This strategy relies on activating the 3-position of an N-protected pyrrolidine precursor (typically derived from 3-hydroxypyrrolidine) with a suitable leaving group, followed by displacement with morpholine acting as the nucleophile.

Synthetic Pathway A: Reductive Amination

This pathway is arguably the most direct and efficient method for constructing the target molecule. It proceeds through three key stages: protection of the pyrrolidine nitrogen, oxidation of the hydroxyl group to a ketone, and the final reductive amination followed by deprotection.

Rationale and Workflow

The use of a tert-butyloxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen is strategic. The Boc group is stable to the oxidative and reductive conditions used in the subsequent steps but can be removed cleanly under acidic conditions without affecting the newly formed tertiary amine.[5] Oxidation of the alcohol to a ketone is a critical step to enable the formation of an iminium ion intermediate with morpholine. Reductive amination using a mild hydride source like Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly effective for coupling secondary amines to ketones.[6]

Pathway_A start (R/S)-3-Hydroxypyrrolidine step1 Step 1: N-Protection start->step1 Boc₂O, Base DCM intermediate1 (R/S)-N-Boc-3-hydroxypyrrolidine step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 DMP or Swern Oxidation intermediate2 N-Boc-3-pyrrolidinone step2->intermediate2 step3 Step 3: Reductive Amination intermediate2->step3 Morpholine NaBH(OAc)₃, DCE intermediate3 4-(1-Boc-pyrrolidin-3-yl)morpholine step3->intermediate3 step4 Step 4: Deprotection intermediate3->step4 TFA or HCl in Dioxane product This compound step4->product

Caption: Workflow for the Reductive Amination Pathway.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

  • Rationale: Protection of the secondary amine is essential to prevent side reactions during the oxidation step. The Boc group is chosen for its robustness and ease of removal.[5]

  • Protocol:

    • Dissolve 3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product, which is often used without further purification.

Step 2: Synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)

  • Rationale: The conversion of the secondary alcohol to a ketone is required for the subsequent iminium ion formation. Dess-Martin Periodinane (DMP) is a mild and effective oxidizing agent for this transformation, avoiding over-oxidation.[7]

  • Protocol:

    • To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DCM (approx. 15 mL per gram) under a nitrogen atmosphere, cool the flask to 0 °C.

    • Add Dess-Martin Periodinane (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Upon completion (monitored by TLC), quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the desired ketone.[7]

Step 3: Synthesis of tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate

  • Rationale: This is the key bond-forming step. Sodium triacetoxyborohydride is the reagent of choice as it is less basic and more selective than other borohydrides, reducing the iminium ion intermediate in situ without significantly reducing the ketone starting material.

  • Protocol:

    • Dissolve N-Boc-3-pyrrolidinone (1.0 eq) and morpholine (1.2 eq) in 1,2-dichloroethane (DCE).

    • Add acetic acid (1.2 eq) to catalyze iminium ion formation.

    • Stir the mixture for 30 minutes at room temperature, then add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Stir the reaction overnight at room temperature.

    • Quench carefully with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Step 4: Synthesis of this compound (Final Product)

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the secondary amine of the pyrrolidine ring.

  • Protocol:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of DCM or 1,4-dioxane.

    • Add an excess of Trifluoroacetic Acid (TFA, 10-20 eq) or a 4M solution of HCl in 1,4-dioxane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the mixture under reduced pressure to remove the acid and solvent.

    • Neutralize the residue with a base (e.g., saturated NaHCO₃ or by passing through a basic ion-exchange resin) and extract with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

    • Dry the organic phase and concentrate to yield the final product, this compound. The product may be obtained as a free base or converted to a salt (e.g., dihydrochloride) for improved stability and handling.[8]

Data Summary
StepReactionKey ReagentsTypical YieldPurity
1N-ProtectionBoc₂O, Et₃N>95%>95%
2OxidationDess-Martin Periodinane75-85%>98%
3Reductive AminationMorpholine, NaBH(OAc)₃80-90%>95%
4DeprotectionTFA or HCl/Dioxane>90%>99%

Synthetic Pathway B: Nucleophilic Substitution

An alternative and equally viable strategy involves the nucleophilic attack of morpholine on an N-protected 3-pyrrolidinyl derivative bearing a good leaving group. This pathway is particularly useful if N-Boc-3-hydroxypyrrolidine is readily available.

Rationale and Workflow

This approach hinges on converting the hydroxyl group of N-Boc-3-hydroxypyrrolidine into a better leaving group, typically a mesylate (-OMs) or tosylate (-OTs). This activation facilitates a classic Sₙ2 reaction where morpholine acts as the nitrogen nucleophile. The choice of a non-nucleophilic base (e.g., triethylamine or DIPEA) during the activation step is crucial to prevent side reactions.

Pathway_B start (R/S)-N-Boc-3-hydroxypyrrolidine step1 Step 1: Activation of Hydroxyl start->step1 MsCl, Et₃N DCM, 0 °C intermediate1 (R/S)-N-Boc-3-(methylsulfonyloxy)pyrrolidine step1->intermediate1 step2 Step 2: Nucleophilic Substitution intermediate1->step2 Morpholine, Base DMF, Heat intermediate2 4-(1-Boc-pyrrolidin-3-yl)morpholine step2->intermediate2 step3 Step 3: Deprotection intermediate2->step3 TFA or HCl in Dioxane product This compound step3->product

Caption: Workflow for the Nucleophilic Substitution Pathway.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

  • Rationale: Methanesulfonyl chloride (MsCl) reacts with the hydroxyl group in the presence of a base to form a mesylate, an excellent leaving group for subsequent Sₙ2 displacement.

  • Protocol:

    • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

    • Wash the reaction mixture with cold water, 1M HCl, saturated NaHCO₃, and finally brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The resulting mesylate is often used immediately in the next step without further purification due to potential instability.

Step 2: Synthesis of tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate

  • Rationale: Morpholine, a strong secondary amine nucleophile, displaces the mesylate group. The reaction may require heating to proceed at a reasonable rate.

  • Protocol:

    • Dissolve the crude mesylate from the previous step in a polar aprotic solvent like DMF or Acetonitrile.

    • Add morpholine (2.0-3.0 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (1.5 eq).

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine to remove the solvent and excess morpholine.

    • Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Step 3: Deprotection

  • Protocol: This step is identical to Step 4 in Pathway A. The Boc-protected product is treated with a strong acid like TFA or HCl in dioxane to yield the final product.

Conclusion

Both the Reductive Amination and Nucleophilic Substitution pathways provide reliable and effective means to synthesize this compound. The choice between them often depends on the availability and cost of the starting materials. The Reductive Amination route (Pathway A) is generally more convergent and may offer higher overall yields if starting from 3-hydroxypyrrolidine. The Nucleophilic Substitution route (Pathway B) is an excellent alternative if N-Boc-3-hydroxypyrrolidine is the readily available precursor. Both methods utilize standard, well-understood organic transformations, making them amenable to scale-up for drug development programs.

References

An In-Depth Technical Guide to 4-(Pyrrolidin-3-yl)morpholine: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Pyrrolidin-3-yl)morpholine, a heterocyclic compound incorporating both a pyrrolidine and a morpholine moiety. These structural motifs are prevalent in medicinal chemistry, suggesting the potential of this compound as a valuable building block in drug discovery.[1][2][3][4] This document delves into the chemical structure, physicochemical properties, potential synthetic routes, and the toxicological profile of this compound, offering insights for its application in research and development.

Molecular Structure and Identification

This compound is a saturated heterocyclic compound featuring a morpholine ring attached to the 3-position of a pyrrolidine ring. This unique combination of two key pharmacophores offers a three-dimensional structure that is of significant interest in the design of novel therapeutic agents.[1][2]

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 53617-37-1
Molecular Formula C₈H₁₆N₂O[5]
Molecular Weight 156.23 g/mol [5]
Canonical SMILES C1CN(C(C1)N2CCOCC2)C
InChI Key OPJDRNMJJNFSNZ-UHFFFAOYSA-N[5]
Synonyms 3-(Morpholin-4-yl)pyrrolidine, 4-(3-Pyrrolidinyl)morpholine[6]

The structural arrangement of this compound, with its two nitrogen atoms, imparts basic properties to the molecule and provides multiple sites for potential chemical modification.

Physicochemical Properties

Table of Physicochemical Properties:

PropertyValue/PredictionSource/Notes
Physical Form Solid[5]-
Solubility Slightly soluble in water.[6]-
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not availableThe presence of two amine groups suggests two pKa values, likely in the range of typical secondary and tertiary amines.
LogP Estimated at -0.1Based on the calculated XLogP3-AA for the related compound 4-Methyl-2-(pyrrolidin-3-YL)morpholine.[7] This suggests the compound is relatively hydrophilic.

The hydrophilic nature, as suggested by the estimated LogP, indicates that this compound may have good aqueous solubility, a desirable characteristic for many drug candidates. However, experimental determination of these properties is crucial for accurate modeling and prediction of its pharmacokinetic profile.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region corresponding to the protons of the pyrrolidine and morpholine rings.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms in the molecule, with those adjacent to the nitrogen and oxygen atoms shifted downfield.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (156.23 g/mol ). Fragmentation patterns would likely involve the cleavage of the pyrrolidine and morpholine rings. A mass spectrum for a tosyl-protected derivative of this compound has been reported.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region, and C-N and C-O stretching vibrations in the fingerprint region.

For definitive structural confirmation, it is imperative for researchers to acquire and interpret the full range of spectroscopic data for any synthesized or procured sample of this compound.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the formation of pyrrolidine and morpholine rings. A plausible synthetic strategy would involve the reaction of a suitably protected 3-aminopyrrolidine derivative with a bis(2-haloethyl) ether or a related dielectrophile.

Below is a proposed, logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_deprotection Final Step cluster_product Final Product 3-Aminopyrrolidine_Derivative Protected 3-Aminopyrrolidine Reaction Nucleophilic Substitution 3-Aminopyrrolidine_Derivative->Reaction Dielectrophile Bis(2-haloethyl) ether Dielectrophile->Reaction Deprotection Removal of Protecting Group Reaction->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol Considerations:

  • Protection of 3-Aminopyrrolidine: The secondary amine of the pyrrolidine ring and the primary amine at the 3-position should be differentially protected to ensure selective reaction at the desired nitrogen. Common protecting groups for amines, such as Boc or Cbz, can be employed.

  • Ring Formation: The protected 3-aminopyrrolidine is then reacted with a suitable dielectrophile, such as bis(2-chloroethyl) ether, under basic conditions to facilitate the nucleophilic substitution and subsequent cyclization to form the morpholine ring.

  • Deprotection: The final step involves the removal of the protecting group(s) under appropriate conditions to yield the target compound, this compound.

The reactivity of this compound will be dictated by the presence of the secondary amine in the pyrrolidine ring and the tertiary amine of the morpholine ring. The secondary amine is expected to be more nucleophilic and can participate in reactions such as acylation, alkylation, and reductive amination, allowing for further functionalization of the molecule.

Potential Pharmacological Significance and Applications in Drug Discovery

Both pyrrolidine and morpholine are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide array of biologically active compounds and approved drugs.[1][2][3][4] The incorporation of these scaffolds into a single molecule suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents.

The pyrrolidine ring is a core component of numerous natural products and synthetic drugs with diverse biological activities.[1] The morpholine moiety is often introduced into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability, and can also contribute to target binding.[2][3]

Given the pharmacological profiles of related compounds, this compound and its derivatives could potentially exhibit a range of biological activities, including but not limited to:

  • Central Nervous System (CNS) Activity: Many morpholine-containing compounds have shown efficacy as anxiolytics, antidepressants, and antipsychotics.[1]

  • Anticancer Activity: The morpholine ring is present in several kinase inhibitors and other anticancer agents.[9]

  • Anti-infective Properties: Pyrrolidine and morpholine derivatives have been investigated for their antibacterial and antiviral activities.

The diagram below illustrates the logical flow from the core chemical structure to its potential applications in the pharmaceutical field.

Drug_Discovery_Logic cluster_properties Key Structural Features Core_Structure This compound (C8H16N2O) Pyrrolidine_Moiety Pyrrolidine Scaffold Core_Structure->Pyrrolidine_Moiety Morpholine_Moiety Morpholine Scaffold Core_Structure->Morpholine_Moiety Pharmacological_Potential Potential Biological Activities (CNS, Anticancer, Anti-infective) Pyrrolidine_Moiety->Pharmacological_Potential Morpholine_Moiety->Pharmacological_Potential Drug_Development Lead Optimization & Drug Candidate Selection Pharmacological_Potential->Drug_Development

Caption: Rationale for the utility of this compound in drug discovery.

It is important to note that while the structural components of this compound are associated with a wide range of biological activities, the specific pharmacological profile of this compound has yet to be extensively studied and reported in the scientific literature. Therefore, it represents an intriguing candidate for high-throughput screening and further investigation in various disease models.

Safety and Handling

Based on available safety data sheets for this compound, the compound is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry and drug discovery. Its unique structure, combining the privileged pyrrolidine and morpholine scaffolds, offers a promising starting point for the design of novel therapeutic agents. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activity, this guide provides a solid foundation for researchers interested in exploring the potential of this intriguing molecule. Further investigation into its synthesis, reactivity, and pharmacological profile is warranted to fully unlock its therapeutic potential.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(Pyrrolidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrrolidin-3-yl)morpholine is a heterocyclic small molecule incorporating both a pyrrolidine and a morpholine scaffold.[1] While commercially available as a versatile intermediate for chemical synthesis, its specific biological activities and mechanism of action (MoA) are not yet extensively documented in publicly available literature.[1] This guide, therefore, serves not as a review of established data, but as a forward-looking strategic and technical manual for the comprehensive elucidation of its MoA. We present a systematic, multi-phased research program designed to identify the molecular target(s) of this compound, validate the interaction, and characterize its downstream pharmacological effects. This document provides both the strategic rationale and detailed, field-proven protocols essential for its investigation as a potential therapeutic agent.

Introduction: The Rationale for Investigation

The chemical architecture of this compound is of significant interest to medicinal chemists. The morpholine ring is a privileged structure found in numerous approved drugs, contributing to favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The pyrrolidine ring, a five-membered nitrogen heterocycle, provides a three-dimensional scaffold that allows for precise spatial orientation of substituents to interact with biological targets. The combination of these two moieties suggests that this compound is a compelling candidate for biological screening and drug discovery efforts.

This guide outlines a logical and efficient pathway for its characterization, beginning with broad, unbiased screening to generate initial hypotheses, followed by rigorous target identification and validation studies.

Phase I: Hypothesis Generation and Initial Target Identification

The initial phase of investigation is designed to cast a wide net, identifying any significant biological effect of the compound and subsequently identifying its direct molecular target(s). We will employ a dual-pronged strategy: a target-agnostic phenotypic approach and a direct, unbiased biochemical approach.

Phenotypic Screening: Uncovering Cellular Effects

Phenotypic screening is a powerful strategy that identifies compounds altering the phenotype of a cell or organism in a desired manner, without a priori knowledge of the specific molecular target.[2][3][4] This approach allows the compound's effect to be observed in a complex biological system, potentially revealing novel mechanisms of action.[5][6]

Our initial screen will focus on cell viability across a panel of diverse human cancer cell lines, as cytotoxicity is a foundational indicator of biological activity.

Experimental Protocol 2.1.1: High-Throughput Cell Viability Screening (MTT Assay)

This protocol determines the concentration at which this compound exhibits cytotoxic or cytostatic effects.

Methodology:

  • Cell Culture: Plate a panel of selected human cancer cell lines (e.g., NCI-60 panel representatives) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Treatment: Treat the cells with the serially diluted compound. Include wells with DMSO-only as a vehicle control and wells with untreated cells as a negative control. A known cytotoxic agent (e.g., Doxorubicin) should be used as a positive control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Causality and Self-Validation:

  • Why a panel of cell lines? Differential sensitivity across cell lines can provide early clues about the mechanism. For instance, high potency in cell lines known to be dependent on a specific signaling pathway may suggest a target within that pathway.

  • Why a 72-hour incubation? This duration is sufficient to observe effects on cell proliferation and division, not just acute toxicity.

  • Controls: The use of positive, negative, and vehicle controls ensures that the observed effects are due to the compound itself and not the solvent or other experimental artifacts.

Direct Target Identification: An Unbiased Biochemical Approach

While phenotypic screening reveals what a compound does to a cell, it does not identify the direct molecular target. To achieve this, we will employ an affinity-based pull-down approach coupled with mass spectrometry, a proven method for identifying protein targets of small molecules.[8]

Experimental Workflow 2.2.1: Affinity Chromatography-Mass Spectrometry

This workflow aims to isolate and identify proteins from a cell lysate that directly bind to this compound.

Methodology:

  • Compound Immobilization: Covalently attach this compound to a solid support (e.g., NHS-activated sepharose beads) via a linker. It is critical to choose a linker attachment point on the molecule that is least likely to interfere with its biological activity. A "no-linker" control (beads alone) and a "scrambled compound" control should be prepared in parallel.

  • Cell Lysate Preparation: Prepare a total protein lysate from a responsive cell line identified in the phenotypic screen (Protocol 2.1.1).

  • Affinity Pull-Down: Incubate the immobilized compound (the "bait") with the cell lysate to allow binding.

  • Washing: Wash the beads extensively with buffer to remove non-specific, low-affinity binders.

  • Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Protein Separation and Identification:

    • Separate the eluted proteins using 1D SDS-PAGE.

    • Excise the protein bands, perform in-gel trypsin digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins from the compound-bound beads to those from the control beads. True binding partners should be significantly enriched in the experimental sample.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Immobilize Compound on Sepharose Beads C Incubate Beads with Lysate A->C B Prepare Cell Lysate B->C D Wash to Remove Non-Specific Binders C->D E Elute Bound Proteins D->E F Separate via SDS-PAGE E->F G In-Gel Digestion F->G H Identify via LC-MS/MS G->H I Bioinformatic Analysis (Compare to Controls) H->I

Caption: Workflow for affinity-based target identification.

Phase II: Target Validation and Mechanistic Characterization

Once a putative target protein (or a small set of candidates) is identified, the next critical phase is to validate this interaction and characterize its functional consequences.

Validating the Direct Binding Interaction

We must confirm that the compound physically interacts with the identified target with measurable affinity. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for this purpose.

Experimental Protocol 3.1.1: Surface Plasmon Resonance (SPR) Analysis

Methodology:

  • Protein Immobilization: Covalently immobilize the purified, recombinant putative target protein onto an SPR sensor chip.

  • Compound Injection: Prepare a series of precise concentrations of this compound in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface.

  • Data Acquisition: The SPR instrument measures the change in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized protein. This is recorded in real-time as a sensorgram.

  • Data Analysis: Fit the binding and dissociation curves from multiple compound concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ).

Causality and Self-Validation:

  • Why SPR? It provides quantitative data on binding kinetics (on- and off-rates) and affinity (Kᴅ), offering a much higher level of validation than a simple pull-down.

  • Controls: A reference flow cell on the sensor chip (with no immobilized protein or an irrelevant protein) is used to subtract bulk refractive index changes, ensuring the measured signal is from the specific interaction.

Data Presentation:

ParameterValue
Association Rate (ka) (M⁻¹s⁻¹)[Insert Value]
Dissociation Rate (kd) (s⁻¹)[Insert Value]
Dissociation Constant (Kᴅ) (nM) [Insert Value]
Caption: Example table for summarizing SPR kinetic data.
Characterizing the Functional Effect

After confirming direct binding, the next step is to determine how this interaction modulates the target's function. The specific assay will depend on the nature of the identified target.

Example Scenario: Target is a Protein Kinase

If the identified target is a protein kinase, we would proceed with an in vitro kinase inhibition assay.

Experimental Protocol 3.2.1: In Vitro Kinase Inhibition Assay

Methodology:

  • Assay Setup: In a 96- or 384-well plate, combine the recombinant kinase, its specific substrate peptide, and ATP.

  • Compound Addition: Add this compound at a range of concentrations.

  • Kinase Reaction: Incubate the mixture at 30°C to allow the kinase to phosphorylate its substrate.

  • Detection: Quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay where the amount of ATP remaining after the reaction is measured (e.g., Kinase-Glo® assay). A decrease in signal indicates kinase activity, and a restoration of signal indicates inhibition.

  • Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value for enzyme inhibition.

Elucidating the Downstream Cellular Pathway

The final step is to connect the direct target modulation back to the cellular phenotype observed in the initial screens. This involves examining the downstream signaling pathway of the validated target.

Example Scenario: Target is a Kinase in the PI3K/Akt Pathway

If our target is PI3K, we would expect to see changes in the phosphorylation status of its downstream effectors, like Akt.

Experimental Protocol 3.3.1: Western Blot Analysis of Pathway Modulation

Methodology:

  • Cell Treatment: Treat the responsive cell line with this compound at concentrations around its cellular IC₅₀.

  • Protein Lysis: After a set time, lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of Akt (p-Akt) and total Akt. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-Akt to total Akt would confirm that the compound inhibits the PI3K/Akt signaling pathway in a cellular context.

Hypothetical Signaling Pathway Diagram:

G cluster_pathway Hypothetical PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream Compound This compound Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

The investigation of a novel chemical entity like this compound requires a disciplined, hierarchical approach. The workflow presented in this guide—progressing from broad phenotypic screening to specific target identification, biochemical validation, and cellular pathway analysis—provides a robust framework for success. By systematically applying these protocols, researchers can confidently identify the molecular mechanism of action, a critical step in translating a promising small molecule from a laboratory curiosity into a potential therapeutic lead.

References

"4-(Pyrrolidin-3-yl)morpholine" discovery and background literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Pyrrolidin-3-yl)morpholine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic chemical compound that has emerged as a significant building block in medicinal chemistry. It synergistically combines the structural and physicochemical advantages of two independently valuable scaffolds: the three-dimensional, basic pyrrolidine ring and the polarity-enhancing, metabolically stable morpholine moiety. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, intended for researchers and professionals in drug development. We will explore its role as a "privileged scaffold," detail a robust synthetic protocol, and examine its incorporation into advanced drug candidates, particularly in oncology and central nervous system (CNS) disorders.

Introduction: The Convergence of Two Privileged Scaffolds

In drug discovery, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. These structures provide a versatile template for the development of novel therapeutics. This compound is a quintessential example, deriving its utility from the fusion of two such scaffolds.

  • The Pyrrolidine Ring: As a saturated five-membered nitrogen heterocycle, the pyrrolidine ring is a cornerstone of medicinal chemistry.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling chemists to explore three-dimensional pharmacophore space effectively.[1] The basic secondary amine (or a substituted tertiary amine) provides a key site for hydrogen bonding or salt formation, which can be crucial for target engagement and for improving the pharmacokinetic profile of a drug candidate.[2]

  • The Morpholine Ring: The morpholine heterocycle is frequently incorporated into drug candidates to enhance their physicochemical properties.[3] The presence of the oxygen atom introduces polarity and a hydrogen bond acceptor site, which often improves aqueous solubility and reduces off-target toxicity.[4] Furthermore, the morpholine ring is generally stable to metabolic degradation, contributing to a more favorable pharmacokinetic profile.[3][5]

The combination of these two rings into a single, relatively small molecule creates a powerful building block. It offers multiple points for diversification, a defined three-dimensional structure, and inherent "drug-like" properties, making it a highly sought-after intermediate in the synthesis of complex therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its use in synthetic chemistry, guiding choices of solvents, reagents, and purification techniques.

PropertyValueReference(s)
CAS Number 53617-37-1[6][7]
Molecular Formula C₈H₁₆N₂O[6][7]
Molecular Weight 156.23 g/mol [6][7]
IUPAC Name This compound[6]
Appearance Solid[7]
SMILES C1CC(CN1)N1CCOCC1[6]
InChI Key OPJDRNMJJNFSNZ-UHFFFAOYNA-N[6][7]

Synthesis and Characterization

While this compound is commercially available, an understanding of its synthesis is crucial for the preparation of derivatives or for scaling up production.[6][7] A highly efficient and common strategy for its synthesis is a two-step sequence involving reductive amination followed by deprotection. This approach is favored for its high yields, operational simplicity, and use of readily available starting materials.[2][8]

Synthetic_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Boc Deprotection start_A N-Boc-pyrrolidin-3-one reaction_1 start_A->reaction_1 start_B Morpholine start_B->reaction_1 reductant Na(OAc)₃BH reductant->reaction_1 intermediate tert-butyl 3-morpholinopyrrolidine-1-carboxylate reaction_2 intermediate->reaction_2 reaction_1->intermediate Reductive Amination acid TFA or HCl acid->reaction_2 final_product This compound reaction_2->final_product Deprotection

A two-step synthetic pathway to this compound.
Detailed Experimental Protocol (Representative)

This protocol describes a representative synthesis based on well-established chemical transformations.[2][8][9]

Step 1: Synthesis of tert-butyl 3-morpholinopyrrolidine-1-carboxylate (Reductive Amination)

  • Reagent Setup: To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add morpholine (1.2 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise to the reaction mixture. The use of Na(OAc)₃BH is advantageous as it is a mild and selective reducing agent for imines and enamines, tolerating many other functional groups.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-16 hours).

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-Boc protected intermediate as a pure compound.

Step 2: Synthesis of this compound (N-Boc Deprotection)

  • Reagent Setup: Dissolve the purified tert-butyl 3-morpholinopyrrolidine-1-carboxylate (1.0 eq) from Step 1 in a suitable solvent, typically DCM.

  • Deprotection: Add an excess of a strong acid. Common reagents for this transformation include trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[10][11]

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the starting material (typically 1-4 hours).

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting residue is the hydrochloride or trifluoroacetate salt of the product. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or a mild base like 1M NaOH until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Applications in Medicinal Chemistry

The true value of this compound is realized when it is incorporated as a structural fragment into larger, biologically active molecules. Its pre-defined stereochemistry (if a chiral version is used) and functional handles (the pyrrolidine nitrogen) allow for its strategic placement within a molecule to optimize interactions with a biological target.

Scaffold_Incorporation Scaffold This compound (Core Scaffold) Reaction Coupling Reaction (e.g., Amidation, Arylation) Scaffold->Reaction Drug_Candidate Final Drug Candidate (e.g., Kinase Inhibitor) Reaction->Drug_Candidate R_Group Additional Pharmacophore (R-Group) R_Group->Reaction

Use of the core scaffold to build complex drug candidates.
Case Study: Inhibitors of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several potent inhibitors of this pathway incorporate the this compound moiety.

For instance, in the development of Akt kinase inhibitors, analogues containing this scaffold were synthesized.[12] The morpholine oxygen can act as a crucial hydrogen bond acceptor, while the pyrrolidine nitrogen serves as an attachment point for other parts of the molecule designed to interact with different regions of the kinase active site. Similarly, derivatives have been designed as PI3K inhibitors, where the scaffold's rigidity and polarity contribute to both potency and selectivity.[13]

Representative Compound (Derivative)TargetBiological Activity (IC₅₀)Reference
4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][6][13][14]triazin-4-yl)morpholine derivativePI3KαMicromolar concentrations[13]
AZD5363 Analogue (Compound 48)Akt16 nM[12]

Note: The biological activity data shown is for larger molecules that contain the this compound scaffold as a substructure, demonstrating the utility of the core.

Case Study: Central Nervous System (CNS) Agents

Developing drugs that can cross the blood-brain barrier (BBB) is a major challenge in medicinal chemistry. Molecules must possess a delicate balance of lipophilicity and polarity. The morpholine ring is often considered a "CNS-friendly" fragment because it can improve aqueous solubility and overall physicochemical properties without drastically increasing molecular weight.[15] This makes the this compound scaffold an attractive starting point for the design of novel agents targeting CNS disorders. Its incorporation has been explored in compounds designed for various CNS targets, where it aids in achieving the required pharmacokinetic profile for brain penetration.[5]

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. By combining the advantageous three-dimensional geometry of the pyrrolidine ring with the favorable physicochemical and metabolic properties of the morpholine moiety, it provides a robust and versatile platform for the synthesis of novel therapeutics. Its successful application in the development of potent kinase inhibitors and its potential in the challenging field of CNS drug discovery underscore its importance. As medicinal chemists continue to seek out efficient ways to build molecular complexity and optimize drug-like properties, the utility of well-designed building blocks like this compound will only continue to grow.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-(Pyrrolidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthetically accessible scaffold, 4-(pyrrolidin-3-yl)morpholine, represents a promising starting point for the development of novel therapeutics. Its constituent pyrrolidine and morpholine rings are prevalent in a multitude of biologically active compounds, suggesting a high potential for interaction with key cellular targets. This in-depth technical guide provides a comprehensive analysis of the potential biological targets of this compound, with a primary focus on the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. We delve into the scientific rationale for this hypothesis, drawing upon structure-activity relationships of analogous compounds. Furthermore, this guide furnishes drug development professionals with a detailed roadmap for the experimental identification and validation of these targets, encompassing both cutting-edge and established methodologies.

Introduction: The Emerging Significance of the Pyrrolidinyl-Morpholine Scaffold

The quest for novel chemical entities with therapeutic efficacy is a cornerstone of modern drug discovery. The this compound scaffold has garnered interest due to the privileged nature of its two core heterocyclic components. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental building block in a vast number of FDA-approved drugs and natural products, prized for its ability to introduce conformational rigidity and stereochemical complexity.[1][2] Similarly, the morpholine moiety is a common feature in numerous kinase inhibitors and other therapeutic agents, often contributing to improved pharmacokinetic properties and target engagement.[3][4] The combination of these two motifs in this compound presents a unique chemical space with the potential for high-affinity interactions with a range of biological macromolecules.

This guide will first explore the most probable biological targets for this scaffold, focusing on the PI3K/Akt/mTOR pathway, and then provide a detailed, actionable framework for researchers to experimentally validate these predictions and uncover novel targets.

The Prime Suspect: The PI3K/Akt/mTOR Signaling Pathway

A substantial body of evidence points towards the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway as a primary target for molecules incorporating the morpholine scaffold, particularly when coupled with a nitrogen-containing heterocycle. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[5][6]

Derivatives of scaffolds bearing a morpholine group have demonstrated potent inhibitory activity against PI3K. For instance, research on 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][7][8][9]triazin-4-yl)morpholine derivatives identified them as novel PI3K inhibitors.[10] Furthermore, a comprehensive review of morpholino pyrimidine derivatives highlights their promise as inhibitors of the PI3K/Akt/mTOR pathway.[6] The morpholine oxygen is often crucial for forming a key hydrogen bond interaction within the kinase hinge region, contributing to both potency and selectivity.[6]

The pyrrolidine moiety in this compound can be envisioned to occupy a solvent-exposed region or interact with specific residues in the target protein, potentially enhancing binding affinity and modulating selectivity. The development of AZD5363, a potent Akt inhibitor, which incorporates both pyrrolidine and morpholine functionalities, further strengthens the hypothesis that this combined scaffold can effectively target kinases within this critical signaling cascade.[5][11]

Signaling Pathway Overview: The PI3K/Akt/mTOR Axis

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Compound This compound (Potential Inhibitor) Compound->PI3K Compound->Akt Compound->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

A Practical Guide to Target Identification and Validation

While the PI3K/Akt/mTOR pathway presents a compelling hypothesis, rigorous experimental validation is paramount. This section provides a detailed, multi-pronged approach for identifying and confirming the biological targets of this compound.

In Silico Target Prediction: A First Glance

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about potential targets. These approaches leverage large databases of known drug-target interactions and compound structures to predict binding partners for a novel molecule.[12][13]

  • Compound Representation: Generate a 2D or 3D representation of this compound in a suitable format (e.g., SMILES, SDF).

  • Database Selection: Utilize publicly available and commercial databases for target prediction, such as ChEMBL, DrugBank, and various machine learning-based platforms.[14]

  • Prediction Algorithms: Employ a variety of algorithms, including those based on ligand similarity, protein structure homology (if a target structure is known or can be modeled), and machine learning models trained on large-scale bioactivity data.[15][16]

  • Data Analysis and Prioritization: Analyze the prediction scores and prioritize potential targets based on the strength of the evidence from multiple algorithms and their biological relevance to desired therapeutic areas.

Workflow for Computational Target Prediction

Computational_Workflow Input This compound (SMILES/SDF) LigandBased Ligand-Based Methods (Similarity, Pharmacophore) Input->LigandBased StructureBased Structure-Based Methods (Docking, Homology Modeling) Input->StructureBased ML Machine Learning Models (Deep Learning, SVM) Input->ML Analysis Analysis & Prioritization LigandBased->Analysis StructureBased->Analysis ML->Analysis Databases Databases (ChEMBL, DrugBank, etc.) Databases->LigandBased Databases->StructureBased Databases->ML Targets Prioritized Target List Analysis->Targets

Caption: A streamlined workflow for in silico target prediction.

Experimental Target Identification: Pulling Down the Partners

Experimental approaches are essential to definitively identify the proteins that physically interact with this compound. Affinity-based pull-down methods are a cornerstone of this process.[8][9]

Affinity chromatography remains a widely used and powerful technique for isolating target proteins from complex biological mixtures.[17][18] This method involves immobilizing the small molecule of interest on a solid support and then using it as "bait" to capture its binding partners.

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid) suitable for covalent attachment to a solid support. Crucially, the point of attachment should be at a position on the molecule that does not interfere with its putative binding interactions, as determined by preliminary structure-activity relationship (SAR) studies.[3][19][20][21]

  • Immobilization: Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a cell or tissue lysate from a biologically relevant source under conditions that preserve protein structure and function.

  • Incubation: Incubate the lysate with the affinity resin to allow for the binding of target proteins. Include a control resin (without the immobilized compound) to identify non-specific binders.

  • Washing: Thoroughly wash the resin to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a variety of methods, such as changing the pH or ionic strength of the buffer, or by competing with an excess of the free (non-immobilized) this compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Workflow for Affinity Chromatography-Based Target ID

Affinity_Chromatography_Workflow Synthesis Synthesize Linker-Modified This compound Immobilize Immobilize on Resin Synthesis->Immobilize Incubate Incubate Lysate with Resin Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by Mass Spectrometry Elute->MS Targets Candidate Target Proteins MS->Targets

Caption: Step-by-step workflow for affinity chromatography.

Chemical proteomics offers a more sophisticated and often more robust approach to target identification.[7][22] These methods typically involve the use of chemical probes that can be covalently cross-linked to their targets, often through photo-affinity labeling.[23][24]

  • Probe Design and Synthesis: Design and synthesize a trifunctional probe based on the this compound scaffold. This probe should contain:

    • The core this compound structure for target recognition.

    • A photo-reactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with nearby amino acid residues.

    • A reporter tag (e.g., biotin or a clickable alkyne) for enrichment and detection.

  • Cellular Treatment and Cross-linking: Treat live cells or cell lysates with the photo-affinity probe. After an incubation period to allow for target binding, irradiate the sample with UV light to induce covalent cross-linking.

  • Lysis and Enrichment: Lyse the cells (if treated live) and enrich the biotinylated protein-probe complexes using streptavidin-coated beads.

  • On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins into peptides while they are still bound to the beads and identify them by mass spectrometry.

Target Validation: Confirming the Interaction

Once a list of candidate targets has been generated, it is crucial to validate these interactions to confirm that they are direct, specific, and functionally relevant.

Direct binding between this compound and a purified candidate protein can be confirmed using a variety of biophysical techniques.

AssayPrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.Real-time, label-free, provides kinetic data (kon, koff).Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a protein.Label-free, provides thermodynamic data (ΔH, ΔS, KD).Requires large amounts of pure protein, low throughput.
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon ligand binding.Low sample consumption, can be performed in complex biological liquids.Requires fluorescent labeling of one of the binding partners.

Confirming that this compound engages its target within a cellular context is a critical validation step.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot or mass spectrometry.[25]

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein fused to a NanoLuc® luciferase. A fluorescent tracer that also binds to the target is displaced by the test compound, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a foundation for the development of novel therapeutic agents. The strong evidence implicating analogous structures as inhibitors of the PI3K/Akt/mTOR pathway provides a clear and compelling starting point for target identification efforts. By employing a systematic and multi-faceted approach that combines in silico prediction with robust experimental techniques such as affinity chromatography and chemical proteomics, researchers can confidently identify and validate the biological targets of this intriguing molecule. Subsequent validation of target engagement in a cellular context will be pivotal in advancing compounds based on this scaffold into preclinical and clinical development, ultimately unlocking their full therapeutic potential.

References

An In-depth Technical Guide to the Starting Materials and Precursors for the Synthesis of 4-(Pyrrolidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(Pyrrolidin-3-yl)morpholine is a valuable bifunctional heterocyclic building block in medicinal chemistry, integrating the pharmacologically significant pyrrolidine and morpholine scaffolds. The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the architecture of numerous natural products and synthetic drugs, prized for its ability to introduce three-dimensional complexity and specific stereochemical features.[1][2] Similarly, the morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and target binding.[3][4] This guide provides a comprehensive analysis of the primary synthetic routes to this compound, focusing on the critical starting materials and precursors. We will dissect two principal and field-proven strategies: Reductive Amination and Nucleophilic Substitution, offering detailed protocols, mechanistic insights, and a comparative analysis to inform precursor selection and process development for researchers in drug discovery.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A retrosynthetic approach to this compound reveals two primary bond disconnections that lead to logical and commercially viable precursors. The most strategic disconnection is the C-N bond between the pyrrolidine ring and the morpholine nitrogen. This leads to two convergent synthetic strategies, each relying on a distinct set of key precursors.

  • Reductive Amination Pathway: This approach disconnects the target molecule into a pyrrolidinone precursor and morpholine. This is a robust and widely used method for C-N bond formation in pharmaceutical synthesis.[5]

  • Nucleophilic Substitution Pathway: This strategy involves disconnecting the C-N bond to yield a pyrrolidine bearing a suitable leaving group or an amino group, which then reacts with a morpholine synthon.

The choice between these pathways often depends on the availability of starting materials, desired stereochemistry, and scalability.

G cluster_0 Retrosynthetic Pathways cluster_1 Key Precursors (Reductive Amination) cluster_2 Key Precursors (Nucleophilic Substitution) target This compound path1 Reductive Amination (C-N Bond Formation) target->path1 Disconnect C(3)-N(morph) path2 Nucleophilic Substitution (C-N Bond Formation) target->path2 Disconnect C(3)-N(morph) ketone N-Protected 3-Pyrrolidinone path1->ketone morpholine Morpholine path1->morpholine amine N-Protected 3-Aminopyrrolidine path2->amine alkylating_agent Bis(2-haloethyl) ether (Morpholine Synthon) path2->alkylating_agent

Caption: Retrosynthetic analysis of this compound.

Pathway I: Synthesis via Reductive Amination

This strategy is arguably the most common and efficient for synthesizing this compound. It hinges on the reaction between an N-protected 3-pyrrolidinone and morpholine, followed by the removal of the protecting group. The use of a protecting group, typically tert-butyloxycarbonyl (Boc), is essential to prevent side reactions at the pyrrolidine nitrogen.

Core Principle & Mechanistic Insight

Reductive amination is a two-step, one-pot process. First, the ketone (N-Boc-3-pyrrolidinone) reacts with the secondary amine (morpholine) under mildly acidic conditions to form a transient iminium ion intermediate. This electrophilic species is then reduced in situ by a hydride-based reducing agent to yield the desired tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness, tolerance of various functional groups, and lack of requirement for strict pH control.

Key Precursors & Starting Materials
PrecursorStructureCAS NumberMolecular Wt.Key Sourcing Notes
N-Boc-3-Pyrrolidinone C9H15NO353167-33-6185.22Commercially available. Can be synthesized via oxidation of N-Boc-3-hydroxypyrrolidine or through photoenzymatic routes from pyrrolidine.[6]
Morpholine C4H9NO110-91-887.12Widely available, inexpensive bulk chemical.
Sodium Triacetoxyborohydride NaBH(OAc)356553-60-7211.94Standard laboratory reagent. Moisture sensitive.
Trifluoroacetic Acid (TFA) C2HF3O276-05-1114.02Standard reagent for Boc deprotection. Corrosive.
Experimental Protocol: Two-Step Synthesis

Step 1: Reductive Amination to form N-Boc-4-(pyrrolidin-3-yl)morpholine

  • To a stirred solution of N-Boc-3-pyrrolidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add morpholine (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product, which can be purified by column chromatography if necessary.

Step 2: Boc Deprotection

  • Dissolve the crude N-Boc-4-(pyrrolidin-3-yl)morpholine from the previous step in DCM (approx. 0.2 M).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in a minimal amount of DCM and basify by adding a saturated aqueous solution of NaHCO₃ or 1M NaOH until the pH is >10.

  • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

G start N-Boc-3-Pyrrolidinone + Morpholine step1 Reductive Amination (NaBH(OAc)3, DCM) start->step1 intermediate N-Boc-4-(pyrrolidin-3-yl)morpholine step1->intermediate step2 Boc Deprotection (TFA, DCM) intermediate->step2 end This compound step2->end

Caption: Workflow for the Reductive Amination synthesis pathway.

Pathway II: Synthesis via Nucleophilic Substitution

This pathway is an excellent alternative, particularly when specific stereochemistry is required, as chiral N-protected 3-aminopyrrolidines are commercially available.[7] The strategy involves constructing the morpholine ring onto the 3-aminopyrrolidine scaffold.

Core Principle & Mechanistic Insight

The synthesis relies on the double N-alkylation of the primary amine on the pyrrolidine ring with a dielectrophilic reagent that serves as the C4 backbone of the morpholine ring. The classic reagent for this transformation is bis(2-chloroethyl) ether. The reaction proceeds via two sequential intermolecular Sₙ2 reactions. A base is required to neutralize the HCl generated during the reaction and to ensure the pyrrolidine nitrogen remains nucleophilic.

Key Precursors & Starting Materials
PrecursorStructureCAS Number (S-isomer)Molecular Wt.Key Sourcing Notes
(S)- or (R)-1-Boc-3-aminopyrrolidine C9H18N2O2147081-44-5186.25Commercially available as both enantiomers, providing direct access to chiral products.[7][8]
Bis(2-chloroethyl) ether C4H8Cl2O111-44-4143.01Commercially available. Caution: Toxic and carcinogenic.
Potassium Carbonate (K₂CO₃) K2CO3584-08-7138.21Common, inexpensive inorganic base.
Sodium Iodide (NaI) NaI7681-82-5149.89Used catalytically (Finkelstein reaction) to convert the less reactive chlorides to more reactive iodides in situ.
Experimental Protocol: One-Pot Synthesis and Deprotection

Step 1: Morpholine Ring Formation

  • To a solution of (S)- or (R)-1-Boc-3-aminopyrrolidine (1.0 eq) in a high-boiling polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF), add a robust base like potassium carbonate (K₂CO₃) (3.0 eq) and a catalytic amount of sodium iodide (NaI) (0.1 eq).

  • Add bis(2-chloroethyl) ether (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-48 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield crude N-Boc-4-(pyrrolidin-3-yl)morpholine.

Step 2: Boc Deprotection

The deprotection procedure is identical to that described in Pathway I.

G start N-Boc-3-Aminopyrrolidine + Bis(2-chloroethyl) ether step1 Double N-Alkylation (K2CO3, NaI, MeCN) start->step1 intermediate N-Boc-4-(pyrrolidin-3-yl)morpholine step1->intermediate step2 Boc Deprotection (TFA, DCM) intermediate->step2 end This compound step2->end

Caption: Workflow for the Nucleophilic Substitution synthesis pathway.

Conclusion and Strategic Recommendations

Both the Reductive Amination and Nucleophilic Substitution pathways offer reliable and scalable methods for the synthesis of this compound. The optimal choice is dictated by the specific project requirements:

  • For Racemic or Achiral Synthesis: The Reductive Amination pathway is often more cost-effective and straightforward, utilizing readily available bulk chemicals. It avoids the use of the highly toxic bis(2-chloroethyl) ether.

  • For Stereospecific Synthesis: The Nucleophilic Substitution pathway is superior, as it leverages commercially available chiral N-Boc-3-aminopyrrolidines to directly produce enantiomerically pure final products, such as (R)-4-(Pyrrolidin-3-yl)morpholine or its (S)-enantiomer.

By understanding the causality behind these experimental choices and the availability of their respective precursors, researchers can confidently select and execute the most appropriate synthetic strategy for their drug development programs.

References

"4-(Pyrrolidin-3-yl)morpholine" in silico modeling and docking studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 4-(Pyrrolidin-3-yl)morpholine

Abstract

The morpholine-pyrrolidine scaffold is a versatile structural motif present in numerous biologically active compounds, suggesting its potential as a valuable building block in medicinal chemistry.[1][2] This guide provides a comprehensive, field-proven methodology for conducting in silico modeling and molecular docking studies on novel compounds, using this compound as a case study. We will navigate the complete computational workflow, from target selection and molecular preparation to the execution and critical analysis of docking simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to predict and rationalize the molecular interactions that underpin biological activity. For the purpose of this guide, we will use Human Carbonic Anhydrase II (hCA-II), a well-characterized enzyme and a common target for inhibitors containing heterocyclic scaffolds, as a representative protein target to illustrate the workflow.[3]

Part 1: Foundational Stage - Pre-Docking Preparation

The validity of any molecular docking study is critically dependent on the meticulous preparation of both the protein receptor and the small molecule ligand. This phase ensures that the molecules are in a chemically correct and energetically favorable state, providing a realistic foundation for the simulation.

1.1: Target Protein Identification and Preparation

The choice of a biological target is the first critical decision. It is typically guided by existing literature, homology to known ligands, or broader screening hypotheses. As morpholine-based thiazoles have shown inhibitory potential against Carbonic Anhydrase II (CA-II), this enzyme serves as a logical and illustrative target for our subject compound.[3][4]

  • Structure Acquisition: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 2VVA, which represents hCA-II in complex with a known inhibitor.

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF ChimeraX, BIOVIA Discovery Studio, PyMOL).[5]

    • Causality: The raw PDB file contains non-essential components like water molecules, co-solvents, and co-crystallized ligands that can interfere with the docking process.[6][7] It is crucial to remove these to create a clean binding site. Retain only the protein chain(s) and essential cofactors (in this case, the active site Zinc ion, ZN).

  • Structural Refinement:

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens, ensuring that polar hydrogens are correctly placed to form an optimal hydrogen-bonding network.[6]

    • Repair Missing Residues: Check for and repair any missing side chains or gaps in the protein structure using built-in tools like the Dock Prep procedure in Chimera.[8][9]

  • Assign Atomic Charges: Compute and assign partial atomic charges to the protein. The Kollman charging method is a widely accepted standard for proteins. This step is essential for the scoring function to accurately calculate electrostatic interactions.[10]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

1.2: Ligand Preparation: this compound

The ligand must be converted from a 2D representation to an energetically minimized 3D conformer with correct chemical properties.

  • Structure Generation: Obtain the 2D structure of this compound. Its canonical SMILES representation is C1(CCNC1)N2CCOCC2.[1] This can be drawn in chemical sketchers like MarvinSketch or obtained from databases like PubChem.

  • Conversion to 3D: Convert the 2D structure into a 3D model.

  • Energy Minimization: Perform a geometry optimization using a suitable force field, such as MMFF94 or UFF.[6]

    • Causality: This step ensures the ligand has realistic bond lengths, angles, and a low-energy conformation, preventing steric clashes or unrealistic geometries during docking.

  • Assign Partial Charges: Calculate and assign partial charges for the ligand atoms. The Gasteiger charge calculation method is a rapid and effective standard for small organic molecules.[11]

  • Define Torsional Flexibility: Identify and define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site, which is crucial for flexible ligand docking.[10]

  • File Format Conversion: Save the final, prepared ligand structure in the PDBQT format for use with AutoDock Vina.

Part 2: The Simulation Stage - Predicting Molecular Recognition

With the receptor and ligand properly prepared, the next stage involves defining the search space and executing the docking simulation to predict the most favorable binding pose.

2.1: Defining the Binding Site (Grid Box Generation)

Molecular docking algorithms require a defined three-dimensional space in which to perform their conformational search. This is known as the grid box.

  • Identify the Active Site: For hCA-II (PDB: 2VVA), the active site is well-defined and centered around the catalytic Zinc ion (ZN301).

  • Center the Grid: In your docking software (e.g., AutoDock Tools), center the grid box on this Zinc ion or on the center of mass of the co-crystallized ligand.[7]

  • Set Grid Dimensions: Adjust the size of the grid box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire active site and allow the ligand to rotate and translate freely within it.[12]

    • Causality: A grid box that is too small may artificially constrain the ligand and miss the optimal binding pose. A box that is excessively large increases computation time unnecessarily.

  • Save Grid Parameters: Record the coordinates for the center of the box and its dimensions. These values are required for the docking configuration file.

2.2: Docking Execution with AutoDock Vina

AutoDock Vina is a widely used, robust, and efficient software for molecular docking.[12] It uses a sophisticated gradient optimization method in its search algorithm.

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and grid parameters.

  • Launch the Simulation: Execute AutoDock Vina from the command line, pointing to the configuration file.

  • Simulation Output: Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores.

Part 3: Post-Docking Analysis - Translating Data into Scientific Insight

The raw output of a docking simulation is a set of coordinates and scores. The final, and most critical, stage is the analysis and interpretation of these results to derive meaningful biological hypotheses.

3.1: Evaluating Binding Affinity and Poses

The primary quantitative output from Vina is the binding affinity, an estimation of the binding free energy in kcal/mol.

Pose RankBinding Affinity (kcal/mol)Root-Mean-Square Deviation (RMSD) from Best Pose (Å)
1-7.20.000
2-7.01.35
3-6.81.89
4-6.52.41
5-6.52.55
Note: This data is illustrative for demonstration purposes.
  • Interpretation: Lower (more negative) binding affinity values indicate a more favorable predicted interaction.[12] The top-ranked pose is the most probable binding mode according to the scoring function.

3.2: Visual Analysis of Molecular Interactions

Quantitative scores must be validated with a qualitative, visual inspection of the binding pose to ensure it is chemically sensible.

  • Load Results: Open the prepared receptor PDBQT file and the docking results output PDBQT file in a visualization tool like BIOVIA Discovery Studio or PyMOL.[13]

  • Analyze the Top Pose: Focus on the top-ranked pose and its interactions with the active site residues.

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand's hydrogen bond donors/acceptors (the morpholine oxygen and pyrrolidine nitrogen) and protein residues.

    • Hydrophobic Interactions: Look for contacts between the aliphatic parts of the pyrrolidine ring and hydrophobic residues in the binding pocket.

    • Metal Coordination: Critically, for a metalloenzyme like hCA-II, check for any coordination between a heteroatom on the ligand and the active site Zinc ion. This is a key interaction for many known CA-II inhibitors.

  • Generate 2D/3D Diagrams: Use software tools to generate clear diagrams that illustrate these specific interactions, labeling the participating amino acid residues.[5] This visual evidence is crucial for communicating the docking results.

Overall In Silico Workflow

G cluster_prep Part 1: Preparation cluster_sim Part 2: Simulation cluster_analysis Part 3: Analysis PDB 1. Protein Structure (RCSB PDB) PrepP Protein Preparation (Clean, Add H, Charges) PDB->PrepP Ligand2D 2. Ligand Structure (SMILES/2D) PrepL Ligand Preparation (3D Convert, Minimize, Charges) Ligand2D->PrepL Grid 3. Define Grid Box (Active Site) PrepP->Grid Dock 4. Run Docking (AutoDock Vina) PrepL->Dock Grid->Dock Results 5. Raw Results (Poses & Scores) Dock->Results Analysis 6. Interaction Analysis (Visualize H-Bonds, etc.) Results->Analysis Hypothesis 7. Biological Hypothesis Analysis->Hypothesis

Caption: High-level workflow for a molecular docking study.

Decision Logic for Post-Docking Analysis

G Start Analyze Top-Ranked Pose CheckScore Is Binding Affinity Favorable (< -6 kcal/mol)? Start->CheckScore CheckInteractions Are Key Interactions (e.g., H-Bonds, Metal Coordination) Present? CheckScore->CheckInteractions Yes Reject Hypothesis Not Supported: Discard Pose CheckScore->Reject No CheckPose Is the Pose Sterically Plausible? CheckInteractions->CheckPose Yes CheckInteractions->Reject No Accept Hypothesis Supported: Pose is Valid CheckPose->Accept Yes CheckPose->Reject No

Caption: Decision tree for validating a predicted binding pose.

Conclusion

This guide has outlined a rigorous and self-validating protocol for the in silico analysis of this compound. By following these structured steps—from meticulous molecular preparation to critical, interaction-based analysis—researchers can generate reliable, hypothesis-driven predictions of a compound's binding mode and affinity. Molecular docking does not provide definitive proof, but it is an indispensable tool for prioritizing compounds, rationalizing structure-activity relationships, and guiding the next steps of experimental validation in the drug discovery pipeline.

References

A Technical Guide to the Thermodynamic and Kinetic Properties of 4-(Pyrrolidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the thermodynamic and kinetic properties of the heterocyclic compound 4-(Pyrrolidin-3-yl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with established methodologies for the determination of key physicochemical parameters. In the absence of extensive experimental data for this specific molecule, this guide also serves as a procedural blueprint for its characterization, grounded in established scientific principles.

Introduction to this compound

This compound, identified by its CAS number 53617-37-1, is a bifunctional heterocyclic compound featuring both a pyrrolidine and a morpholine ring.[1] This unique structural arrangement imparts properties that make it a person of interest in medicinal chemistry and as a versatile synthetic building block.[1] The presence of two nitrogen atoms, one a secondary amine in the pyrrolidine ring and the other a tertiary amine within the morpholine structure, dictates its basicity and potential for various chemical transformations.[1]

Known Physicochemical Properties

PropertyValueSource
CAS Number 53617-37-1[1]
Molecular Formula C₈H₁₆N₂O[1]
Molecular Weight 156.23 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in polar solvents; slightly soluble in water[1][3]
Boiling Point 241.615 °C at 760 mmHg[4]
Density 1.063 g/cm³[4]
Refractive Index 1.503[4]
Flash Point 99.925 °C[4]
Predicted pKa 10.11 ± 0.10[5]

Part 1: Thermodynamic Properties and Their Determination

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and phase behavior. For a pharmaceutical intermediate like this compound, these parameters are critical for process development, formulation, and storage.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone of thermochemical calculations.

Experimental Determination: Combustion Calorimetry

A primary method for determining the enthalpy of formation of organic compounds is combustion calorimetry.[6][7]

Protocol for Combustion Calorimetry:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a bomb.

  • Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete combustion.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The bomb is submerged in a known volume of water in a calorimeter. The temperature change of the water is meticulously recorded to determine the heat released by the combustion reaction.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's Law, subtracting the enthalpies of formation of the combustion products (CO₂, H₂O, and N₂) from the heat of combustion of the compound.[8]

Computational Prediction

In the absence of experimental data, computational methods can provide reliable estimates.

  • Group Additivity Methods: This approach estimates thermodynamic properties by summing the contributions of individual functional groups within the molecule.[9][10][11]

  • Quantum Chemical Calculations: High-level ab initio methods, such as G3, G4, and CBS-APNO, can calculate the total electronic energy of the molecule, from which the enthalpy of formation can be derived.[9][10]

Diagram 1: Workflow for determining enthalpy of formation via combustion calorimetry.

Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation indicates the spontaneity of a compound's formation from its elements. It is a key determinant of chemical equilibrium.

Experimental Determination: Equilibrium Constant Measurement

The standard Gibbs free energy of a reaction can be calculated from its equilibrium constant (K) using the equation:

ΔG° = -RTlnK[12]

For reactions involving this compound, the equilibrium concentrations of reactants and products can be determined using spectroscopic methods like NMR or chromatography.[12]

Protocol for Gibbs Free Energy Determination:

  • Reaction Setup: A reversible reaction involving this compound is allowed to reach equilibrium under controlled temperature and pressure.

  • Equilibrium Analysis: The concentrations of all reactants and products at equilibrium are measured.

  • Equilibrium Constant Calculation: The equilibrium constant (K) is calculated from these concentrations.

  • Gibbs Free Energy Calculation: The standard Gibbs free energy of the reaction is then calculated using the aforementioned equation.[13]

Relationship to Enthalpy and Entropy

Alternatively, ΔG° can be determined from the standard enthalpy (ΔH°) and entropy (ΔS°) of formation:

ΔG° = ΔH° - TΔS°[14]

Diagram 2: Methods for determining Gibbs Free Energy of Formation.

Part 2: Kinetic Properties and Stability Analysis

The kinetic properties of this compound govern the rates and mechanisms of its reactions, as well as its stability over time.

Reaction Kinetics

Understanding the reaction kinetics of this diamine is crucial for its application in synthesis. The rates of reaction are influenced by factors such as temperature, concentration, and the presence of catalysts.

Experimental Determination of Reaction Rates

Various techniques can be employed to monitor the progress of a reaction and determine its rate law.

Protocol for Kinetic Analysis:

  • Reaction Monitoring: The concentration of this compound or a product is monitored over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR.

  • Data Analysis: The concentration versus time data is plotted to determine the order of the reaction with respect to each reactant.

  • Rate Law and Rate Constant: The rate law and the rate constant (k) are determined from the analysis of the kinetic data.

  • Activation Energy: By conducting the reaction at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot.

For reactions involving amines and CO₂, specialized equipment like stirred cell reactors or wetted wall columns are often used to study the reaction kinetics.[15]

Stability and Degradation Pathways

For pharmaceutical applications, the stability of this compound is of paramount importance. Stability-indicating methods are analytical procedures that can quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[16][17]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[16] This involves subjecting the compound to more severe conditions than those it would typically encounter.

Protocol for Forced Degradation Study:

  • Stress Conditions: Samples of this compound are exposed to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at various temperatures.

    • Oxidation: Exposure to hydrogen peroxide.

    • Thermal Stress: Heating the solid or a solution.

    • Photostability: Exposure to UV and visible light.

  • Analysis of Degraded Samples: The stressed samples are analyzed using a stability-indicating method, typically a high-performance liquid chromatography (HPLC) method with a diode-array detector (DAD) or mass spectrometry (MS) to separate and identify the degradation products.[17][18]

  • Method Validation: The analytical method is validated to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

G cluster_0 Stress Conditions cluster_1 Analysis A Acid/Base Hydrolysis F HPLC-DAD/MS A->F B Oxidation B->F C Thermal Stress C->F D Photolysis D->F E This compound E->A E->B E->C E->D G G F->G Identify Degradation Products H H G->H Establish Degradation Pathway I I H->I Develop Stability-Indicating Method

Diagram 3: Workflow for a forced degradation study.

Conclusion

While specific, experimentally-derived thermodynamic and kinetic data for this compound are limited, this guide provides a robust framework for their determination. By employing the established experimental and computational methodologies outlined herein, researchers can fully characterize this and other novel compounds. A thorough understanding of these fundamental properties is indispensable for the successful development of new pharmaceuticals and fine chemicals.

References

An In-Depth Technical Guide to the Solubility and Stability Profiling of 4-(Pyrrolidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Profiling for Accelerated Development

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has evolved. The contemporary imperative is to "succeed faster, succeed smarter." This is achieved not by simply identifying liabilities, but by proactively understanding and engineering around them. The physicochemical properties of a new chemical entity (NCE) are the bedrock upon which its entire development trajectory is built. Among these, solubility and stability are paramount, acting as critical determinants of a candidate's developability, bioavailability, and ultimate clinical success.

This technical guide provides a comprehensive framework for the solubility and stability profiling of 4-(Pyrrolidin-3-yl)morpholine, a versatile heterocyclic scaffold of interest in medicinal chemistry. As a molecule incorporating both a pyrrolidine and a morpholine moiety, it presents a unique set of characteristics that warrant a thorough and tailored investigation. This document moves beyond a mere recitation of protocols; it delves into the causality behind experimental choices, embeds self-validating systems within the methodologies, and is grounded in authoritative regulatory guidelines to ensure scientific integrity. It is designed for the hands-on researcher, the meticulous scientist, and the forward-thinking drug development professional, providing actionable insights to de-risk and accelerate the journey from bench to bedside.

The Molecular Context: this compound

Before embarking on a comprehensive profiling endeavor, a foundational understanding of the target molecule is essential. This compound is a small molecule featuring two key saturated heterocyclic rings.

  • The Morpholine Ring: Often incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic properties.[1] The nitrogen atom in the morpholine ring is a weak base, with a pKa of approximately 8.3-8.5.[2][3]

  • The Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle, the secondary amine of which is a stronger base than morpholine, with a pKa around 11.3.[4][5]

The presence of two basic nitrogens suggests that this compound will have at least two pKa values. The morpholine nitrogen is expected to be the less basic of the two, while the pyrrolidine nitrogen will be more basic. This dual basicity will significantly influence its solubility and stability in a pH-dependent manner.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 53617-37-1[6]
Molecular Formula C₈H₁₆N₂O[6]
Molecular Weight 156.23 g/mol [6]
Appearance Colorless to pale yellow liquid or solid[7]
Predicted pKa1 (Morpholine N) ~8.5Inferred from[2][3]
Predicted pKa2 (Pyrrolidine N) ~11.0Inferred from[4][5]
Qualitative Solubility Slightly soluble in water; soluble in polar organic solvents[7]

Solubility Profiling: A Multi-faceted Approach

A comprehensive understanding of a compound's solubility is critical for everything from in vitro assay design to formulation development. We will employ a tiered approach, starting with high-throughput kinetic solubility and progressing to the more resource-intensive, but definitive, thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility provides a rapid assessment of how readily a compound dissolves from a high-concentration DMSO stock into an aqueous buffer. This is particularly relevant for early-stage drug discovery where compounds are often handled in this manner for high-throughput screening.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Assay Plate Preparation: In a clear-bottom 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small aliquot (e.g., 2 µL) of the DMSO stock dilutions to the buffer-containing wells. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Causality Behind Experimental Choices: The use of nephelometry provides a rapid, plate-based readout of precipitation. The 2-hour incubation period is a standard compromise between allowing for dissolution and maintaining high throughput.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation and biopharmaceutical classification.

  • Compound Dispensing: Add an excess of solid this compound to vials containing buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, and 7.4) to cover the physiological range and to understand the impact of protonation on solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: At the end of the incubation, filter the samples through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or UPLC-MS/MS method. A calibration curve of the compound in the respective buffers must be prepared.

Trustworthiness through Self-Validation: The continued presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved. The use of a validated, stability-indicating analytical method for quantification ensures that the measured concentration is accurate and not influenced by any degradation that may have occurred during the long incubation.

Data Presentation: Expected Solubility Profile

Table 2: Projected Solubility Data for this compound

Assay TypepHExpected Solubility (µg/mL)Rationale
Kinetic7.450 - 200Rapid assessment from DMSO stock.
Thermodynamic2.0>1000Both nitrogens fully protonated, forming a highly soluble salt.
Thermodynamic4.5>1000Both nitrogens likely protonated.
Thermodynamic6.8200 - 800A mix of mono- and di-protonated species.
Thermodynamic7.450 - 200Predominantly the mono-protonated (pyrrolidine) and neutral species.

Stability Profiling: Unveiling Potential Liabilities

Stability profiling is essential for determining a compound's shelf-life, identifying potential degradation pathways, and developing a stable formulation. Our approach will be guided by the principles outlined in the ICH Q1A(R2) guidelines, which recommend forced degradation studies to understand the intrinsic stability of a drug substance.[8][9][10]

Forced Degradation (Stress) Studies

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage to accelerate degradation and identify potential degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation pathways are representative of those that might occur under normal conditions.[8]

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Solutions (e.g., 1 mg/mL in appropriate solvent) Acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT & 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (60°C, Solid & Solution) Prep->Thermal Photo Photostability (ICH Q1B light exposure) Prep->Photo Analysis Analyze by Stability-Indicating UPLC-MS/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Mass_Balance Assess Mass Balance Analysis->Mass_Balance Impurity_ID Identify & Characterize Degradants (LC-MS, NMR) Mass_Balance->Impurity_ID SIAM_Development Start Start: Need for SIAM Forced_Deg Generate Forced Degradation Samples Start->Forced_Deg Screening Screen Columns & Mobile Phases Forced_Deg->Screening Optimization Optimize Gradient Profile Screening->Optimization Detection Develop UPLC-MS/MS Detection Method Optimization->Detection Validation Validate Method (ICH Q2(R1)) Detection->Validation Final_Method Final Validated SIAM Validation->Final_Method

References

Methodological & Application

Application Note & Synthesis Protocol: 4-(Pyrrolidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This document provides a comprehensive, field-tested protocol for the synthesis of 4-(Pyrrolidin-3-yl)morpholine, a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1] The 3-amino-pyrrolidine motif, in particular, serves as a versatile precursor for introducing diverse functionalities that can modulate the pharmacological properties of a lead compound. This guide details a robust two-step synthetic sequence commencing from a commercially available, protected pyrrolidinone precursor.

The chosen synthetic strategy hinges on two fundamental and high-yielding transformations in modern organic chemistry:

  • Reductive Amination: To construct the core C-N bond between the pyrrolidinone and morpholine moieties. This reaction is paramount in pharmaceutical synthesis due to its operational simplicity and broad substrate scope.[2]

  • Boc Deprotection: To unmask the secondary amine of the pyrrolidine ring, yielding the final target compound. The tert-butoxycarbonyl (Boc) group is an industry-standard protecting group for amines due to its stability and facile, orthogonal removal under acidic conditions.[3][4]

This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical logic, safety considerations, and characterization guidelines to ensure reproducible and reliable results.

Retrosynthetic Analysis & Strategy

The synthetic plan for this compound is conceived through a straightforward retrosynthetic disconnection. The target molecule is disconnected at the C-N bond between the pyrrolidine ring and the morpholine nitrogen. This leads back to a 3-oxopyrrolidine precursor and morpholine. To prevent unwanted side reactions at the pyrrolidine's own nitrogen, it is strategically protected with a Boc group, leading to the key starting material, tert-butyl 3-oxopyrrolidine-1-carboxylate.

Overall Synthetic Scheme

The synthesis proceeds in two distinct steps as illustrated below:

Step 1: Reductive Amination tert-Butyl 3-oxopyrrolidine-1-carboxylate is reacted with morpholine in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to form the protected intermediate, tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate.

Step 2: Boc Deprotection The Boc protecting group is removed from the intermediate using a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, this compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS No.SupplierPurityNotes
tert-Butyl 3-oxopyrrolidine-1-carboxylate101385-93-7Major suppliers>97%Key starting material
Morpholine110-91-8Major suppliers>99%Reagent and nucleophile
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7Major suppliers>95%Mild reducing agent; moisture-sensitive
Dichloromethane (DCM), anhydrous75-09-2Major suppliers>99.8%Reaction solvent
Trifluoroacetic acid (TFA)76-05-1Major suppliers>99%Deprotection reagent; corrosive
Saturated Sodium Bicarbonate (NaHCO₃) solution71-36-3 (butanol)Prepared in-houseN/AFor aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Major suppliersN/ADrying agent
Diethyl Ether (Et₂O)60-29-7Major suppliersACS GradeFor precipitation/crystallization
Step 1: Synthesis of tert-Butyl 3-(morpholino)pyrrolidine-1-carboxylate

Causality Behind Experimental Choices:

  • Solvent: Anhydrous Dichloromethane (DCM) is selected for its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations. It is milder and more selective than other hydrides like NaBH₄, and it is particularly effective at reducing the iminium ion intermediate that forms in situ from the ketone and amine.

  • Stoichiometry: A slight excess of morpholine and NaBH(OAc)₃ is used to ensure the complete consumption of the limiting starting material, the pyrrolidinone.

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl 3-oxopyrrolidine-1-carboxylate (10.0 g, 54.0 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).

  • To the stirred solution, add morpholine (5.6 g, 64.8 mmol, 1.2 equiv) via syringe.

  • Allow the mixture to stir at room temperature for 20 minutes to facilitate the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (13.7 g, 64.8 mmol, 1.2 equiv) portion-wise over 15 minutes. Note: The addition can be slightly exothermic.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should be significantly more polar than the starting ketone.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (75 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% methanol in dichloromethane to afford the product as a pale yellow oil.

Step 2: Synthesis of this compound

Causality Behind Experimental Choices:

  • Deprotection Reagent: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group.[4] The mechanism involves protonation of the carbamate followed by the release of the stable tert-butyl cation and carbamic acid, which decarboxylates.[4] A mixture of TFA in DCM is a standard and highly effective condition for this transformation.[5]

  • Work-up: After deprotection, the product exists as a salt (e.g., trifluoroacetate). Basification with a strong base like NaOH is required to liberate the free amine, which can then be extracted into an organic solvent.

Protocol:

  • Dissolve the purified tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate (from Step 1, e.g., 11.5 g, 44.8 mmol, 1.0 equiv) in DCM (50 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 34.5 mL, 448 mmol, 10.0 equiv) dropwise via an addition funnel over 20 minutes. Caution: This is a highly exothermic reaction that releases gas (CO₂ and isobutylene). Ensure adequate ventilation and pressure equalization.[3][4]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS. The product will be a highly polar, baseline spot on silica TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the resulting residue in water (50 mL) and cool to 0 °C.

  • Carefully adjust the pH of the aqueous solution to >12 by the slow addition of 6M aqueous NaOH. Monitor the pH with litmus paper or a pH meter.

  • Extract the basic aqueous layer with DCM (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a free base, typically a viscous oil or low-melting solid.

  • (Optional) Salt Formation: For improved stability and handling, the final compound can be converted to its dihydrochloride salt. Dissolve the free base in a minimal amount of methanol and add a 2M solution of HCl in diethyl ether until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthetic Workflow Diagram

Characterization Data

AnalysisExpected Results for tert-Butyl 3-(morpholino)pyrrolidine-1-carboxylateExpected Results for this compound
¹H NMR Presence of a large singlet at ~1.45 ppm (9H) corresponding to the Boc group's t-butyl protons.Absence of the ~1.45 ppm Boc signal. Appearance of a broad singlet for the pyrrolidine N-H proton.
¹³C NMR Signals at ~80 ppm and ~28.5 ppm corresponding to the quaternary and methyl carbons of the Boc group.Absence of the Boc group carbon signals.
MS (ESI+) Calculated m/z: 257.18 (M+H)⁺. Found value should be within ±0.1 amu.Calculated m/z: 157.13 (M+H)⁺. Found value should be within ±0.1 amu.
Appearance Pale yellow oil.Colorless to pale yellow viscous oil or solid.

Safety & Handling

  • General: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Dichloromethane (DCM): A potential carcinogen and volatile solvent. Avoid inhalation and skin contact.

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment and quench carefully.

  • Trifluoroacetic acid (TFA): Highly corrosive and toxic. Causes severe burns. Handle with extreme care, and ensure quenching and neutralization steps are performed slowly and with cooling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reductive Amination Inactive or insufficient NaBH(OAc)₃; moisture in reaction.Use a fresh bottle of NaBH(OAc)₃. Ensure all glassware and solvents are scrupulously dried. Add additional reducing agent.
Incomplete Boc Deprotection Insufficient acid or reaction time.Add more TFA or increase the reaction time. Confirm completion with LC-MS before work-up.
Low Yield After Extraction (Step 2) Product remains in the aqueous layer as a salt.Ensure the pH of the aqueous layer is sufficiently basic (>12) before extraction. Perform additional extractions.
Formation of t-butylated byproducts t-butyl cation alkylates the product.This is a known issue with Boc deprotection.[3] Perform the reaction at 0°C and consider adding a scavenger like anisole or triethylsilane.

References

"4-(Pyrrolidin-3-yl)morpholine" as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the 4-(Pyrrolidin-3-yl)morpholine scaffold in modern drug discovery.

Introduction: A Privileged Amalgamation of Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The five-membered pyrrolidine ring is a quintessential example, prized for its three-dimensional sp³-hybridized structure that allows for a thorough exploration of pharmacophore space.[1][2][3][4] This non-planar geometry is a feature of many natural products and has been incorporated into numerous FDA-approved drugs.[1][4][5]

Complementing the pyrrolidine core, the morpholine heterocycle is another stalwart of drug design.[6][7] It is frequently employed to bestow advantageous physicochemical properties upon a molecule, such as enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles.[6][7][8] The morpholine ring can act as a hydrogen bond acceptor and its basic nitrogen allows for salt formation, further aiding in drug formulation.

The fusion of these two motifs into the This compound scaffold creates a uniquely powerful building block. It combines the conformational definition of the pyrrolidine ring with the beneficial properties of the morpholine group, offering medicinal chemists a versatile platform for constructing novel therapeutics with diverse biological activities.[3][8][9]

Synthetic Strategies: Accessing the Core Structure

A key advantage of the this compound scaffold is its synthetic accessibility. One of the most common and efficient methods for its preparation is the reductive amination of a protected 3-oxopyrrolidine with morpholine. This reaction is robust, high-yielding, and can be performed under mild conditions, making it suitable for library synthesis and lead optimization.

Protocol 1: Synthesis of N-Boc-(R)-4-(pyrrolidin-3-yl)morpholine

This protocol describes the stereospecific synthesis of the (R)-enantiomer, which is frequently utilized in targeted drug design. The use of a protecting group like tert-butyloxycarbonyl (Boc) on the pyrrolidine nitrogen allows for subsequent functionalization.

Materials:

  • N-Boc-3-oxopyrrolidine

  • Morpholine (CAS: 110-91-8)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Step-by-Step Procedure:

  • Imine Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-3-oxopyrrolidine (1.0 eq) in anhydrous DCM (to make a ~0.2 M solution). Add morpholine (1.2 eq) followed by glacial acetic acid (0.1 eq, as a catalyst). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone but efficiently reduces the in situ formed iminium ion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup & Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue addition until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the combined organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-Boc-4-(pyrrolidin-3-yl)morpholine.

Workflow Visualization: Reductive Amination

Caption: General workflow for synthesizing the scaffold.

Application in Drug Design: A Case Study in PI3K Inhibition

The this compound scaffold is a prominent feature in many kinase inhibitors. A notable example is its incorporation into inhibitors of Phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target.

In many PI3K inhibitors, the morpholine oxygen is designed to form a crucial hydrogen bond with the backbone NH of a valine residue in the hinge region of the kinase domain. The pyrrolidine ring serves as a rigid linker to position the morpholine correctly and provides a vector for attaching other pharmacophoric elements that occupy different pockets of the ATP-binding site.

Signaling Pathway and Point of Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates Cell_Functions Cell Growth, Proliferation, Survival AKT->Cell_Functions Inhibitor PI3K Inhibitor (with scaffold) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway.

Protocol 2: In Vitro PI3K Alpha Kinase Assay (Lanthascreen™)

This protocol outlines a general method to determine the potency (IC₅₀) of a test compound incorporating the scaffold against PI3Kα.

Objective: To quantify the inhibitory effect of a compound on PI3Kα kinase activity.

Materials:

  • Recombinant human PI3Kα enzyme.

  • Lipid substrate: PIP2.

  • Europium-labeled anti-GST antibody.

  • Fluorescein-labeled PIP3 tracer.

  • ATP.

  • Test compound (serially diluted in DMSO).

  • Assay buffer.

  • Stop solution (EDTA).

  • 384-well microplate.

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Step-by-Step Procedure:

  • Compound Plating: Dispense serial dilutions of the test compound into the microplate wells. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or potent inhibitor).

  • Kinase Reaction: Add the PI3Kα enzyme, Eu-anti-GST antibody, and PIP2 substrate to the wells.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes). Causality Note: The enzyme will phosphorylate PIP2 to PIP3. The amount of PIP3 produced is inversely proportional to the inhibitor's potency.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.

  • Detection: Add the fluorescein-labeled PIP3 tracer to the wells. Causality Note: The tracer and the enzyme-generated PIP3 will compete for binding to the antibody. High inhibitor activity means less PIP3 is produced, so more tracer binds to the antibody, resulting in a high TR-FRET signal.

  • Data Acquisition: Incubate for 60 minutes to allow for binding equilibrium, then read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: Calculate the ratio of the acceptor (fluorescein) and donor (europium) signals. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation: Example PI3Kα Inhibition Data

Compound IDScaffold PresentModificationsIC₅₀ (nM)
Cmpd-01Yes(R)-Stereocenter, N-Aryl substitution5.2
Cmpd-02Yes(S)-Stereocenter, N-Aryl substitution150.8
Cmpd-03Yes(R)-Stereocenter, N-Alkyl substitution89.3
Cmpd-04NoPhenyl-morpholine (no pyrrolidine)>10,000

Structure-Activity Relationship (SAR) and Key Insights

Systematic modification of the this compound scaffold is essential for optimizing drug properties. The data table above illustrates common SAR trends.

  • Stereochemistry: The stereochemistry at the C3 position of the pyrrolidine is often critical. As seen with Cmpd-01 versus Cmpd-02, the (R)-enantiomer can be significantly more potent, suggesting a specific stereochemical requirement for optimal binding in the target protein.[10]

  • N-Substitution: The pyrrolidine nitrogen is a primary handle for modification. Attaching different groups (e.g., aryl vs. alkyl) can drastically alter potency, selectivity, and pharmacokinetic properties by probing different sub-pockets of the binding site or by modifying the molecule's overall physicochemical profile.

  • Scaffold Integrity: The importance of the complete scaffold is highlighted by Cmpd-04. Removing the pyrrolidine linker results in a complete loss of activity, demonstrating that it is not merely a spacer but a crucial component for correctly orienting the morpholine for its key interactions.

Logical Relationship: Scaffold Optimization

G Scaffold This compound Modifications Pyrrolidine N-Substitution Stereochemistry Ring Substitution Scaffold:f0->Modifications:n Modify Scaffold:f0->Modifications:s Control Scaffold:f0->Modifications:r Modify Outcomes Potency Selectivity ADME Properties Modifications:n->Outcomes:p Modifications:n->Outcomes:s Modifications:n->Outcomes:pk Modifications:s->Outcomes:p Modifications:s->Outcomes:s Modifications:r->Outcomes:p Modifications:r->Outcomes:pk

Caption: SAR drivers for scaffold optimization.

Conclusion

The this compound scaffold represents a highly successful strategy in modern medicinal chemistry. It provides a robust, three-dimensional framework that effectively presents the beneficial morpholine group for key interactions with biological targets while offering synthetically tractable handles for property optimization. Its repeated success, particularly in the realm of kinase inhibitors, cements its status as a privileged structure. The protocols and insights provided herein are intended to equip drug discovery scientists with the foundational knowledge to effectively leverage this potent scaffold in their research endeavors.

References

Application Notes and Protocols: 4-(Pyrrolidin-3-yl)morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolidinyl-Morpholine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. The pyrrolidinyl-morpholine moiety, exemplified by 4-(Pyrrolidin-3-yl)morpholine, represents a privileged structural motif. This scaffold marries the conformational rigidity and stereochemical complexity of the pyrrolidine ring with the favorable polarity and metabolic stability often associated with the morpholine group.[1][2]

The pyrrolidine ring, a five-membered saturated heterocycle, provides a three-dimensional architecture that allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1][3] Its stereogenic centers offer opportunities for creating highly specific enantiopure compounds, thereby enhancing target selectivity and reducing off-target effects.[1][3] Concurrently, the morpholine ring is a widely employed functional group in drug design known to improve aqueous solubility, modulate lipophilicity, and enhance metabolic resistance, often leading to improved pharmacokinetic profiles.[2] The combination of these two rings in this compound creates a versatile building block for the synthesis of a diverse range of potential therapeutic agents.

Core Applications in Drug Discovery

The utility of this compound as a scaffold is particularly evident in the development of novel therapeutics for inflammatory disorders, central nervous system (CNS) conditions, and pain management. The secondary amine of the pyrrolidine ring serves as a key reactive handle for further molecular elaboration through techniques such as N-alkylation, amide coupling, and reductive amination.

Synthesis of Novel Anti-Inflammatory Agents

The pyrrolidinyl-morpholine scaffold is a valuable starting point for the synthesis of potent and selective inhibitors of key inflammatory mediators. Patents have disclosed the use of structurally related building blocks in the creation of complex heterocyclic systems targeting kinases and other enzymes implicated in inflammatory pathways.[1]

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor Library

This workflow illustrates how this compound can be utilized in a diversity-oriented synthesis approach to generate a library of potential kinase inhibitors.

G cluster_0 Phase 1: Scaffold Elaboration cluster_1 Phase 2: Core Attachment cluster_2 Phase 3: Biological Screening A This compound C Amide Coupling (e.g., HATU, EDC) A->C B Diverse Carboxylic Acids (R-COOH) B->C D N-Acylated Pyrrolidinyl-Morpholine Library C->D F N-Alkylation or Buchwald-Hartwig Coupling D->F E Heterocyclic Core with Leaving Group (Het-X) E->F G Final Compound Library F->G H Kinase Panel Screening G->H I Hit Identification H->I J SAR Studies I->J

Caption: Diversity-oriented synthesis workflow using this compound.

Protocols for Key Synthetic Transformations

The following protocols provide detailed, step-by-step methodologies for common reactions involving this compound. These are foundational procedures that can be adapted for the synthesis of a wide array of derivatives.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the pyrrolidine nitrogen, a common step in building more complex molecules.[1]

Objective: To introduce an alkyl substituent onto the secondary amine of the pyrrolidine ring.

Materials:

  • This compound

  • Alkyl halide (R-X, where X = Br, I) or alkyl tosylate (R-OTs)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in acetonitrile or DMF (approximately 0.1 M concentration). Add potassium carbonate (2.0-3.0 eq.) or DIPEA (2.0-3.0 eq.) to the mixture.

  • Alkylating Agent Addition: Add the alkylating agent (R-X or R-OTs, 1.1-1.5 eq.) to the stirred suspension.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using K₂CO₃, filter off the solid base.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Trustworthiness Note: The progress of the reaction should be carefully monitored to avoid di-alkylation or other side reactions. The choice of base and solvent may need to be optimized depending on the reactivity of the alkylating agent.

Protocol 2: Amide Coupling with this compound

This protocol outlines the formation of an amide bond between the pyrrolidine nitrogen and a carboxylic acid, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize an amide derivative of this compound.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and the coupling agent (e.g., HATU, 1.1 eq.) in DMF or DCM. Add DIPEA or TEA (2.0-3.0 eq.) and stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of this compound (1.2 eq.) in the same solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Trustworthiness Note: The order of addition is crucial; pre-activating the carboxylic acid before adding the amine generally leads to higher yields and fewer side products. Anhydrous solvents should be used for optimal results.

Logical Relationship: From Scaffold to Drug Candidate

The journey from a versatile scaffold like this compound to a potential drug candidate involves a logical progression of synthetic modifications and biological evaluations.

G A This compound (Scaffold) B Synthetic Elaboration (N-Alkylation, Amide Coupling, etc.) A->B Versatile Handle C Compound Library B->C Diversity D High-Throughput Screening C->D Biological Assays E Hit Identification D->E Active Compounds F Lead Optimization (SAR Studies) E->F Structure-Activity Relationship G Preclinical Candidate F->G Improved Potency & PK/PD

Caption: The logical progression from a chemical scaffold to a preclinical candidate.

Summary of Quantitative Data

While specific quantitative biological data for derivatives of this compound is proprietary and found within patent literature, the following table summarizes the key physicochemical properties of the parent scaffold, which are important considerations for drug design.

PropertyValueSource
Molecular FormulaC₈H₁₆N₂O
Molecular Weight156.23 g/mol
IUPAC Name4-pyrrolidin-3-ylmorpholine
CAS Number53617-37-1

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its inherent structural and physicochemical properties make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the areas of inflammation, CNS disorders, and pain. The protocols outlined in these application notes provide a solid foundation for researchers and scientists to utilize this compound in their drug development programs, enabling the exploration of new chemical space and the generation of innovative drug candidates.

References

Application Notes and Protocols for the Experimental Use of "4-(Pyrrolidin-3-yl)morpholine" in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing Novel Chemical Entities

The emergence of novel chemical entities from discovery pipelines necessitates a systematic and rigorous approach to elucidate their biological activities. "4-(Pyrrolidin-3-yl)morpholine" is a synthetic compound featuring a pyrrolidine ring linked to a morpholine moiety. The presence of tertiary amine groups in its structure suggests potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] However, as of this writing, the specific biological functions of this compound are not extensively documented in publicly available literature.

This guide, therefore, serves as a comprehensive framework for the initial characterization of "this compound" in cell-based assays. It is designed for researchers in drug discovery and chemical biology who are tasked with evaluating the biological potential of novel small molecules. We will proceed with a tiered approach, starting with fundamental assessments of cytotoxicity and progressing to more complex phenotypic and mechanistic assays. The protocols provided herein are designed to be robust and self-validating, ensuring the generation of reliable and interpretable data.

Part 1: Pre-Assay Compound Qualification

Before initiating any cell-based assays, it is imperative to verify the quality and handling properties of the compound. This foundational step ensures the reproducibility and accuracy of all subsequent experiments.

1.1. Purity and Identity Verification

The "illogical" structure-activity relationships that can arise from impure compounds can lead to misinterpretation of results.[2] Therefore, it is critical to confirm the identity and purity of each new batch of "this compound."

  • Recommended Analyses:

    • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): To confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To verify the molecular weight and elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95%.[2]

1.2. Solubility Determination

The solubility of a compound in the assay buffer is a critical parameter. Poor solubility can lead to compound precipitation and inaccurate concentration-response curves.

  • Protocol for Solubility Assessment:

    • Prepare a high-concentration stock solution of "this compound" in 100% dimethyl sulfoxide (DMSO), for example, 10 mM.

    • Serially dilute the stock solution in your intended cell culture medium.

    • Visually inspect each dilution for precipitation, both immediately and after a period of incubation at 37°C.

    • If available, use a nephelometer for a more quantitative assessment of solubility.

    • The highest concentration that remains clear is the upper limit for your assays. It is advisable to work at concentrations well below this limit.

1.3. Stock Solution Preparation and Storage

Proper preparation and storage of stock solutions are essential to prevent compound degradation.[3]

  • Protocol for Stock Solution Preparation:

    • Accurately weigh out the required amount of "this compound" powder.

    • Dissolve in high-purity DMSO to create a stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Part 2: Tier 1 Assays - Foundational Biological Assessment

The initial tier of biological assessment aims to determine the concentration range at which "this compound" exerts any biological effect, and to identify overt cytotoxicity.

2.1. Cytotoxicity Assessment using a Resazurin-Based Assay

This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin.

  • Protocol:

    • Cell Seeding: Seed a 96-well plate with your chosen cell line at a predetermined optimal density. Allow the cells to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of "this compound" in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Treat the cells with the compound dilutions and incubate for a relevant period (e.g., 24, 48, or 72 hours).

    • Assay: Add the resazurin reagent to each well and incubate for 1-4 hours.

    • Data Acquisition: Measure the fluorescence using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

    • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Table 1: Example Data Layout for Cytotoxicity Assay

Concentration (µM)% Viability (Mean)% Viability (SD)
0 (Vehicle)1004.5
0.198.25.1
195.64.8
1088.36.2
5052.17.3
10015.73.9

2.2. Cell Proliferation Assay using BrdU Incorporation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the cytotoxicity protocol.

    • BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium for the final 2-4 hours of the incubation period.

    • Immunodetection: Fix the cells and perform an ELISA-based immunodetection of the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Data Acquisition: Add the substrate and measure the absorbance or fluorescence using a plate reader.

    • Data Analysis: Normalize the readings to the vehicle control and plot the percentage of proliferation against the log of the compound concentration.

Part 3: Tier 2 Assays - Phenotypic Screening

If "this compound" does not exhibit significant cytotoxicity at reasonable concentrations, the next step is to screen for more subtle phenotypic changes. High-content imaging is a powerful tool for this purpose.[4]

Workflow for High-Content Phenotypic Screening

G cluster_prep Preparation cluster_stain Staining cluster_acq Image Acquisition cluster_analysis Data Analysis seed Seed cells in optically clear plates treat Treat with 'this compound' and controls seed->treat stain Stain for multiple cellular markers (e.g., nucleus, cytoskeleton, mitochondria) treat->stain image Acquire multi-channel images using an automated microscope stain->image segment Image segmentation to identify cells and organelles image->segment extract Extract quantitative features (e.g., size, shape, intensity) segment->extract profile Generate phenotypic profiles and identify deviations from control extract->profile

Caption: High-content screening workflow.

Part 4: Tier 3 Assays - Mechanistic Investigation

The results from the phenotypic screen will guide the design of mechanistic studies. For example, if the screen reveals changes in cell cycle distribution, a follow-up experiment using flow cytometry would be appropriate.

Hypothetical Scenario: Investigating Cell Cycle Arrest

If the phenotypic screen suggests that "this compound" induces a G2/M phase arrest, the following protocol can be used to confirm this.

  • Protocol for Cell Cycle Analysis by Flow Cytometry:

    • Cell Culture and Treatment: Culture cells in 6-well plates and treat with "this compound" at various concentrations for 24 hours.

    • Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

    • Staining: Rehydrate the cells and stain with a solution containing propidium iodide (PI) and RNase A.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Signaling Pathway

Based on a hypothetical G2/M arrest, "this compound" could be targeting a key regulator of this checkpoint, such as a cyclin-dependent kinase (CDK) or a phosphatase.

G cluster_pathway G2/M Transition compound This compound target Hypothetical Target (e.g., Cdk1/Cyclin B Kinase) compound->target Inhibition arrest Cell Cycle Arrest compound->arrest m M Phase (Mitosis) target->m Promotes transition target->arrest g2 G2 Phase

References

Application Notes and Protocols for the Quantitative Analysis of 4-(Pyrrolidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Pyrrolidin-3-yl)morpholine is a heterocyclic small molecule featuring both a pyrrolidine and a morpholine ring.[1][2] Its structural motifs are common in medicinal chemistry, making it a valuable building block in the synthesis of novel pharmaceutical agents.[1] As with any potential therapeutic candidate or its intermediates, the ability to accurately and reliably quantify this compound in various matrices is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.

This comprehensive guide provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to rigorous validation standards to ensure data integrity and reproducibility. We will explore two primary analytical approaches: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for achiral quantification and a High-Performance Liquid Chromatography (HPLC) method for chiral separation and quantification of its enantiomers.

Method 1: Achiral Quantification by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)

Rationale and Scientific Principles:

This compound is a polar compound, which makes it challenging to retain on traditional reversed-phase HPLC columns.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal chromatographic technique for the retention and separation of such polar analytes.[4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of an aqueous component.[6][7] This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[6]

Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. The high organic content of the mobile phase in HILIC enhances the efficiency of electrospray ionization (ESI), leading to a stronger signal in the mass spectrometer.[6][7] The MS/MS detection, operating in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection and quantification of the target analyte even in complex matrices like plasma, by monitoring a specific precursor-to-product ion transition.

This method is designed to be validated in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline to ensure its suitability for regulated bioanalysis.[1][8][9]

Experimental Workflow: HILIC-LC-MS/MS Method

HILIC_LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Pipette 50 µL of plasma sample prep2 Add 10 µL of Internal Standard (IS) working solution prep1->prep2 prep3 Protein precipitation with 200 µL of cold acetonitrile prep2->prep3 prep4 Vortex and centrifuge prep3->prep4 prep5 Transfer supernatant for analysis prep4->prep5 lc Inject sample onto HILIC column prep5->lc ms ESI+ Ionization lc->ms msms MRM Detection ms->msms quant Quantification using calibration curve msms->quant

Caption: Workflow for HILIC-LC-MS/MS quantification.

Detailed Protocol: HILIC-LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Stable isotope-labeled internal standard (IS), e.g., 4-(Pyrrolidin-3-yl-d4)morpholine

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation): This protocol is suitable for the analysis of plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3. HILIC-LC-MS/MS Conditions:

Parameter Condition
LC System UPLC/UHPLC system
Analytical Column Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-3.6 min), 95% B (3.6-5.0 min)
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by infusion of the reference standard. A plausible transition for C8H16N2O (MW: 156.23) would be m/z 157.1 -> [fragment ion].

4. Method Validation: The method should be validated according to ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[9][10] Key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources.
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible recovery across the concentration range.
Stability Analyte stability to be demonstrated under various conditions (freeze-thaw, short-term bench-top, long-term storage, etc.).

Method 2: Chiral Separation and Quantification by HPLC with UV Detection (Post-Derivatization)

Rationale and Scientific Principles:

This compound possesses a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is crucial in drug development to separate and quantify individual enantiomers, as they can exhibit different pharmacological and toxicological properties.[5]

Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP) in HPLC.[11] However, this compound lacks a strong chromophore, making it difficult to detect at low concentrations using a standard UV detector. To overcome this, a pre-column or post-column derivatization step can be introduced to attach a UV-absorbing or fluorescent tag to the molecule.[12][13] Derivatization with a reagent like dansyl chloride not only enhances detectability but can also improve chromatographic separation.[13]

This method outlines a strategy using a chiral stationary phase for separation, followed by post-column derivatization to enable sensitive quantification.

Experimental Workflow: Chiral HPLC with Post-Column Derivatization

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_derivatization Post-Column Derivatization cluster_detection Detection & Quantification prep1 Sample Dissolution in Mobile Phase lc Inject onto Chiral Column prep1->lc sep Enantiomeric Separation lc->sep deriv Mix with Derivatization Reagent sep->deriv react Reaction Coil deriv->react detect UV or Fluorescence Detector react->detect quant Quantification by Peak Area detect->quant

Caption: Workflow for Chiral HPLC with post-column derivatization.

Detailed Protocol: Chiral HPLC

1. Materials and Reagents:

  • Racemic this compound reference standard

  • Enantiomerically pure standards (if available)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Derivatization reagent (e.g., o-phthalaldehyde (OPA) for fluorescence detection)

  • Borate buffer

2. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chiral HPLC Conditions:

Parameter Condition
LC System HPLC system with a post-column derivatization pump and reaction coil
Analytical Column Chiral stationary phase column (e.g., Chiralpak series based on polysaccharide derivatives)
Mobile Phase A mixture of Hexane and a polar organic solvent like Isopropanol or Ethanol (e.g., Hexane:Isopropanol 80:20 v/v) with a small amount of an additive like TFA (0.1%) to improve peak shape. The optimal ratio must be determined experimentally.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Post-Column Reagent OPA reagent pumped at a low flow rate (e.g., 0.2 mL/min) to mix with the column eluent.
Reaction Coil A reaction coil of appropriate length and volume to allow for complete derivatization before detection.
Detector Fluorescence Detector (e.g., Excitation: 340 nm, Emission: 455 nm for OPA derivatives)

4. Method Validation: This method should be validated according to ICH Q2(R1) guidelines, with a focus on specificity and the ability to resolve the two enantiomers.[10][14]

Validation Parameter Acceptance Criteria
Specificity The method must demonstrate baseline resolution (Rs > 1.5) between the two enantiomers.
Linearity Correlation coefficient (r²) ≥ 0.99 for each enantiomer.
Accuracy & Precision %CV ≤ 2.0% and %RE within ±2.0% for the quantification of each enantiomer in standard solutions.
Limit of Quantification The lowest concentration that can be measured with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).

Conclusion

The analytical methods detailed in these application notes provide robust and sensitive approaches for the quantitative analysis of this compound. The HILIC-LC-MS/MS method offers high sensitivity and selectivity for achiral analysis in complex biological matrices, making it ideal for pharmacokinetic studies. The chiral HPLC method is essential for controlling the stereochemical purity of the compound, a critical aspect of pharmaceutical development. The successful implementation of these methods requires careful adherence to the protocols and validation according to the appropriate regulatory guidelines. These methodologies will empower researchers and drug development professionals to generate high-quality, reliable data to support their research and development activities.

References

Application Notes and Protocols for the Synthesis of 4-(Pyrrolidin-3-yl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(pyrrolidin-3-yl)morpholine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its unique three-dimensional architecture, conferred by the sp³-rich pyrrolidine ring, allows for precise spatial presentation of substituents, facilitating optimal interactions with biological targets.[2] The morpholine moiety often enhances physicochemical properties such as solubility and metabolic stability, making this combined scaffold highly attractive for drug development.[3][4] This comprehensive guide provides a detailed, step-by-step synthesis of a representative this compound analog. It further explores strategies for analog diversification, offering researchers a robust framework for library synthesis and structure-activity relationship (SAR) studies. The protocols herein are designed to be self-validating, with explanations for key experimental choices and troubleshooting guidance to ensure reproducibility.

Introduction: The Significance of the Pyrrolidinyl-Morpholine Scaffold

The fusion of a pyrrolidine ring with a morpholine moiety creates a molecular scaffold with significant potential in drug discovery. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of many natural products and FDA-approved drugs.[1] Its non-planar structure provides a distinct three-dimensional character that is often crucial for high-affinity binding to protein targets.[2] On the other hand, the morpholine ring is a common feature in numerous bioactive molecules, valued for its ability to improve pharmacokinetic properties.[3][5] The combination of these two rings in the this compound architecture offers a versatile platform for the development of novel therapeutics across various disease areas.

Core Synthetic Strategy: A Step-by-Step Protocol

The following protocol details a reliable and scalable synthesis of a representative analog, tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate. This key intermediate can then be deprotected and further functionalized to generate a diverse library of analogs. The synthesis employs a robust and widely utilized methodology: reductive amination.[6][7][8]

Overall Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A tert-butyl 3-oxopyrrolidine-1-carboxylate D tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate A->D B Morpholine B->D C Sodium triacetoxyborohydride C->D Reductive Amination E tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate G This compound E->G F Trifluoroacetic acid (TFA) F->G Acidic Cleavage

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: Synthesis of tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate

This protocol describes the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with morpholine.

Materials:

  • tert-butyl 3-oxopyrrolidine-1-carboxylate

  • Morpholine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.2 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the reaction mixture at room temperature for 1 hour. The formation of the intermediate enamine or iminium ion is crucial for the subsequent reduction.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. STAB is a mild and selective reducing agent, well-suited for reductive aminations, minimizing side reactions.[7]

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate as a pure compound.

Protocol: Boc Deprotection to Yield this compound

The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions.[9][10][11]

Materials:

  • tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate (1.0 eq) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Further purification, if necessary, can be achieved by recrystallization or by preparing the hydrochloride salt by treating a solution of the free base in diethyl ether with ethereal HCl.

Strategies for Analog Diversification

The modular nature of this synthesis allows for the generation of a diverse library of analogs by modifying either the pyrrolidine or the morpholine precursors.

Visualization of Diversification Points

Caption: Key diversification points on the this compound scaffold.

1. Modification of the Pyrrolidine Ring (R1):

  • A variety of commercially available or readily synthesized N-Boc-pyrrolidin-3-one derivatives with substituents at the 2, 4, or 5-positions can be used as starting materials.

  • Chiral synthesis starting from materials like (S)- or (R)-3-hydroxypyrrolidine can provide enantiomerically pure analogs.[12]

2. Modification of the Morpholine Ring (R2, R3):

  • Substituted morpholines can be employed in the reductive amination step. For example, using 2,6-dimethylmorpholine will introduce stereochemical complexity.

  • The synthesis of novel morpholine analogs can be achieved through various established methods.[13][14][15]

3. Functionalization of the Pyrrolidine Nitrogen:

  • After Boc deprotection, the secondary amine of the pyrrolidine ring can be functionalized through various reactions such as:

    • Alkylation: Reaction with alkyl halides.

    • Acylation: Reaction with acyl chlorides or anhydrides.

    • Sulfonylation: Reaction with sulfonyl chlorides.

    • Reductive Amination: Reaction with aldehydes or ketones.

Data Presentation

EntryPyrrolidine PrecursorAmineProductYield (%)Purity (%)
1tert-butyl 3-oxopyrrolidine-1-carboxylateMorpholinetert-butyl 3-(morpholino)pyrrolidine-1-carboxylate85>98
2tert-butyl 3-oxopyrrolidine-1-carboxylatePiperidinetert-butyl 3-(piperidino)pyrrolidine-1-carboxylate82>97
3tert-butyl 4-fluoro-3-oxopyrrolidine-1-carboxylateMorpholinetert-butyl 4-fluoro-3-(morpholino)pyrrolidine-1-carboxylate75>95

Troubleshooting and Mechanistic Insights

  • Low Yield in Reductive Amination:

    • Cause: Incomplete formation of the iminium intermediate or inefficient reduction.

    • Solution: Ensure anhydrous conditions as water can hydrolyze the iminium ion. The pH of the reaction is also critical; the addition of acetic acid is necessary to catalyze iminium ion formation without protonating the amine starting material excessively.

  • Side Product Formation:

    • Cause: Over-reduction or side reactions of the starting materials.

    • Solution: Use of a mild reducing agent like STAB is crucial. Stronger reducing agents like sodium borohydride may reduce the ketone starting material before amination occurs.

  • Incomplete Boc Deprotection:

    • Cause: Insufficient acid or reaction time.

    • Solution: Increase the equivalents of TFA or prolong the reaction time. Monitor closely by LC-MS to avoid degradation of the product.

Conclusion

The synthetic protocols and diversification strategies outlined in this application note provide a comprehensive guide for researchers engaged in the synthesis of this compound analogs. The robustness of the reductive amination pathway, coupled with the modularity of the starting materials, offers a powerful platform for the generation of diverse chemical libraries for drug discovery programs. By understanding the key mechanistic principles and potential pitfalls, scientists can efficiently navigate the synthesis of these valuable compounds.

References

Application Notes and Protocols for the Evaluation of 4-(Pyrrolidin-3-yl)morpholine in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of "4-(Pyrrolidin-3-yl)morpholine" as a potential therapeutic agent for inflammatory diseases. This document outlines a hypothesized mechanism of action and provides detailed protocols for its evaluation, from in vitro cellular assays to in vivo models of inflammation.

Introduction: The Therapeutic Potential of this compound

Chronic inflammatory diseases represent a significant global health challenge, driving a continuous search for novel and effective therapeutic agents. The morpholine and pyrrolidine scaffolds are privileged structures in medicinal chemistry, known to be present in a variety of biologically active compounds. While "this compound" is a novel chemical entity with limited published data regarding its specific anti-inflammatory properties, its structural motifs suggest a potential interaction with key inflammatory signaling pathways.

This document proposes a putative mechanism of action for this compound, focusing on the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of the inflammatory response. Several morpholine-containing compounds have been identified as PI3K inhibitors. The activation of this pathway leads to the downstream activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α, IL-6, and IL-1β. By targeting the PI3K/Akt axis, this compound could potentially suppress the production of these key inflammatory mediators.

These application notes will guide the user through a series of experiments designed to test this hypothesis and to characterize the anti-inflammatory potential of this compound.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in attenuating the inflammatory response.

Caption: Proposed mechanism of this compound targeting the PI3K/Akt pathway.

Experimental Protocols

The following protocols provide a step-by-step guide to evaluate the anti-inflammatory effects of this compound.

Protocol 1: In Vitro Evaluation of Anti-inflammatory Activity in Macrophages

This protocol details the use of lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages to assess the compound's ability to inhibit pro-inflammatory cytokine production.

1.1. Cell Culture and Maintenance:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • For primary human macrophages, isolate PBMCs from healthy donor blood and differentiate them into macrophages using M-CSF.

1.2. Cytotoxicity Assay (MTT or LDH Assay):

  • Rationale: To determine the non-toxic concentration range of this compound for subsequent experiments.

  • Seed cells in a 96-well plate and treat with a serial dilution of the compound for 24 hours.

  • Perform MTT or LDH assay according to the manufacturer's instructions to assess cell viability.

  • Select concentrations that show >90% cell viability for further experiments.

1.3. Cytokine Production Assay (ELISA):

  • Seed cells in a 24-well plate and pre-treat with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Include a vehicle control (e.g., DMSO) and a positive control (LPS alone).

1.4. Western Blot Analysis of Signaling Proteins:

  • Rationale: To investigate the effect of the compound on the proposed PI3K/Akt/NF-κB signaling pathway.

  • Pre-treat cells with the compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for signaling protein phosphorylation).

  • Lyse the cells and determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Akt, total Akt, phospho-p65 (NF-κB), and total p65. Use an appropriate housekeeping protein (e.g., β-actin) as a loading control.

  • Visualize protein bands using a chemiluminescence detection system.

Protocol 2: In Vivo Evaluation in a Murine Model of Acute Inflammation

This protocol describes the use of a lipopolysaccharide (LPS)-induced systemic inflammation model in mice to assess the in vivo efficacy of this compound.

2.1. Animals:

  • Use male C57BL/6 mice (8-10 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

  • All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

2.2. Experimental Design:

  • Divide mice into the following groups (n=8-10 per group):

    • Vehicle control (e.g., saline) + Saline

    • Vehicle control + LPS

    • This compound (dose 1) + LPS

    • This compound (dose 2) + LPS

    • Positive control (e.g., Dexamethasone) + LPS

  • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral) 1 hour before LPS challenge.

  • Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 5 mg/kg).

2.3. Sample Collection and Analysis:

  • At a predetermined time point post-LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture for serum separation.

  • Measure serum levels of TNF-α and IL-6 using ELISA.

  • Harvest organs such as the lungs and liver for histological analysis (H&E staining) to assess inflammatory cell infiltration and tissue damage.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide templates for summarizing key experimental results.

Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
LPS (100 ng/mL)Mean ± SEMMean ± SEMMean ± SEM
LPS + Compound (X μM)Mean ± SEMMean ± SEMMean ± SEM
LPS + Compound (Y μM)Mean ± SEMMean ± SEMMean ± SEM

Table 2: In Vivo Efficacy of this compound in LPS-Induced Systemic Inflammation in Mice

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Lung MPO Activity (U/g tissue)
Vehicle + SalineMean ± SEMMean ± SEMMean ± SEM
Vehicle + LPSMean ± SEMMean ± SEMMean ± SEM
Compound (X mg/kg) + LPSMean ± SEMMean ± SEMMean ± SEM
Compound (Y mg/kg) + LPSMean ± SEMMean ± SEMMean ± SEM
Dexamethasone + LPSMean ± SEMMean ± SEMMean ± SEM

Experimental Workflow

The following diagram outlines the overall workflow for the preclinical evaluation of this compound as an anti-inflammatory agent.

Application Notes and Protocols for the Development of CCR2 Receptor Antagonists Utilizing "4-(Pyrrolidin-3-yl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers engaged in the development of C-C chemokine receptor 2 (CCR2) antagonists, with a specific focus on the promising scaffold, 4-(pyrrolidin-3-yl)morpholine. The following application notes and protocols are designed to offer both foundational understanding and actionable methodologies for the synthesis, characterization, and evaluation of novel CCR2 inhibitors.

Introduction: The Therapeutic Imperative of CCR2 Antagonism

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), constitute a critical signaling axis in the orchestration of monocytic and macrophagic immune responses.[1][2] Dysregulation of the CCL2/CCR2 pathway is deeply implicated in the pathogenesis of a wide spectrum of inflammatory and fibrotic diseases, as well as cancer.[3][4][5] The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of downstream signaling events, including the activation of PI3K/Akt and MAPK pathways, which are integral to cell survival, proliferation, and migration.[1][3] This signaling culminates in the recruitment of CCR2-expressing cells, predominantly monocytes and macrophages, from the bloodstream to sites of inflammation.[6]

This targeted cell migration, while essential for normal immune surveillance, can become a key driver of pathology in chronic disease states. Consequently, the inhibition of the CCL2/CCR2 axis has emerged as a highly attractive therapeutic strategy. Small molecule antagonists that block this interaction hold the potential to ameliorate diseases characterized by excessive monocyte and macrophage infiltration. The heterocyclic compound, this compound, represents a versatile chemical scaffold for the design of potent and selective CCR2 antagonists.

The CCR2 Signaling Cascade: A Visual Overview

The binding of CCL2 to CCR2 initiates a complex intracellular signaling network. Understanding this pathway is fundamental to designing assays that can effectively screen for and characterize antagonist activity.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binding G_protein Gαi/βγ CCR2->G_protein Activation PI3K PI3K G_protein->PI3K Activation MAPK MAPK G_protein->MAPK Activation Akt Akt PI3K->Akt Activation Chemotaxis Chemotaxis, Cell Survival, Proliferation Akt->Chemotaxis MAPK->Chemotaxis

Caption: Simplified CCR2 signaling pathway leading to cellular responses.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the core scaffold is essential for analogue design, formulation development, and interpretation of biological data.

PropertyValueSource
CAS Number 53617-37-1[2][7]
Molecular Formula C₈H₁₆N₂O[2][7]
Molecular Weight 156.23 g/mol [7]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Slightly soluble in water[8]
SMILES C1(CCNC1)N2CCOCC2[2]
InChI Key OPJDRNMJJNFSNZ-UHFFFAOYSA-N[2]

Synthesis Protocol: this compound

The following protocol outlines a plausible synthetic route for the preparation of this compound. This procedure is based on established principles of organic synthesis and should be adapted and optimized by qualified chemists.

Reaction Scheme:

Step 1: Boc Protection of 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Step 2: Mesylation of the Alcohol The resulting alcohol is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., TEA) in DCM to form the corresponding mesylate, tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate.

Step 3: Nucleophilic Substitution with Morpholine The mesylate is subjected to a nucleophilic substitution reaction with morpholine. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature to afford tert-butyl 3-morpholinopyrrolidine-1-carboxylate.

Step 4: Boc Deprotection The final step involves the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the desired product, this compound.

Step-by-Step Protocol:

  • Boc Protection: To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Mesylation: Dissolve the crude tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 2 hours. Wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the mesylate.

  • Nucleophilic Substitution: To a solution of the crude mesylate (1.0 eq) in dimethylformamide (DMF), add morpholine (2.0 eq) and potassium carbonate (2.0 eq). Heat the reaction mixture to 80 °C and stir for 16 hours. After cooling, pour the mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate.

  • Deprotection: Dissolve the crude tert-butyl 3-morpholinopyrrolidine-1-carboxylate in a solution of 4M HCl in dioxane. Stir at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound. The free base can be obtained by neutralization with a suitable base.

Purification and Characterization: The final compound should be purified using an appropriate technique, such as column chromatography or crystallization. The structure and purity should be confirmed by NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro Characterization of CCR2 Antagonists

The following protocols are designed to assess the in vitro potency and mechanism of action of newly synthesized CCR2 antagonists.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.[1]

Protocol:

  • Membrane Preparation:

    • Culture a cell line stably expressing human CCR2 (e.g., U2OS-CCR2 or HEK293-CCR2) to approximately 80-90% confluency.[9]

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2), and serial dilutions of the test antagonist.

    • Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

    • Wash the filters with cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each antagonist concentration.

    • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Representative Data:

CompoundTarget SpeciesIC₅₀ (nM)
INCB3344 Human5.1
Cenicriviroc Human4.6
JNJ-41443532 Human~10

Note: Data for INCB3344, Cenicriviroc, and JNJ-41443532 are from publicly available sources and are provided for illustrative purposes.[6][10][11]

Chemotaxis Assay

This functional assay evaluates the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[12][13]

Protocol:

  • Cell Preparation:

    • Use a CCR2-expressing cell line (e.g., THP-1 monocytes) or primary human monocytes.

    • Harvest the cells and resuspend them in a serum-free or low-serum medium at a density of 1 x 10⁶ cells/mL.

  • Assay Setup (Transwell System):

    • Use a 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).

    • In the lower chamber, add medium containing CCL2 at a concentration that induces maximal chemotaxis (typically 10-100 ng/mL).

    • In the upper chamber, add the cell suspension pre-incubated with varying concentrations of the CCR2 antagonist or vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

  • Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).

    • Elute the dye and measure the absorbance using a plate reader, or count the migrated cells using a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each antagonist concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification Prep_Cells Prepare CCR2-expressing cells Add_Cells_Antagonist Add cells + antagonist to upper chamber Prep_Cells->Add_Cells_Antagonist Add_CCL2 Add CCL2 to lower chamber Incubate Incubate at 37°C Add_CCL2->Incubate Add_Cells_Antagonist->Incubate Remove_Non_Migrated Remove non-migrated cells Incubate->Remove_Non_Migrated Stain_Migrated Stain migrated cells Remove_Non_Migrated->Stain_Migrated Quantify Quantify migration Stain_Migrated->Quantify

Caption: Workflow for an in vitro chemotaxis assay.

In Vivo Evaluation of CCR2 Antagonists

The following protocol describes a widely used mouse model of peritonitis to assess the in vivo efficacy of CCR2 antagonists in blocking monocyte recruitment.[14]

Protocol:

  • Animal Model:

    • Use male C57BL/6 mice (8-10 weeks old).

    • House the animals under standard laboratory conditions with ad libitum access to food and water.

  • Dosing:

    • Administer the CCR2 antagonist or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.

  • Induction of Peritonitis:

    • Inject a sterile inflammatory stimulus, such as thioglycollate broth (3% w/v), into the peritoneal cavity of the mice.

  • Peritoneal Lavage:

    • At a specific time point after the induction of peritonitis (e.g., 24 or 48 hours), euthanize the mice.

    • Collect the peritoneal exudate cells by washing the peritoneal cavity with cold phosphate-buffered saline (PBS).

  • Cell Analysis:

    • Determine the total number of cells in the peritoneal lavage fluid.

    • Perform flow cytometry to identify and quantify different immune cell populations, particularly monocytes/macrophages (e.g., using markers such as CD11b and F4/80).

  • Data Analysis:

    • Compare the number of recruited monocytes/macrophages in the antagonist-treated group to the vehicle-treated group.

    • Calculate the percentage of inhibition of monocyte recruitment.

Pharmacokinetic Analysis

Understanding the pharmacokinetic profile of a novel CCR2 antagonist is critical for optimizing dosing regimens and predicting clinical efficacy.

Protocol:

  • Animal Model and Dosing:

    • Administer the CCR2 antagonist to rodents (mice or rats) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling:

    • Collect serial blood samples at various time points after drug administration.

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the antagonist in plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as:

      • Cmax: Maximum plasma concentration

      • Tmax: Time to reach Cmax

      • AUC: Area under the plasma concentration-time curve

      • t₁/₂: Half-life

      • Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

Representative Pharmacokinetic Data for an Oral CCR2 Antagonist:

ParameterValue (in Rats)
Dose (mg/kg, PO) 10
Cmax (ng/mL) 850
Tmax (h) 2
AUC₀-∞ (ng·h/mL) 4500
t₁/₂ (h) 6
Bioavailability (%) 45

Note: This is hypothetical data for illustrative purposes.

Conclusion

The this compound scaffold provides a promising starting point for the development of novel CCR2 receptor antagonists. The protocols and application notes presented in this guide offer a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of such compounds. A systematic and rigorous approach, as outlined herein, is essential for advancing potent and selective CCR2 inhibitors towards clinical development for the treatment of a multitude of inflammatory and malignant diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Pyrrolidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Pyrrolidin-3-yl)morpholine. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the common challenges and critical decision points in the synthesis, providing troubleshooting advice and in-depth explanations to empower you to optimize your reaction outcomes. Our focus is on the most prevalent and robust synthetic pathway: a three-step sequence starting from a commercially available protected 3-hydroxypyrrolidine.

Overview: The Recommended Synthetic Pathway

The most reliable route to this compound involves three key transformations:

  • Oxidation: Conversion of an N-protected 3-hydroxypyrrolidine to the corresponding N-protected 3-pyrrolidinone.

  • Reductive Amination: Reaction of the 3-pyrrolidinone intermediate with morpholine to form the C-N bond.

  • Deprotection: Removal of the nitrogen protecting group to yield the final target molecule.

This pathway is highly adaptable and allows for clear intermediate characterization, which is crucial for troubleshooting.

G cluster_0 Step 1: Oxidation cluster_2 Step 3: Deprotection cluster_3 Final Product A N-Boc-3-hydroxypyrrolidine B N-Boc-3-pyrrolidinone A->B [O] (e.g., DMP, Swern) D 4-(1-Boc-pyrrolidin-3-yl)morpholine B->D Red. Agent (e.g., NaBH(OAc)₃) C Morpholine E This compound D->E Acid (e.g., HCl, TFA)

Figure 1. General 3-step synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most frequently employed and dependable strategy is a three-step synthesis starting from N-Boc-3-hydroxypyrrolidine. This involves (1) oxidation to N-Boc-3-pyrrolidinone, (2) reductive amination with morpholine, and (3) acidic deprotection of the Boc group. This route uses readily available starting materials and relies on well-understood, high-yielding reactions, making it ideal for both small-scale research and larger-scale production.[1][2][3]

Q2: Which protecting group is recommended for the pyrrolidine nitrogen?

The tert-butoxycarbonyl (Boc) group is highly recommended. Its key advantages are:

  • Stability: It is robust and stable through a wide range of reaction conditions, including oxidation and reductive amination.

  • Ease of Removal: It can be cleaved under specific, mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) that typically do not affect other functional groups in the molecule.[4]

  • Crystallinity: Boc-protected intermediates are often crystalline solids, which simplifies their purification by recrystallization.

Q3: How do I choose the right reducing agent for the reductive amination step?

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is milder and more selective for the iminium ion intermediate formed between the ketone and morpholine.[5] It is moisture-sensitive but reacts slowly with water, allowing the reaction to be run effectively in solvents like dichloromethane (DCM) or dichloroethane (DCE) without rigorously dry conditions. The mild acidity of STAB can also help catalyze iminium ion formation.

Q4: What are the best practices for the final Boc-deprotection step?

The most effective method is to dissolve the Boc-protected intermediate in a minimal amount of a suitable solvent (like methanol, ethyl acetate, or dioxane) and add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). The reaction is typically rapid (30 minutes to a few hours) at room temperature. The product often precipitates as the dihydrochloride salt, which can be isolated by filtration. This salt form is generally more stable and less hygroscopic than the free base.[4]

Troubleshooting Guide

Problem 1: Low yield in the oxidation of N-Boc-3-hydroxypyrrolidine.
  • Possible Cause A: Incomplete Reaction

    • Explanation: The oxidizing agent may have lost activity or been added in insufficient stoichiometric amounts. For Swern-type oxidations, precise temperature control is critical; deviation can halt the reaction.

    • Solution:

      • Verify Reagent Quality: Use a fresh, verified batch of the oxidizing agent. Dess-Martin periodinane (DMP) can degrade upon exposure to moisture.[2]

      • Monitor Progress: Follow the reaction closely using Thin Layer Chromatography (TLC) until all starting material is consumed.

      • Optimize Stoichiometry: Consider a slight excess (1.1 to 1.5 equivalents) of the oxidizing agent.

  • Possible Cause B: Difficult Purification

    • Explanation: Byproducts from the oxidation (e.g., dimethyl sulfide from Swern, periodinane byproducts from DMP) can complicate the workup and purification, leading to product loss.

    • Solution:

      • DMP Workup: After reaction completion, quench with a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to reduce excess DMP and neutralize acidic byproducts.[2]

      • Chromatography: N-Boc-3-pyrrolidinone is moderately polar. Use a silica gel column with a gradient of ethyl acetate in hexanes (e.g., starting from 15:85) for effective separation.[2]

Problem 2: Poor yield during the reductive amination of N-Boc-3-pyrrolidinone with morpholine.

G Start Low Yield in Reductive Amination Q1 Is starting material (ketone) still present on TLC? Start->Q1 Cause1 Cause: Inefficient iminium ion formation. Q1->Cause1 Yes Cause2 Cause: Reducing agent is inactive or was added too early. Q1->Cause2 No Q2_alt Are there multiple unidentified spots on TLC? Q1->Q2_alt No Sol1 Solution: Add a catalytic amount of acetic acid (AcOH). Increase reaction time or temperature moderately (e.g., to 40°C). Cause1->Sol1 Sol2 Solution: Use fresh NaBH(OAc)₃. Allow ketone and morpholine to stir for 30-60 min before adding the reducing agent. Cause2->Sol2 Cause3 Cause: Competing side reactions (e.g., self-condensation). Sol3 Solution: Ensure a slight excess of morpholine is used. Maintain a non-aqueous environment (DCM, DCE). Cause3->Sol3 Q2_alt->Cause3 Yes

References

Technical Support Center: Purification Challenges of "4-(Pyrrolidin-3-yl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(Pyrrolidin-3-yl)morpholine." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this chiral diamine. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve high purity for your downstream applications.

Physicochemical Properties at a Glance

A thorough understanding of the physicochemical properties of "this compound" is the foundation of an effective purification strategy. This molecule's characteristics, particularly its basicity and polarity, are central to the challenges encountered during its purification.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O[1]
Molecular Weight 156.23 g/mol [1]
Appearance Solid[2]
CAS Number (Racemate) 53617-37-1[1]
CAS Number ((R)-enantiomer) 511295-94-6
CAS Number ((R)-enantiomer HCl salt) 913702-38-2[2]
Solubility in Water Slightly soluble[1]
pKa (estimated) 8.5 - 9.5 (pyrrolidine N), 7.5 - 8.5 (morpholine N)Estimated based on morpholine (pKa 8.5) and pyrrolidine (pKa of conjugate acid 11.27)
Notes Air sensitive; Incompatible with oxidizing agents and carbon dioxide.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my "this compound" sample showing significant tailing during silica gel column chromatography?

A1: This is a classic issue encountered with basic compounds on acidic silica gel. The tailing is caused by strong ionic interactions between the basic nitrogen atoms of your compound (both the pyrrolidine and morpholine moieties) and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform elution front, resulting in broad, tailing peaks, poor separation, and potentially low recovery.

Q2: I'm struggling to remove a polar impurity that co-elutes with my product on a silica column. What are my options?

A2: When dealing with stubborn polar impurities, several strategies can be employed:

  • Optimize the Mobile Phase: A common mobile phase for such compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). To improve separation, try adding a small percentage of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 1-2% of a 7N solution). These additives compete with your compound for the acidic sites on the silica, sharpening the peaks and often improving resolution.

  • Alternative Stationary Phases: Consider switching to a different stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds as it lacks the strong acidity of silica.

  • Reverse-Phase Chromatography: If the impurity is significantly less polar than your product, reverse-phase (C18) chromatography can be very effective. In this technique, your polar compound will elute earlier than the less polar impurity.

Q3: My compound "oils out" during crystallization attempts. How can I induce it to form a solid?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to high solubility, the presence of impurities that inhibit crystal lattice formation, or a low melting point. Here are some troubleshooting steps:

  • Solvent System Modification: Your compound may be too soluble in the chosen solvent. Try a less polar solvent or a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until you observe turbidity. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.

  • Trituration: Add a small amount of a solvent in which your compound is insoluble but the impurities are soluble. Stirring or sonicating the oily mixture can sometimes induce solidification by washing away the impurities that hinder crystallization.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q4: "this compound" is chiral. How can I separate the enantiomers?

A4: The separation of enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening. The mobile phase will typically be a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol.

Troubleshooting Guides

This section provides detailed, step-by-step approaches to overcoming specific purification challenges.

Guide 1: Optimizing Silica Gel Flash Chromatography

Problem: Poor separation, peak tailing, and/or low recovery of "this compound" from a silica gel column.

Underlying Cause: Strong acid-base interactions between the basic analyte and the acidic silica gel.

Step-by-Step Protocol:

  • TLC Analysis with Modifiers:

    • Prepare several TLC chambers with your standard eluent (e.g., 95:5 DCM:MeOH).

    • To separate chambers, add a small amount of a basic modifier to the eluent:

      • Chamber 1: Standard eluent.

      • Chamber 2: Standard eluent + 0.5% triethylamine (TEA).

      • Chamber 3: Standard eluent + 0.5% ammonium hydroxide (conc. aq.).

    • Spot your crude sample on TLC plates and develop them in each chamber.

    • Observe the spot shape and Rf value. The eluent system that provides a compact spot and a suitable Rf (ideally 0.2-0.4) will be the best starting point for your column.

  • Column Preparation and Elution:

    • Pack your column with silica gel using the optimized mobile phase from your TLC analysis.

    • Dissolve your crude product in a minimal amount of the mobile phase or DCM.

    • Load the sample onto the column.

    • Elute the column with the optimized mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Optimizing Flash Chromatography:

References

Technical Support Center: Synthesis of 4-(Pyrrolidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-(Pyrrolidin-3-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during the synthesis of this valuable heterocyclic building block. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic route.

I. Overview of the Primary Synthetic Route

The most common and reliable method for synthesizing this compound involves a two-step process:

  • Reductive Amination: Reaction of an N-protected 3-pyrrolidinone, typically N-Boc-3-pyrrolidinone, with morpholine in the presence of a selective reducing agent.

  • Deprotection: Removal of the N-protecting group (e.g., Boc) under acidic conditions to yield the final product.

This guide will focus on the critical reductive amination step, as it is the primary source of side products and yield-related issues. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mild nature and high selectivity for the iminium ion intermediate over the starting ketone.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for the reductive amination of N-Boc-3-pyrrolidinone with morpholine?

A1: The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of the ketone (N-Boc-3-pyrrolidinone) and the secondary amine (morpholine). This is followed by the acid-catalyzed loss of water to form an iminium ion. The sodium triacetoxyborohydride then selectively reduces the iminium ion to yield the N-Boc protected product.

Q2: My reaction shows low or no conversion. What are the primary causes?

A2: Low conversion is a common issue in reductive aminations. The root causes can often be traced to:

  • Inefficient Iminium Ion Formation: The equilibrium between the ketone, morpholine, and the iminium ion may not favor the intermediate. This can be due to steric hindrance or the presence of excess water, which can hydrolyze the iminium ion.[1]

  • Suboptimal pH: Iminium ion formation is favored under mildly acidic conditions (typically pH 4-5). If the pH is too low, the morpholine will be protonated and non-nucleophilic. If it is too high, the ketone carbonyl is not sufficiently activated.[1]

  • Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive and can degrade over time. It's crucial to use a fresh, high-quality reagent.

  • Poor Solubility: If any of the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.[1]

Q3: I am observing multiple spots on my TLC plate. What are the most probable side products?

A3: Besides your desired product and unreacted starting materials, several side products can form. A thorough analysis is crucial for developing an effective purification strategy. The most common side products are detailed in the table below.

III. Side Product Analysis and Troubleshooting Guide

A systematic approach to identifying and mitigating side products is essential for a successful synthesis. Below is a detailed breakdown of potential impurities and strategies to address them.

Table 1: Common Side Products and Mitigation Strategies
Side ProductStructureFormation MechanismMitigation and Troubleshooting
N-Boc-3-hydroxypyrrolidine Direct reduction of the N-Boc-3-pyrrolidinone starting material by NaBH(OAc)₃. Although selective for the iminium ion, some reduction of the ketone can occur, especially with prolonged reaction times or excess reducing agent.- Use a stoichiometric amount of NaBH(OAc)₃. - Add the reducing agent portion-wise to maintain a low concentration. - Ensure efficient formation of the iminium ion before or during the addition of the reducing agent.
Unreacted N-Boc-3-pyrrolidinone Incomplete reaction due to factors like inactive reagents, suboptimal pH, or insufficient reaction time.[1]- Confirm the activity of NaBH(OAc)₃. - Optimize the pH by adding a catalytic amount of acetic acid. - Increase the reaction time or temperature.
Unreacted Morpholine Typically used in excess to drive the reaction equilibrium towards iminium ion formation.- Easily removed during aqueous workup and extraction due to its high water solubility.
Over-alkylation Product While less common with secondary amines, side reactions involving impurities in starting materials can lead to unexpected products.- Ensure the purity of starting materials.[3] - Use a minimal excess of morpholine.
Ring-Opened Byproducts Structures may varyCan occur under harsh acidic or basic conditions, or at elevated temperatures, leading to the opening of the morpholine or pyrrolidine ring.[4][5]- Maintain a mildly acidic pH. - Avoid excessive heating.

IV. Experimental Protocols and Workflows

Protocol 1: Synthesis of N-Boc-4-(pyrrolidin-3-yl)morpholine

This protocol provides a standard procedure for the reductive amination step.

  • To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add morpholine (1.2 eq).

  • Add acetic acid (0.1 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical HPLC Method for In-Process Control

This method can be used to monitor the progress of the reaction and assess the purity of the product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+)

V. Visualization of Key Processes

Diagram 1: Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A N-Boc-3-pyrrolidinone + Morpholine in Solvent B Add Acetic Acid (catalyst) A->B 1. Iminium Ion Formation C Cool to 0°C B->C D Add NaBH(OAc)3 C->D 2. Controlled Addition E Quench with NaHCO3 D->E 3. Reaction Completion F Aqueous Extraction E->F G Column Chromatography F->G H Pure N-Boc-4-(pyrrolidin-3-yl)morpholine G->H

Caption: Workflow for the reductive amination of N-Boc-3-pyrrolidinone.

Diagram 2: Troubleshooting Logic for Low Conversion

G Start Low Conversion Observed CheckReagents Verify Reagent Quality (NaBH(OAc)3, Solvent) Start->CheckReagents CheckReagents->Start Reagents Degraded (Replace) CheckpH Optimize pH (Add catalytic AcOH) CheckReagents->CheckpH Reagents OK CheckpH->Start pH Suboptimal (Adjust) CheckConditions Adjust Reaction Conditions (Time, Temperature) CheckpH->CheckConditions pH Optimized CheckConditions->Start Conditions Ineffective (Re-evaluate) Success Improved Conversion CheckConditions->Success Conditions Adjusted

Caption: Troubleshooting flowchart for low conversion rates.

VI. Concluding Remarks

The successful synthesis of this compound hinges on a well-controlled reductive amination reaction. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot common issues such as low conversion and side product formation. Careful attention to reagent quality, reaction conditions, and purification techniques will ensure the reliable production of this important chemical intermediate. For further assistance, please consult the references provided below or contact our technical support team.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(Pyrrolidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and optimization of 4-(Pyrrolidin-3-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of this valuable building block. Our approach is grounded in mechanistic principles to empower you not just to follow a protocol, but to understand and control your chemical transformation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most widely employed and robust method is a two-step sequence starting from a commercially available, N-protected 3-oxopyrrolidine. The key transformation is a reductive amination with morpholine, followed by the removal of the protecting group. The N-Boc (tert-butyloxycarbonyl) group is frequently used due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

Q2: Why is reductive amination the preferred method for this synthesis?

Reductive amination is a highly efficient and versatile C-N bond-forming reaction.[1] It combines the formation of an iminium ion intermediate from a ketone (N-Boc-3-oxopyrrolidine) and a secondary amine (morpholine) with an in-situ reduction in a one-pot process. This strategy offers several advantages:

  • High Atom Economy: The primary byproduct is water, making it a clean transformation.[1]

  • Mild Conditions: The reaction can typically be performed at or near room temperature.[2]

  • High Selectivity: Modern reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are chemoselective for the iminium ion over the starting ketone, minimizing side reactions.[3]

Q3: What are the most critical parameters to control for a successful reaction?

Success in this synthesis hinges on the careful control of three key parameters:

  • pH: Imine/iminium ion formation is the rate-limiting step and is pH-dependent. A slightly acidic environment (pH 4-5) is optimal to activate the carbonyl group without excessively protonating the amine nucleophile.[3]

  • Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium intermediate. Sodium triacetoxyborohydride is the reagent of choice for this reason.

  • Solvent and Water Content: The reaction should be conducted in a suitable aprotic solvent. While imine formation generates water, excess water can hydrolyze the imine intermediate, pushing the equilibrium back towards the starting materials.[3]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiment.

Problem Area 1: Low or No Product Conversion
Q: My reaction shows no conversion. LC-MS analysis indicates only my starting N-Boc-3-oxopyrrolidine and morpholine are present. What is the likely cause?

This scenario strongly suggests a failure in the initial imine/iminium ion formation. Several factors could be at play:

  • Suboptimal pH: The reaction medium may be too neutral or basic, failing to activate the ketone carbonyl for nucleophilic attack. Conversely, if the pH is too low (e.g., from using an amine salt without adding a base), the morpholine will be fully protonated and non-nucleophilic.[3]

    • Solution: Add a weak acid catalyst. Acetic acid (1.0-1.2 equivalents) is commonly used to maintain the optimal pH range of 4-5.[3]

  • Presence of Excess Water: If your reagents or solvent contain significant amounts of water, the imine formation equilibrium will be disfavored.

    • Solution: Use anhydrous solvents and ensure your starting materials are dry. While not always necessary, adding a dehydrating agent like molecular sieves can be beneficial.

  • Insufficient Reaction Time for Imine Formation: The reaction may require more time to reach equilibrium before the reducing agent is added.

    • Solution: Allow the ketone, amine, and acid catalyst to stir together for 1-2 hours at room temperature before introducing the reducing agent. Monitor imine formation by TLC or LC-MS if possible.

Q: I can detect the imine intermediate by LC-MS, but I am not getting the final product. Why?

If the imine is forming but not being reduced, the issue lies with your reducing agent or its reactivity.

  • Inactive Reducing Agent: Borohydride reagents can degrade upon improper storage, especially if exposed to moisture.

    • Solution: Use a fresh bottle of sodium triacetoxyborohydride. If its activity is suspect, test it on a simpler, reliable substrate to confirm its effectiveness.[3]

  • Insufficient Reducing Agent: Ensure you are using a stoichiometric excess (typically 1.2-1.5 equivalents) to drive the reaction to completion.

  • Incorrect Choice of Reducing Agent: A weaker reducing agent like sodium cyanoborohydride (NaBH₃CN) might be too slow for this substrate. Conversely, a stronger one like sodium borohydride (NaBH₄) can reduce the starting ketone if not handled correctly (e.g., if pre-formation of the imine is not done).[4] STAB (NaBH(OAc)₃) is generally the best choice for one-pot reactions.

Problem Area 2: Impurity Formation and Side Reactions
Q: My final product is contaminated with a significant amount of N-Boc-3-hydroxypyrrolidine. How did this happen?

This side product arises from the direct reduction of your starting ketone, N-Boc-3-oxopyrrolidine.

  • Cause: This typically occurs if your reducing agent is too reactive or if the conditions favor ketone reduction over imine reduction. Sodium borohydride (NaBH₄) is a common culprit if added too early or at a non-optimal pH.

  • Solution:

    • Switch to a more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is specifically designed to be less reactive towards ketones and aldehydes.[3]

    • If using NaBH₄, ensure you pre-form the imine for 1-2 hours before slowly adding the reducing agent at a low temperature (e.g., 0 °C).

Q: I am observing over-alkylation or other complex impurities. What can I do?

While less common with a secondary amine like morpholine, complex reaction mixtures can arise from decomposition or unexpected side reactions.

  • Cause: Highly reactive intermediates or prolonged reaction times at elevated temperatures can lead to degradation.

  • Solution:

    • Control Temperature: Run the reaction at room temperature. Avoid heating unless no reaction is observed.[4]

    • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and formation of the product. Stop the reaction as soon as it is complete to minimize the formation of degradation products.

    • Stoichiometry Control: Ensure precise measurement of your reagents. An excess of one component can sometimes lead to side reactions.[5]

Problem Area 3: Work-up and Purification
Q: The final product, this compound, is highly water-soluble, and I'm getting poor recovery during aqueous work-up. How can I improve my extraction efficiency?

This is a very common issue for small, polar diamines.

  • Solution 1: "Salting Out": Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer during extraction.

  • Solution 2: Use a More Polar Extraction Solvent: Dichloromethane (DCM) or a mixture of DCM/Isopropanol (e.g., 9:1) can be more effective than ethyl acetate for extracting polar amines. Perform multiple extractions (5-10 times) with smaller volumes of solvent.

  • Solution 3: Evaporate and Purify: If extraction is failing, basify the aqueous layer to pH >12 with NaOH, filter off any inorganic salts, and then evaporate the water under high vacuum. The resulting crude oil/solid can then be purified directly by column chromatography.

Q: My product streaks badly during silica gel chromatography. How can I achieve good separation?

The basic nitrogen atoms in your product interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and streaking.

  • Solution 1: Basic Eluent Additive: Add a small amount of a volatile base to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your eluent system (e.g., DCM/Methanol/Et₃N). This base will neutralize the acidic sites on the silica, allowing your product to elute cleanly.

  • Solution 2: Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based column, which are better suited for the purification of basic compounds.

Section 3: Optimized Experimental Protocol & Data

This section provides a reliable, step-by-step protocol for the synthesis.

Protocol: Two-Step Synthesis of this compound
Step 1: Reductive Amination
  • To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.2 M) is added morpholine (1.2 eq) followed by glacial acetic acid (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise over 15 minutes. Caution: The reaction may be mildly exothermic.[3]

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous layer is extracted three times with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate.

Step 2: Boc Deprotection
  • The crude product from Step 1 is dissolved in a suitable solvent such as Dichloromethane or 1,4-Dioxane.

  • An excess of a strong acid is added. A 4M solution of HCl in 1,4-Dioxane (5-10 eq) is a common and effective choice.

  • The mixture is stirred at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms the complete removal of the Boc group.

  • The solvent and excess acid are removed under reduced pressure.

  • The resulting solid (typically the dihydrochloride salt) is triturated with diethyl ether or ethyl acetate, and the solid is collected by filtration to yield the product salt. To obtain the free base, the salt is dissolved in water, basified to pH >12 with 2M NaOH, and extracted as described in the purification troubleshooting section.

Table 1: Summary of Optimized Reaction Parameters
ParameterReagent/ConditionEquivalentsPurpose
Ketone tert-butyl 3-oxopyrrolidine-1-carboxylate1.0Starting material
Amine Morpholine1.2Nucleophile
Solvent Dichloromethane (DCM), Anhydrous~5-10 mL/mmolAprotic solvent
Acid Catalyst Glacial Acetic Acid1.1Catalyzes imine formation
Reducing Agent Sodium Triacetoxyborohydride1.5Selective reduction of iminium
Temperature Room TemperatureN/AMild conditions
Deprotection 4M HCl in 1,4-Dioxane5-10Removal of Boc group

Section 4: Visualization of Workflows

Diagram 1: Overall Synthetic Workflow

This diagram illustrates the two-step synthetic sequence from the starting materials to the final product.

G cluster_0 SM1 N-Boc-3-Oxopyrrolidine SM1->p1 SM2 Morpholine SM2->p1 Intermediate tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate Product This compound (as HCl salt or free base) Intermediate->Product HCl in Dioxane p1->Intermediate 1. Acetic Acid, DCM 2. NaBH(OAc)3

Caption: Synthetic route for this compound.

Diagram 2: Troubleshooting Flowchart for Low Conversion

This decision tree guides the user through diagnosing and solving issues related to low reaction yield.

G start Low or No Conversion Observed check_imine Is imine intermediate detected by LC-MS? start->check_imine no_imine Imine Formation Failure check_imine->no_imine No yes_imine Reduction Step Failure check_imine->yes_imine Yes check_ph Was an acid catalyst (AcOH) used? no_imine->check_ph add_acid Add 1.1 eq of Acetic Acid. Stir 1-2h before reducing. check_ph->add_acid No check_reagents Use anhydrous solvent. Check amine quality. check_ph->check_reagents Yes check_stab Is NaBH(OAc)3 fresh? Was 1.5 eq used? yes_imine->check_stab use_fresh_stab Use a fresh bottle of NaBH(OAc)3. Ensure 1.5 eq is added. check_stab->use_fresh_stab No consider_other Reaction may be sterically hindered. Consider longer reaction time or gentle heat. check_stab->consider_other Yes

Caption: Decision tree for troubleshooting low yield.

References

"4-(Pyrrolidin-3-yl)morpholine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(Pyrrolidin-3-yl)morpholine. While specific, comprehensive stability data for this compound is not extensively documented in peer-reviewed literature, this guide synthesizes established principles of heterocyclic amine chemistry to provide a predictive framework for its stability, potential degradation pathways, and troubleshooting. The insights provided are based on the known reactivity of the constituent morpholine and pyrrolidine moieties.

The morpholine ring, particularly the amine group, is susceptible to oxidation, which can be a primary degradation pathway. Similarly, the pyrrolidine ring, while generally stable, can also undergo oxidative degradation under certain conditions. This guide will address the most probable stability challenges and provide actionable protocols for their investigation and mitigation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar spot on my TLC plate after leaving my solution of this compound on the benchtop for a few hours. What could it be?

This is likely due to oxidation. The tertiary amines in both the morpholine and pyrrolidine rings are susceptible to N-oxidation, forming the corresponding N-oxides. These N-oxides are significantly more polar than the parent compound, which would explain the lower Rf value on a normal-phase TLC plate. To confirm, you can try running the reaction under an inert atmosphere (e.g., nitrogen or argon) and see if the formation of the new spot is suppressed.

Q2: My NMR spectrum of an aged sample shows a decrease in the integration of the parent compound peaks and the appearance of several new, small signals. What are the likely degradation products?

Beyond simple N-oxidation, more complex degradation can occur, especially with prolonged exposure to air, light, or certain solvents. Potential degradation pathways include:

  • Oxidative Ring Opening: The morpholine ring is known to undergo oxidative cleavage, potentially leading to the formation of aldehydes, amides, or carboxylic acids.

  • N-dealkylation: Cleavage of the bond between the pyrrolidine ring and the morpholine nitrogen could lead to the formation of morpholine and a reactive pyrrolidine intermediate.

  • Hydroxylation: Oxidation at the carbon atoms adjacent to the nitrogen atoms (alpha-carbons) can lead to the formation of hydroxylated derivatives.

A logical workflow for identifying these impurities is presented in the troubleshooting section.

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Cool conditions (2-8 °C) are recommended to slow down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber vial or storing it in a dark place.

  • Moisture: Store in a desiccated environment to prevent hydrolysis of any potential reactive intermediates.

Q4: Can my choice of solvent affect the stability of this compound?

Yes, the choice of solvent is critical. Protic solvents like methanol or water could potentially participate in degradation reactions, especially if reactive intermediates are formed. Chlorinated solvents (e.g., dichloromethane, chloroform) may contain acidic impurities that can protonate the amines, which might affect their reactivity and stability. For long-term storage in solution, aprotic solvents like acetonitrile or THF, which have been purged with an inert gas, are a better choice.

Troubleshooting Guide: Investigating Degradation

If you suspect your sample of this compound is degrading, a systematic approach is necessary to identify the cause and the nature of the degradation products.

Initial Assessment: Is Degradation Occurring?
Observation Potential Cause Recommended Action
Appearance of new spots on TLC/LC-MSChemical degradationProceed to "Forced Degradation Studies"
Change in color (e.g., yellowing)Oxidation, formation of polymeric impuritiesAnalyze by LC-MS and NMR
Decreased potency in biological assaysDecomposition of the active compoundRe-purify the compound and perform a stability study
Experimental Workflow for Degradation Analysis

Below is a diagram outlining a typical workflow for investigating the stability of a research compound like this compound.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Forced Degradation & Identification cluster_2 Phase 3: Mitigation A Hypothesis: Sample is degrading B Comparative Analysis: - Fresh vs. Aged Sample - TLC, LC-MS, NMR A->B C Degradation Confirmed? B->C D Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) C->D Yes E Identify Degradation Products (LC-MS/MS, HRMS, NMR) D->E F Propose Degradation Pathway E->F G Optimize Storage Conditions (Temp, Atmosphere, Light) F->G H Refine Formulation/Solvent Selection F->H I Implement QC Checks G->I H->I

Caption: Workflow for investigating and mitigating compound degradation.

Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to rapidly identify potential degradation pathways and products.

Materials:

  • This compound

  • 0.1 M HCl (Acidic condition)

  • 0.1 M NaOH (Basic condition)

  • 3% H₂O₂ (Oxidative condition)

  • HPLC-grade water and acetonitrile

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal: Place a vial of the stock solution in an oven at 60 °C.

    • Photolytic: Place a vial of the stock solution under a UV lamp (254 nm).

    • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Time Points: Analyze samples from each condition at t=0, 2, 4, 8, and 24 hours.

  • Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by LC-MS to determine the percentage of the parent compound remaining and to obtain the mass-to-charge ratio (m/z) of any new peaks.

Predicted Degradation Products and Their m/z

The following table outlines some potential degradation products based on the known chemistry of morpholine and pyrrolidine. This should be used as a guide for interpreting LC-MS data from a forced degradation study.

Potential Degradation Product Proposed Structure Modification Expected Δm/z
N-oxide (Morpholine N)+O+16
N-oxide (Pyrrolidine N)+O+16
Dihydroxylated species+2O +2H+34
Ring-opened (amide)+O+16

Note: The exact structure and Δm/z will depend on the specific degradation pathway.

Visualizing a Potential Degradation Pathway

The following diagram illustrates a hypothetical oxidative degradation pathway for this compound, focusing on N-oxidation and alpha-hydroxylation, which are common for tertiary amines.

G A This compound B N-Oxide (Morpholine) A->B + [O] C N-Oxide (Pyrrolidine) A->C + [O] D Alpha-Hydroxylated Product A->D + [O]

Caption: Potential oxidative degradation pathways.

Technical Support Center: Scale-Up Synthesis of 4-(Pyrrolidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-(Pyrrolidin-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable heterocyclic building block. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves a multi-step process, often culminating in a reductive amination to form the C-N bond between the pyrrolidine and morpholine rings, followed by a deprotection step. While seemingly straightforward on a small scale, scaling up this synthesis presents unique challenges related to reaction kinetics, impurity profiles, and product isolation. This guide will address these challenges in a practical, question-and-answer format.

A common synthetic approach is the reductive amination of an N-protected pyrrolidin-3-one with morpholine, followed by deprotection of the pyrrolidine nitrogen. This guide will focus on troubleshooting this widely applicable synthetic route.

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Protected_Pyrrolidin-3-one N-Protected Pyrrolidin-3-one Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) N-Protected_Pyrrolidin-3-one->Reductive_Amination Morpholine Morpholine Morpholine->Reductive_Amination N-Protected_Product N-Protected This compound Reductive_Amination->N-Protected_Product Deprotection Deprotection (e.g., Acid or Hydrogenolysis) N-Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General synthetic workflow for this compound.

Part 1: Troubleshooting the Reductive Amination Step

The reductive amination is a critical step in forming the desired carbon-nitrogen bond. Common issues include low conversion, side product formation, and difficulties in monitoring the reaction.

Question 1: My reductive amination is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer: Sluggish or incomplete reductive amination can be attributed to several factors, primarily related to the formation of the intermediate iminium ion and the activity of the reducing agent.

  • Inefficient Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate, the formation of which is often the rate-limiting step.

    • pH Control: The pH of the reaction medium is crucial. Slightly acidic conditions (pH 4-6) are generally optimal to catalyze imine/iminium ion formation without significantly decomposing the starting materials or the product.[1] You can use a weak acid like acetic acid to achieve the desired pH.

    • Water Scavenging: The formation of the iminium ion releases water. On a large scale, the accumulation of water can shift the equilibrium back towards the starting materials. Consider using a dehydrating agent, such as magnesium sulfate or molecular sieves, or azeotropic removal of water if the solvent system allows.

  • Reducing Agent Activity: The choice and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (STAB): STAB is a common choice for reductive aminations as it is mild and selective.[2] Ensure it is of good quality and has not been deactivated by moisture.

    • Sodium Cyanoborohydride (NaBH3CN): This is another effective reagent, particularly under mildly acidic conditions.[3] However, be mindful of the potential for cyanide release, especially at lower pH.

    • Catalytic Hydrogenation: For a greener and often more scalable approach, catalytic hydrogenation over a palladium or platinum catalyst can be employed.[4][5] Ensure the catalyst is active and not poisoned by any impurities in the starting materials or solvent.

Troubleshooting Workflow for Low Conversion in Reductive Amination:

start Low Conversion check_pH Check Reaction pH (Optimal: 4-6) start->check_pH adjust_pH Adjust pH with Acetic Acid check_pH->adjust_pH Incorrect check_reductant Verify Reducing Agent Activity check_pH->check_reductant Correct monitor_reaction Monitor by LC-MS or TLC adjust_pH->monitor_reaction add_reductant Add Fresh Reducing Agent check_reductant->add_reductant Suspect check_water Consider Water Scavenging check_reductant->check_water OK add_reductant->monitor_reaction add_dehydrating_agent Add MgSO4 or Molecular Sieves check_water->add_dehydrating_agent add_dehydrating_agent->monitor_reaction cluster_0 Chromatographic Solutions cluster_1 Non-Chromatographic Solutions start Purification Challenge chromatography_issue Streaking on Silica Gel start->chromatography_issue distillation_option Is Product Thermally Stable? start->distillation_option crystallization_option Can a Crystalline Salt be Formed? start->crystallization_option add_base Add Triethylamine or Ammonia to Mobile Phase chromatography_issue->add_base vacuum_distillation Perform Vacuum Distillation distillation_option->vacuum_distillation Yes salt_crystallization Crystallize as a Salt crystallization_option->salt_crystallization Yes amine_silica Use Amine-Functionalized Silica add_base->amine_silica alumina Use Alumina amine_silica->alumina reverse_phase Try Reverse-Phase Chromatography alumina->reverse_phase

References

Technical Support Center: Overcoming Solubility Challenges with 4-(Pyrrolidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyrrolidin-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges that can be encountered when working with this basic heterocyclic compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Molecule

This compound (CAS No. 53617-37-1) is a diamine compound featuring both a pyrrolidine and a morpholine ring. The presence of two nitrogen atoms, particularly the secondary amine in the pyrrolidine ring and the tertiary amine in the morpholine ring, confers basic properties to the molecule. This basicity is a critical factor influencing its solubility, which is generally low in neutral aqueous media but can be significantly enhanced under acidic conditions. Vendor information often describes the free base as "slightly soluble in water"[1]. This guide will walk you through a systematic approach to solubilize this compound effectively for your in vitro and other experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

A1: For initial stock solution preparation, a high-purity, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its strong solubilizing power for a wide range of organic molecules. Dimethylformamide (DMF) or ethanol can be considered as alternatives, though DMSO is generally superior for creating highly concentrated stocks.

Q2: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A2: This is expected behavior for a basic compound like this compound. At neutral pH, the amine functional groups are largely in their unprotonated, free base form. This form is less polar and thus has lower solubility in polar aqueous solutions. To achieve dissolution, the pH of the medium must be lowered to protonate the amine groups, forming a more soluble salt.

Q3: Is there a difference in solubility between the free base and the hydrochloride salt form?

A3: Yes, a significant difference is expected. The hydrochloride (HCl) salt form, such as (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride, is generated by reacting the basic free base with hydrochloric acid. This creates a salt that is inherently more polar and, therefore, typically demonstrates much higher aqueous solubility than the free base. If you are working with aqueous buffers, starting with the HCl salt form is often a more direct path to solubilization.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO in cell-based assays should be kept to a minimum to avoid solvent-induced artifacts and cytotoxicity. A general rule is to keep the final DMSO concentration below 0.5%, and almost always under 1%. It is crucial to determine the tolerance of your specific cell line to DMSO and to include a vehicle control (media with the same final DMSO concentration) in all experiments.

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a systematic, question-driven approach to resolving common solubility issues. The core principle is to modulate the physicochemical properties of the compound through strategic solvent selection and pH adjustment.

Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer.

This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic stock is rapidly introduced into an aqueous environment where its solubility is significantly lower.

Root Cause Analysis:

  • pH: The primary cause is the neutral or slightly basic pH of the destination buffer (e.g., PBS, cell culture media), which does not favor the soluble, protonated form of the basic compound.

  • Concentration: The final concentration of the compound in the aqueous buffer may exceed its intrinsic solubility limit at that specific pH.

  • Dilution Technique: A large, single-step dilution can create localized areas of high concentration, triggering rapid precipitation.

Solutions Workflow:

The following diagram outlines a decision-making process to address this issue.

G A Precipitation Observed Upon Dilution B Step 1: Verify Final DMSO Concentration A->B C Is DMSO < 0.5%? B->C D Step 2: Lower the Final Compound Concentration C->D Yes J High DMSO may be toxic. Redesign stock concentration. C->J No E Step 3: Modify the Dilution Protocol D->E F Use Serial Dilutions in Aqueous Buffer E->F G Step 4: Adjust the pH of the Aqueous Buffer F->G H Prepare Buffer with Acidic pH (e.g., pH 4-6) G->H I Problem Solved: Clear Solution Achieved H->I

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: How do I determine the optimal pH for solubilizing this compound?

To rationally design a buffer system for solubilization, you must work with a pH that is sufficiently below the pKa of the compound's basic functional groups. The pKa is the pH at which 50% of the molecules are in their ionized (protonated) form. A common rule of thumb is to adjust the pH to be at least 1 to 2 units below the pKa of the basic center to ensure >90-99% ionization and thus enhance solubility.

Authoritative Insight: The Importance of pKa The pKa of the amine groups in this compound is the single most important parameter for developing a robust solubilization strategy. While an experimentally determined pKa for this specific molecule is not readily available in the public literature, we can make an educated estimation based on its constituent rings. Pyrrolidine has a pKa of ~11.3, while morpholine has a pKa of ~8.4. The final pKa will be influenced by the electronic effects of the substituents. Computational tools can provide a more precise prediction.

Experimental Protocol: Determining an Effective pH Range

If the pKa is unknown, a simple empirical approach can be used:

  • Prepare a Slurry: Suspend a small, known amount of the this compound free base in deionized water (e.g., 1 mg/mL). The mixture will appear as a cloudy suspension or slurry.

  • Acid Titration: While stirring, add a dilute solution of HCl (e.g., 0.1 M) dropwise.

  • Observe Dissolution: Monitor the solution for clarity. The pH at which the compound fully dissolves provides an upper limit for the pH of your experimental buffer.

  • Buffer Selection: Prepare your final experimental buffer at a pH at least 0.5-1.0 unit below the observed dissolution pH to ensure the compound remains in solution.

Recommended Protocols for Solubilization

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This is the standard first step for most in vitro applications.

Methodology:

  • Weigh Compound: Accurately weigh a precise amount of this compound powder.

  • Add Solvent: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Facilitate Dissolution: Vortex the solution vigorously. If necessary, brief sonication in a water bath can be used to aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Data Presentation: Stock Solution Calculations

PropertyValue
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
To Make 1 mL of 10 mM Stock Weigh 1.56 mg, add 1 mL DMSO
To Make 1 mL of 50 mM Stock Weigh 7.81 mg, add 1 mL DMSO
Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment (for Free Base)

This protocol is for preparing working solutions directly in an aqueous medium.

G cluster_0 Workflow for Aqueous Solubilization A Start: Weigh Free Base Compound B Add Acidic Buffer (e.g., 50 mM Citrate, pH 4.0) A->B C Vortex / Sonicate to Dissolve B->C D Observe Solution C->D E Solution Clear? D->E F Proceed with Experiment E->F Yes G Add Dilute HCl Dropwise until Clear E->G No H Note Final pH. Use this buffer pH for future preps. G->H

Caption: Workflow for aqueous solubilization via pH adjustment.

Methodology:

  • Buffer Preparation: Prepare an appropriate acidic buffer (e.g., citrate buffer for pH 3-6, acetate buffer for pH 3.6-5.6). Do not use phosphate buffers if precipitation of phosphate salts is a concern.

  • Weigh Compound: Weigh the required amount of this compound free base.

  • Add Buffer: Add the acidic buffer to the compound.

  • Dissolve: Vortex and/or sonicate until the compound is fully dissolved. A clear solution indicates successful protonation and solubilization.

  • Final Use: This solution can now be used directly or further diluted in the same acidic buffer. Crucially, do not dilute this acidic stock into a neutral buffer like PBS , as this will raise the pH and risk precipitation.

Final Recommendations for Success

  • Start with the Salt Form: If available, using the hydrochloride salt of this compound is the most straightforward method for achieving aqueous solubility.

  • Know Your System: Always validate the tolerance of your assay (cells, enzymes, etc.) to the chosen solvent and pH.

  • Empirical Testing is Key: Given the lack of specific published data, perform small-scale solubility tests as described in this guide before committing to large-scale experiments.

  • Document Everything: Keep meticulous records of the solvents, pH values, concentrations, and techniques used to achieve a clear solution. This will ensure the reproducibility of your work.

References

Technical Support Center: Chiral Separation of 4-(Pyrrolidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 4-(Pyrrolidin-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs). As there is no one-size-fits-all method for chiral separations, this document will equip you with the knowledge and systematic approach required to develop a robust and reliable separation method for your specific needs.

Introduction: The Challenge of this compound

This compound is a chiral molecule containing a stereocenter on the pyrrolidine ring. As with many chiral compounds in pharmaceutical development, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate, identify, and quantify these enantiomers is critical for ensuring the safety and efficacy of potential drug candidates.

This guide will focus on two primary techniques for the chiral separation of this basic amine compound: High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).

Frequently Asked Questions (FAQs)

Q1: Where should I start with the chiral separation of this compound?

A1: The most effective approach is a systematic screening process. Since this compound is a basic amine, your initial focus should be on Chiral Stationary Phases (CSPs) known to perform well with this class of compounds. Polysaccharide-based CSPs are an excellent starting point due to their broad applicability.

Q2: Which technique is better for my needs: HPLC/SFC or CE?

A2: The choice depends on your specific requirements:

  • HPLC/SFC: This is the workhorse for both analytical and preparative scale separations. SFC is often preferred for being faster and "greener" due to its use of supercritical CO2 as the main mobile phase.

  • Capillary Electrophoresis (CE): CE is a powerful analytical tool known for its high separation efficiency, rapid method development, and minimal sample and solvent consumption. It is an excellent orthogonal technique to HPLC/SFC.

Q3: My peak shape is poor (tailing). What can I do?

A3: Peak tailing for basic compounds like this compound is often due to strong interactions with residual acidic silanol groups on the silica support of the CSP. To mitigate this, add a basic modifier to your mobile phase. Common choices include:

  • Normal Phase/SFC: Diethylamine (DEA), butylamine, or ethanolamine at a concentration of 0.1-0.5%.

  • Reversed-Phase: Use a buffer like ammonium bicarbonate or ammonium acetate, adjusting the pH to the basic range (e.g., pH 9).

Q4: I am not seeing any separation between the enantiomers. What are my next steps?

A4: No initial separation is a common challenge. Here is a systematic approach to address this:

  • Confirm Racemic Sample: Ensure you are injecting a racemic mixture.

  • Screen Different CSPs: Chiral recognition is highly specific. Screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives, cyclofructan-based).

  • Change the Mobile Phase:

    • For HPLC/SFC: Switch the organic modifier (e.g., from isopropanol to ethanol). Vary the modifier percentage.

    • For CE: Screen different types of cyclodextrins (e.g., neutral, anionic, cationic) and adjust the buffer pH.

  • Adjust Temperature: Lowering the temperature can sometimes enhance chiral recognition.

Method Development and Troubleshooting Workflows

HPLC/SFC Method Development Workflow

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization A Select CSPs: - Amylose-based (e.g., Chiralpak IA, IE) - Cellulose-based (e.g., Chiralcel OD, OJ) - Cyclofructan-based (e.g., Larihc CF6-P) B Select Mobile Phases: - NP/SFC: Hexane/IPA, Hexane/EtOH - RP: ACN/Water, MeOH/Water A->B C Add Basic Modifier: - 0.1-0.5% DEA or Butylamine B->C D Run Screening Gradient C->D E Evaluate Results: - Any Separation? (even partial) D->E F No Separation E->F No G Partial or Baseline Separation E->G Yes K Try Different CSPs / Orthogonal Technique (CE) F->K H Optimize Mobile Phase: - Adjust modifier ratio - Switch modifier (e.g., IPA to EtOH) G->H I Optimize Temperature & Flow Rate H->I J Method Finalized I->J

Caption: HPLC/SFC Chiral Method Development Workflow.

Troubleshooting Poor Resolution

start Poor or No Resolution q1 Is there any hint of separation? Yes (Shoulders, Broad Peak) No (Single Sharp Peak) start->q1 opt_mobile Optimize Mobile Phase: - Decrease % organic modifier - Switch modifier (e.g., IPA to EtOH) - Change additive q1:yes->opt_mobile change_csp Screen Different CSPs: - Different polysaccharide derivative - Different selector type (e.g., cyclofructan) q1:no->change_csp opt_temp Decrease Temperature opt_mobile->opt_temp change_mode Switch Mode: - NP to RP/PO - HPLC to SFC or CE change_csp->change_mode

Caption: Decision tree for troubleshooting poor resolution.

Detailed Experimental Protocols (Starting Points)

Protocol 1: HPLC/SFC Screening for this compound

Objective: To screen for initial chiral separation conditions.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent (e.g., Methanol or Ethanol).

2. HPLC/SFC System & Columns:

  • System: Any standard HPLC or SFC system with a UV detector.

  • Columns to Screen:

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Larihc® CF6-P (Cyclofructan-based)

3. Chromatographic Conditions (Screening Table):

ParameterSFC ConditionsNormal Phase (NP-HPLC) ConditionsReversed-Phase (RP-HPLC) Conditions
Mobile Phase A CO₂n-HexaneWater + 10mM Ammonium Bicarbonate (pH 9)
Mobile Phase B Methanol with 0.2% Diethylamine (DEA)Isopropanol with 0.2% Diethylamine (DEA)Acetonitrile
Gradient 5% to 50% B over 10 minutes5% to 50% B over 10 minutes5% to 95% B over 10 minutes
Flow Rate 3.0 mL/min1.0 mL/min1.0 mL/min
Back Pressure (SFC) 150 barN/AN/A
Column Temperature 35 °C25 °C25 °C
Detection UV at 210 nm (or lower if possible)UV at 210 nmUV at 210 nm
Injection Volume 5 µL5 µL5 µL

4. Evaluation:

  • Analyze the chromatograms for each column/condition combination. Look for any peak splitting, shoulders, or baseline separation. Even partial separation is a promising lead for further optimization.

Protocol 2: Capillary Electrophoresis (CE) Screening

Objective: To screen for enantioseparation using cyclodextrins as chiral selectors.

1. Sample Preparation:

  • Prepare a 0.5 mg/mL solution of racemic this compound in water or 10 mM HCl.

2. CE System & Capillary:

  • System: Standard CE system with UV detection.

  • Capillary: Fused-silica, 50 µm I.D., ~50 cm total length.

3. Background Electrolyte (BGE) and Chiral Selector Screening:

BGE ComponentCondition 1 (Neutral CD)Condition 2 (Anionic CD)Condition 3 (Cationic CD)
Buffer 50 mM Phosphate Buffer, pH 6.050 mM Phosphate Buffer, pH 6.050 mM Acetate Buffer, pH 4.5
Chiral Selector 20 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD)20 mM Sulfated-β-Cyclodextrin (S-β-CD)10 mM Quaternary ammonium-β-CD (QA-β-CD)
Voltage +25 kV+25 kV-20 kV (Reversed Polarity)
Temperature 25 °C25 °C25 °C
Detection UV at 200 nmUV at 200 nmUV at 200 nm
Injection 50 mbar for 5 seconds50 mbar for 5 seconds50 mbar for 5 seconds

4. Rationale and Evaluation:

  • At pH 6.0, the analyte will be protonated (cationic). It will form inclusion complexes with the cyclodextrins.

  • The neutral CD relies on differences in complex formation constants.

  • The anionic CD adds electrostatic interactions, which can enhance selectivity.

  • The cationic CD is used under counter-electroosmotic flow conditions and can be particularly effective for basic compounds that bind strongly to other CDs.

  • Evaluate the electropherograms for resolution. If separation is observed, optimize the CD concentration and buffer pH.

Chiral Recognition Mechanism in CE with Cyclodextrin

Avoiding common pitfalls in "4-(Pyrrolidin-3-yl)morpholine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(Pyrrolidin-3-yl)morpholine

Welcome to the technical support guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development.[1][2] This document provides practical, field-tested advice to navigate common challenges, ensuring a successful and efficient synthesis. We will delve into the causality behind experimental choices, offering troubleshooting solutions and validated protocols grounded in established chemical principles.

Overview of Synthetic Strategy

The synthesis of this compound typically involves the strategic coupling of a pyrrolidine core and a morpholine moiety. Due to the presence of two reactive nitrogen centers in the 3-aminopyrrolidine precursor (a primary and a secondary amine), a robust protecting group strategy is not just recommended, but essential for achieving regioselectivity and high yields.[3][4]

The most common and logical pathway involves three key stages:

  • Selective Protection: Masking the more nucleophilic secondary amine of the pyrrolidine ring.

  • Coupling Reaction: Forming the C-N bond between the protected pyrrolidine and the morpholine ring.

  • Deprotection: Removing the protecting group to yield the final product.

This guide is structured to address pitfalls at each of these critical stages.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Coupling cluster_2 Stage 3: Deprotection Start 3-Aminopyrrolidine Protect Selective N1-Protection (e.g., with Boc₂O) Start->Protect Base, Solvent ProtectedPyrrolidine N-Boc-3-aminopyrrolidine Protect->ProtectedPyrrolidine Coupling Reductive Amination with 4-Morpholinone or similar ProtectedPyrrolidine->Coupling Reducing Agent (e.g., NaBH(OAc)₃) ProtectedProduct N-Boc-4-(pyrrolidin-3-yl)morpholine Coupling->ProtectedProduct Deprotection Acidic Cleavage (e.g., TFA or HCl) ProtectedProduct->Deprotection ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: General Synthetic Workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent and reliable method is the reductive amination between an N-protected 3-aminopyrrolidine and a suitable morpholine-based carbonyl compound.[5][6] An alternative, though often lower-yielding, approach is the direct nucleophilic substitution of an N-protected 3-halopyrrolidine with morpholine. The reductive amination pathway is generally preferred due to milder conditions and broader substrate scope.

Q2: Why is a protecting group strategy essential for this synthesis?

3-Aminopyrrolidine possesses two nucleophilic sites: the primary amine at the C3 position and the secondary amine of the pyrrolidine ring. Without protection, reagents intended for the C3-amino group can react non-selectively with the ring nitrogen, leading to a mixture of products, including polymers and di-substituted species, which are difficult to separate.[3] A protecting group, such as the tert-butoxycarbonyl (Boc) group, selectively masks the ring nitrogen, directing the subsequent coupling reaction to the desired C3 position.

Q3: How do I choose the optimal protecting group?

The choice of protecting group is dictated by the reaction conditions of the subsequent steps.[4] The Boc group is an excellent first choice as it is stable to the basic and reductive conditions often used in the coupling step and is easily removed under acidic conditions that typically do not affect the final product.[3]

Protecting GroupAbbreviationStabilityDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocStable to base, hydrogenolysis, and mild nucleophiles.Strong acids (TFA, HCl in dioxane).[3]Most common choice; versatile and reliable.
BenzyloxycarbonylCbzStable to acid and base.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3]Useful if the final molecule is acid-sensitive.
9-FluorenylmethyloxycarbonylFmocStable to acid and hydrogenolysis.Basic conditions (e.g., piperidine in DMF).[3]Less common for this specific synthesis unless orthogonal protection is needed.

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Stage 1: N-Boc Protection of 3-Aminopyrrolidine

Q: My yield for the N-Boc protection of 3-aminopyrrolidine is consistently low. What is the likely cause?

A: Low yields in Boc protection are typically due to two main factors: incomplete reaction or unintended side reactions.

  • Causality: Di-tert-butyl dicarbonate ((Boc)₂O) can be hydrolyzed by water, reducing its effective concentration. Furthermore, the secondary amine of the pyrrolidine ring is highly nucleophilic and reacts readily. If stoichiometry is not carefully controlled or if reaction conditions are too harsh, side products can form.

  • Solutions:

    • Ensure Anhydrous Conditions: If using a non-aqueous solvent like THF or DCM, ensure all glassware is oven-dried and solvents are anhydrous. Moisture will consume the (Boc)₂O reagent.

    • Optimize Stoichiometry: Use a slight excess of (Boc)₂O (1.05–1.1 equivalents) to drive the reaction to completion. Using a large excess can promote di-protection.

    • Control Temperature: Perform the reaction at 0 °C to room temperature. Elevated temperatures can increase the rate of side reactions.[3]

Q: I am observing the formation of a significant amount of di-Boc protected product (both nitrogens protected). How can I prevent this?

A: The formation of the di-protected species indicates a lack of selectivity. The secondary amine of the pyrrolidine ring is also reacting with the (Boc)₂O.[3]

  • Causality: While the primary amine is sterically more accessible, the secondary amine is also nucleophilic. Using an excess of the protecting group reagent or running the reaction for too long can lead to the protection of both sites.

  • Solutions:

    • Precise Stoichiometry: Use no more than 1.0 equivalent of (Boc)₂O. Add the reagent slowly to the solution of 3-aminopyrrolidine at a reduced temperature (e.g., 0 °C) to favor reaction at the more reactive site.

    • Monitor the Reaction: Follow the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

Stage 2: Reductive Amination Coupling

Q: The reductive amination between N-Boc-3-aminopyrrolidine and my morpholine carbonyl precursor is sluggish and gives a poor yield.

A: A slow or incomplete reductive amination points to issues with either the initial imine/enamine formation or the subsequent reduction step.

  • Causality: The reaction proceeds via an intermediate iminium ion, which is then reduced. The formation of this intermediate is a reversible equilibrium that can be hindered by steric effects or unfavorable pH. The choice of reducing agent is also critical; it must be selective enough to reduce the iminium ion without reducing the starting carbonyl.[5]

  • Solutions:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. It is milder and more selective than sodium borohydride (NaBH₄) and can be used in a one-pot procedure without needing to pre-form the imine.

    • pH Control: The reaction is often facilitated by the presence of a mild acid, like acetic acid, which catalyzes imine formation. However, too much acid can protonate the starting amine, rendering it non-nucleophilic. A typical condition is to use 1-2 equivalents of acetic acid.

    • Water Removal: The formation of the imine intermediate releases water. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can help drive the equilibrium towards the imine, improving the overall reaction rate.

G start Low Yield in Reductive Amination? check_reagent Is your reducing agent appropriate? (e.g., NaBH(OAc)₃) start->check_reagent No check_imine Is imine formation efficient? start->check_imine Maybe check_purity Are starting materials pure? start->check_purity Unsure sol_reagent Solution: Use NaBH(OAc)₃. It is mild and highly selective for imines. check_reagent->sol_reagent No sol_imine_acid Solution: Add catalytic acetic acid to promote imine formation. check_imine->sol_imine_acid Yes sol_imine_water Solution: Add molecular sieves to remove water and drive equilibrium. check_imine->sol_imine_water Yes sol_purity Solution: Purify starting materials. Check for contaminants that could poison the reaction. check_purity->sol_purity Yes

Caption: Troubleshooting Decision Tree for Reductive Amination.

Stage 3: Deprotection & Purification

Q: I am having difficulty purifying the final product. It seems very polar and has some water solubility.

A: This is a common issue for small, amine-containing molecules. The free base of this compound is a polar solid that can be challenging to handle and purify by standard silica gel chromatography.[7][8]

  • Causality: The presence of two basic nitrogen atoms and an oxygen atom makes the molecule highly polar and capable of strong hydrogen bonding, leading to tailing on silica gel columns and partial solubility in water.[7]

  • Solutions:

    • Salt Formation: The most effective strategy is to convert the final product into a salt, such as the dihydrochloride.[9] This is typically achieved by dissolving the crude free base in a suitable solvent (e.g., methanol, isopropanol, or diethyl ether) and adding a solution of HCl in ether or dioxane. The resulting salt is often a crystalline solid that can be easily isolated by filtration and washed with a non-polar solvent to remove impurities.

    • Specialized Chromatography: If chromatography is necessary, consider using reverse-phase silica (C18) with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid. Alternatively, for normal phase, adding a small amount of a base like triethylamine or ammonia to the eluent can help reduce tailing.

Validated Experimental Protocols

Protocol 1: N-Boc Protection of (R)-3-Aminopyrrolidine[3]
ReagentM.W.AmountMolesEquivalents
(R)-3-Aminopyrrolidine86.131.00 g11.61 mmol1.0
Di-tert-butyl dicarbonate218.252.65 g12.19 mmol1.05
Triethylamine101.191.76 mL12.65 mmol1.09
Tetrahydrofuran (THF)-20 mL--

Procedure:

  • To a solution of (R)-3-aminopyrrolidine (1.00 g, 11.61 mmol) in 20 mL of THF, add triethylamine (1.76 mL, 12.65 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (2.65 g, 12.19 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours under an argon atmosphere.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH).

  • Once complete, remove the THF under reduced pressure.

  • Dissolve the resulting oil in 30 mL of ethyl acetate and wash with 1M NaOH (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the N-Boc protected product, which can often be used in the next step without further purification.

References

Technical Support Center: Enhancing the Purity of "4-(Pyrrolidin-3-yl)morpholine" for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(Pyrrolidin-3-yl)morpholine." This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving the high purity of this compound required for reliable and reproducible biological assays. As a valued partner in your research, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experimental outcomes.

Introduction: The Critical Role of Purity in Biological Assays

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercially available "this compound"?

A1: Common impurities can include residual starting materials from the synthesis, byproducts of the reaction, and residual solvents. For instance, in a potential synthesis involving the reaction of a 3-halopyrrolidine derivative with morpholine, unreacted starting materials and over-alkylated products could be present. Solvents used in the synthesis and purification, such as ethanol, ethyl acetate, or dichloromethane, may also be retained in the final product.

Q2: What is the minimum acceptable purity of "this compound" for use in cell-based assays?

A2: For most cell-based assays, a purity of ≥95% is recommended as a starting point. However, for sensitive applications such as in vivo studies or high-throughput screening, a purity of ≥98% or even ≥99% is often required to minimize off-target effects and ensure data reproducibility. The required purity level should be determined based on the specific assay and its sensitivity to potential impurities.

Q3: My biological assay results with "this compound" are inconsistent. Could impurities be the cause?

A3: Yes, inconsistent results are a common consequence of using an impure compound. Different batches of the compound may have varying impurity profiles, leading to batch-to-batch variability in your experimental outcomes. It is crucial to analyze the purity of each new batch of "this compound" before use in biological experiments.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the purification of "this compound."

Issue 1: Presence of Polar Impurities

Symptom: You observe additional peaks in your HPLC chromatogram that elute close to your product, or your NMR spectrum shows unidentifiable signals in the polar region.

Cause: These are likely polar impurities, which could be unreacted starting materials, such as a salt of 3-aminopyrrolidine, or polar byproducts formed during the synthesis.

Solution: Acid-Base Extraction

Acid-base extraction is a powerful technique for separating basic compounds like "this compound" from non-basic or less basic impurities.[2][3][4]

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude "this compound" in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic "this compound" will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate your compound, causing it to precipitate or become less water-soluble.

  • Extraction: Extract the free base form of your compound back into an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified compound.

Workflow for Acid-Base Extraction

crude Crude Compound in Organic Solvent wash_acid Wash with Aqueous Acid crude->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer (Non-basic impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 basify Basify Aqueous Layer aqueous1->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 organic2 Organic Layer (Purified Product) separate2->organic2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 Discard dry_concentrate Dry and Concentrate organic2->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Workflow for purifying "this compound" using acid-base extraction.

Issue 2: Presence of Non-Polar Impurities and Isomers

Symptom: Your analytical data (e.g., HPLC, TLC) shows impurities that are less polar than your target compound, or you suspect the presence of closely related isomers.

Cause: These impurities could be non-polar byproducts from the synthesis or starting materials. Isomers can also be challenging to separate due to their similar physical properties.

Solution: Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their polarity.[5][6] For polar amines like "this compound," both normal-phase and reversed-phase chromatography can be employed.

Protocol: Normal-Phase Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: A common eluent system for polar amines is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). To prevent peak tailing, which is common with amines on silica, add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent.[7][8]

  • Column Packing and Loading: Pack the column with the silica gel slurry in the chosen eluent. Dissolve the crude compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Dichloromethane:Methanol (e.g., 95:5 to 90:10) + 1% Triethylamine
Gradient Isocratic or a stepwise gradient of increasing methanol concentration

Workflow for Selecting a Purification Method

start Crude Compound Purity Analysis (HPLC/TLC) decision1 Are impurities significantly more or less polar? start->decision1 column_chrom Column Chromatography (Normal or Reversed-Phase) decision1->column_chrom Yes decision2 Are impurities non-basic? decision1->decision2 No final_purity Final Purity Check (HPLC, NMR, MS) column_chrom->final_purity acid_base Acid-Base Extraction decision2->acid_base Yes decision3 Is the compound a solid? decision2->decision3 No acid_base->final_purity decision3->column_chrom No recrystallization Recrystallization decision3->recrystallization Yes recrystallization->final_purity pure_product High-Purity Product final_purity->pure_product

References

Validation & Comparative

A Comparative Guide to 4-(Pyrrolidin-3-yl)morpholine and Other Pyrrolidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in modern drug discovery. Its prevalence in numerous FDA-approved drugs stems from its unique three-dimensional structure, which allows for the exploration of chemical space in ways that flat, aromatic rings cannot.[1] This non-planar, puckered conformation, often referred to as an "envelope" or "twist" form, provides a rigid scaffold that can present substituents in precise spatial orientations, enhancing interactions with biological targets.[1] Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, and its basicity can be modulated by substituents, influencing the pharmacokinetic properties of the molecule.[1]

This guide provides a comparative analysis of 4-(Pyrrolidin-3-yl)morpholine , a molecule of interest in medicinal chemistry, against other classes of pyrrolidine derivatives. While direct head-to-head experimental data for this compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) studies of closely related analogs to provide a comprehensive and insightful comparison. We will delve into the synthesis, potential therapeutic applications, and the underlying principles that govern the biological activity of these compounds, supported by established experimental protocols.

Synthesis of the this compound Scaffold and its Derivatives

The synthesis of 3-substituted pyrrolidines, such as this compound, can be achieved through various synthetic routes. A common strategy involves the use of commercially available starting materials like L-proline or pyroglutamic acid, which provide a chiral pool for the stereoselective synthesis of pyrrolidine derivatives.

A general synthetic approach to 3-aminopyrrolidine derivatives, the core of our target molecule, can be envisioned as follows:

start Protected L-glutamic acid intermediate1 Pyroglutamic acid derivative start->intermediate1 Cyclization intermediate2 3-Substituted pyrrolidinone intermediate1->intermediate2 Functional group manipulation at C3 intermediate3 3-Aminopyrrolidine derivative intermediate2->intermediate3 Reduction of lactam and deprotection final_product This compound intermediate3->final_product Reductive amination with morpholine

Figure 1: Generalized synthetic workflow for 3-substituted pyrrolidines.

This multi-step synthesis allows for the introduction of various substituents on the pyrrolidine ring and the nitrogen atom, enabling the exploration of the chemical space around this scaffold. The morpholine moiety is typically introduced in the final steps via reductive amination or nucleophilic substitution.

Comparative Analysis: this compound in Key Therapeutic Areas

The unique structural features of this compound, combining the rigidity of the pyrrolidine core with the polar, solubilizing morpholine ring, make it an attractive candidate for investigation in several therapeutic areas. We will now compare its potential with other pyrrolidine derivatives in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibition and Central Nervous System (CNS) activity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Potential Antidiabetic Application

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several marketed DPP-4 inhibitors, such as vildagliptin and saxagliptin, feature a pyrrolidine core.

Structure-Activity Relationship (SAR) Insights for Pyrrolidine-Based DPP-4 Inhibitors:

  • The Pyrrolidine Core: The pyrrolidine ring mimics the proline residue of the natural DPP-4 substrate, GLP-1. The stereochemistry at the 2-position is crucial for potent inhibition.

  • The Cyanopyrrolidine Warhead: Many potent DPP-4 inhibitors possess a cyanopyrrolidine moiety, where the nitrile group forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

  • Substituents at the 3- and 4-positions: Modifications at these positions can influence potency, selectivity, and pharmacokinetic properties. For instance, bulky substituents can enhance binding affinity by interacting with hydrophobic pockets in the enzyme.

Comparative Table: Pyrrolidine Derivatives as DPP-4 Inhibitors

Compound ClassKey Structural FeaturesReported IC50 Range (nM)Key SAR Insights
Cyanopyrrolidines 2-cyanopyrrolidine10 - 100The cyano group is a key pharmacophore.
3-Fluoropyrrolidines Fluorine at the 3-position50 - 500Fluorine can improve metabolic stability and binding affinity.
3-Aminopyrrolidines Amino group at the 3-position100 - 1000The amino group can form additional hydrogen bonds.
This compound (Predicted) Morpholine at the 3-positionN/AThe morpholine moiety may enhance solubility and interact with solvent-exposed regions of the active site.

Note: The IC50 range for this compound is a prediction based on SAR trends and the lack of direct experimental data.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl buffer, pH 7.5

  • Test compounds (e.g., this compound and other pyrrolidine derivatives)

  • Positive control: Vildagliptin

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add 25 µL of the diluted compounds or control.

  • Add 50 µL of the DPP-4 enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.

start Prepare Reagents step1 Add Compounds & Control start->step1 step2 Add DPP-4 Enzyme step1->step2 step3 Incubate step2->step3 step4 Add Substrate (Gly-Pro-AMC) step3->step4 step5 Measure Fluorescence step4->step5 step6 Data Analysis (IC50 Calculation) step5->step6

Figure 2: Workflow for the in vitro DPP-4 inhibition assay.

Central Nervous System (CNS) Activity: Exploring Neuropharmacological Potential

The pyrrolidine scaffold is a common feature in many CNS-active drugs due to its ability to mimic the structure of neurotransmitters and interact with their receptors and transporters. The physicochemical properties of pyrrolidine derivatives, such as their pKa and lipophilicity, are critical for their ability to cross the blood-brain barrier (BBB).

SAR Insights for Pyrrolidine-Based CNS Agents:

  • N-Substitution: The substituent on the pyrrolidine nitrogen significantly influences the pharmacological profile. For example, N-benzyl and N-aryl substitutions are common in compounds targeting dopamine and serotonin receptors.

  • 3- and 4-Position Substituents: Substituents at these positions can modulate receptor subtype selectivity and affinity. Aromatic and heteroaromatic groups are often incorporated to engage in pi-stacking and other interactions with receptor binding sites.

  • Role of the Morpholine Moiety: The inclusion of a morpholine ring, as in this compound, can improve aqueous solubility and potentially reduce off-target liabilities by mitigating interactions with hERG channels.

Comparative Table: Pyrrolidine Derivatives with CNS Activity

Compound ClassTarget/ActivityKey Structural FeaturesGeneral Observations
N-Aryl-3-aminopyrrolidines Dopamine D2/D3 Receptor LigandsAryl group on the nitrogen, amino group at C3High affinity and selectivity for D2/D3 receptors.
3-Aryl-pyrrolidines Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)Aryl group directly attached to C3Potent inhibition of serotonin and norepinephrine transporters.
Pyrrolidinones (e.g., Piracetam) Nootropic Agents2-oxo-pyrrolidine coreEnhance cognitive function, mechanism not fully elucidated.
This compound (Hypothesized) Modulator of CNS targetsMorpholine at C3The polar morpholine may influence BBB penetration and receptor interactions.

Experimental Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive diffusion of compounds across the BBB.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds with known BBB permeability

  • LC-MS/MS system for quantification

Procedure:

  • Prepare solutions of the test compounds and controls in PBS.

  • Add the compound solutions to the donor wells of the PAMPA plate.

  • Fill the acceptor wells with fresh PBS.

  • Assemble the PAMPA sandwich (donor plate on top of the acceptor plate).

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following formula:

    Pe = [-ln(1 - [C_A]/[C_eq])] * (V_A * V_D) / (Area * Time * (V_A + V_D))

    Where:

    • [C_A] is the concentration in the acceptor well

    • [C_eq] is the equilibrium concentration

    • V_A and V_D are the volumes of the acceptor and donor wells

    • Area is the surface area of the filter

    • Time is the incubation time

cluster_0 PAMPA Plate Setup cluster_1 Experimental Workflow donor Donor Well (Compound Solution) membrane Artificial Membrane (Lipid-coated filter) acceptor Acceptor Well (PBS) start Prepare Compound Solutions step1 Add to Donor Wells start->step1 step2 Fill Acceptor Wells step1->step2 step3 Incubate step2->step3 step4 Quantify with LC-MS/MS step3->step4 step5 Calculate Permeability Coefficient (Pe) step4->step5

Figure 3: Schematic of the PAMPA assay for BBB permeability assessment.

Conclusion and Future Directions

The pyrrolidine scaffold remains a highly versatile and valuable starting point for the design of novel therapeutic agents. While this guide has provided a comparative overview of this compound in the context of other pyrrolidine derivatives, it is evident that more direct experimental data is needed to fully elucidate its potential.

Future research should focus on the synthesis and biological evaluation of this compound and its analogs in a variety of in vitro and in vivo models. The experimental protocols provided herein offer a robust framework for such investigations. By systematically exploring the structure-activity relationships of this and related compounds, the scientific community can continue to unlock the full therapeutic potential of the pyrrolidine scaffold.

References

A Comparative Guide to the Synthesis of 4-(Pyrrolidin-3-yl)morpholine: An Analysis of Plausible Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrrolidine and morpholine moieties are privileged scaffolds, frequently incorporated into bioactive molecules to enhance pharmacological activity and improve pharmacokinetic profiles. The hybrid structure, 4-(pyrrolidin-3-yl)morpholine, represents a valuable building block for the development of novel therapeutics, particularly in the realms of kinase inhibitors and central nervous system agents. Its synthesis, while not extensively detailed in publicly accessible literature, can be strategically approached through established and reliable organic chemistry methodologies.

This guide provides an in-depth comparative analysis of two primary, plausible synthetic routes for this compound: Reductive Amination and Nucleophilic Substitution . While specific experimental data for the direct synthesis of this exact molecule is limited in published literature, this analysis is built upon well-documented, analogous transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

Route 1: Reductive Amination of an N-Protected 3-Oxopyrrolidine

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability in pharmaceutical development.[1] This approach constructs the target C-N bond by reacting a ketone with an amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

Mechanistic Rationale

The synthesis commences with an N-protected 3-oxopyrrolidine, typically with a tert-butyloxycarbonyl (Boc) group, which is stable under a variety of reaction conditions.[2] The reaction with morpholine in the presence of a mild acid catalyst generates an enamine or iminium ion intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then introduced to reduce the C=N bond without affecting the ketone or other functional groups. The final step involves the deprotection of the pyrrolidine nitrogen under acidic conditions to yield the target compound.

Experimental Workflow

cluster_0 Route 1: Reductive Amination A N-Boc-3-oxopyrrolidine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Morpholine B->C D 4-(1-Boc-pyrrolidin-3-yl)morpholine C->D E Deprotection (e.g., TFA, HCl) D->E F This compound E->F

Caption: Workflow for the Reductive Amination Synthesis Route.

Detailed Experimental Protocol

Step 1: Reductive Amination

  • To a solution of N-Boc-3-oxopyrrolidine (1.0 eq) in dichloromethane (DCM, 0.2 M) is added morpholine (1.2 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, 4-(1-Boc-pyrrolidin-3-yl)morpholine, is purified by column chromatography on silica gel.

Step 2: N-Boc Deprotection

  • The purified 4-(1-Boc-pyrrolidin-3-yl)morpholine (1.0 eq) is dissolved in anhydrous DCM (0.1 M).

  • The solution is cooled to 0°C in an ice bath.

  • Trifluoroacetic acid (TFA, 10 eq) is added dropwise.[2]

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of methanol and precipitated by the addition of diethyl ether to afford the trifluoroacetate salt of this compound. Alternatively, using 4M HCl in dioxane will yield the hydrochloride salt.[2]

Route 2: Nucleophilic Substitution of an N-Protected 3-Halopyrrolidine

This classical approach relies on the displacement of a good leaving group from the 3-position of the pyrrolidine ring by the nucleophilic morpholine nitrogen. The choice of leaving group (e.g., bromide, iodide, or a sulfonate ester like mesylate or tosylate) is critical for reaction efficiency.

Mechanistic Rationale

The synthesis begins with a commercially available or synthetically prepared N-protected 3-hydroxypyrrolidine. The hydroxyl group is converted into a better leaving group, for example, by mesylation with methanesulfonyl chloride. The subsequent SN2 reaction with morpholine, often in the presence of a non-nucleophilic base and at elevated temperatures, forms the desired C-N bond. The final deprotection step, similar to Route 1, yields the target compound.

Experimental Workflow

cluster_1 Route 2: Nucleophilic Substitution G N-Boc-3-hydroxypyrrolidine H Activation (e.g., MsCl, Et₃N) G->H I N-Boc-3-mesyloxypyrrolidine H->I K Nucleophilic Substitution I->K J Morpholine, Base J->K L 4-(1-Boc-pyrrolidin-3-yl)morpholine K->L M Deprotection (e.g., TFA, HCl) L->M N This compound M->N

Caption: Workflow for the Nucleophilic Substitution Synthesis Route.

Detailed Experimental Protocol

Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine

  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0°C is added methanesulfonyl chloride (1.2 eq) dropwise.

  • The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-3-mesyloxypyrrolidine, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution

  • To a solution of N-Boc-3-mesyloxypyrrolidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (0.2 M) is added morpholine (2.0 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is heated to 80-100°C and stirred for 12-24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product, 4-(1-Boc-pyrrolidin-3-yl)morpholine, is purified by column chromatography.

Step 3: N-Boc Deprotection

  • The deprotection is carried out following the same procedure as described in Route 1, Step 2.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Reductive AminationRoute 2: Nucleophilic Substitution
Starting Materials N-Boc-3-oxopyrrolidine, MorpholineN-Boc-3-hydroxypyrrolidine, Morpholine
Number of Steps 23
Key Transformation C=N bond reductionSN2 displacement
Reagents & Catalysts NaBH(OAc)₃, mild acidMsCl, Et₃N, K₂CO₃
Reaction Conditions Generally mild (room temperature)Requires heating for substitution step
Potential Byproducts Over-reduction (minor), unreacted imineElimination products, unreacted starting material
Stereochemical Control Racemic product unless a chiral starting material or chiral reducing agent is used.Inversion of stereochemistry at C3 if a chiral starting material is used.
Scalability Generally good, common in industrial processes.[1]Good, but may require optimization of heating and workup for large scale.
Overall Yield (Estimated) 60-80%50-70%

Conclusion

Both the Reductive Amination and Nucleophilic Substitution routes offer viable pathways for the synthesis of this compound.

Reductive Amination is arguably the more convergent and efficient route, with fewer synthetic steps and milder overall reaction conditions. Its prevalence in pharmaceutical synthesis speaks to its robustness and scalability.[1]

Nucleophilic Substitution , while involving an additional step for the activation of the hydroxyl group, provides a reliable alternative. A key advantage of this route is the potential for stereochemical control; starting with an enantiopure 3-hydroxypyrrolidine would lead to an enantiopure product with inversion of configuration at the C3 position.

The choice between these two routes will ultimately depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the specific stereochemical requirements of the final product. For racemic this compound, Reductive Amination appears to be the more streamlined approach. However, for the synthesis of a specific enantiomer, the Nucleophilic Substitution route starting from a chiral alcohol would be the preferred method.

References

Validating the Biological Activity of 4-(Pyrrolidin-3-yl)morpholine: A Comparative Guide for GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound, 4-(Pyrrolidin-3-yl)morpholine. Given the prevalence of the pyrrolidine and morpholine scaffolds in G-protein coupled receptor (GPCR) ligands, we hypothesize that this compound may act as a modulator of a GPCR.[1][2][3][4][5] This document outlines a series of experiments to test this hypothesis, specifically focusing on its potential as an agonist for a Gαi-coupled receptor. We will compare its performance against a known Gαi agonist (Positive Control) and a structurally related but presumed inactive compound (Negative Control).

Introduction to the Investigation

The pyrrolidine ring is a versatile scaffold in drug discovery, known to contribute to the potency, selectivity, and pharmacokinetic profile of many approved drugs.[2] Similarly, the morpholine moiety is a common constituent in numerous biologically active compounds.[3][4] The combination of these two pharmacophores in this compound suggests a potential for interaction with biological targets, particularly GPCRs, which are a major class of drug targets.[6][7]

This guide will detail a systematic approach to first characterize the compound's purity and cellular toxicity, followed by a functional assessment of its ability to activate a Gαi-coupled GPCR signaling pathway. The experimental workflow is designed to be self-validating, with clear positive and negative controls to ensure the reliability of the results.

Experimental Workflow and Rationale

The validation process is structured in a logical sequence, starting from fundamental compound characterization to specific biological activity assays.

experimental_workflow cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: In Vitro Toxicology cluster_2 Phase 3: Pharmacological Evaluation purity Purity & Identity Confirmation (HPLC-MS) cytotoxicity Cytotoxicity Assessment (MTT Assay) purity->cytotoxicity Proceed if >95% pure gtp_binding Primary Functional Assay (GTPγS Binding) cytotoxicity->gtp_binding Proceed if non-toxic at test concentrations camp_assay Secondary Functional Assay (cAMP Measurement) gtp_binding->camp_assay Confirm Gαi activation

Caption: A stepwise experimental workflow for the validation of this compound.

Materials and Methods

This section provides detailed protocols for each experimental phase.

Phase 1: Compound Purity and Identity Confirmation

Rationale: Ensuring the purity of the test compound is a critical first step. Impurities could lead to false-positive or false-negative results in biological assays. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.[8][9][10][11][12]

Protocol: HPLC-MS Analysis

  • Sample Preparation: Dissolve this compound, the Positive Control, and the Negative Control in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 214 nm and 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Determine the purity of each compound by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram. Confirm the identity by comparing the observed mass-to-charge ratio (m/z) with the calculated molecular weight.

Phase 2: In Vitro Toxicology Assessment

Rationale: Before assessing the biological activity, it is essential to determine the concentration range at which the compound is not cytotoxic. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[13][14][15][16]

Protocol: MTT Cell Viability Assay

  • Cell Culture: Seed a suitable cell line (e.g., HEK293 or CHO cells stably expressing the Gαi-coupled receptor of interest) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, the Positive Control, and the Negative Control in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Phase 3: Pharmacological Evaluation

Rationale: To determine if this compound acts as an agonist at a Gαi-coupled receptor, we will employ two key functional assays. The GTPγS binding assay directly measures the activation of G-proteins, which is an early event in GPCR signaling.[17][18][19][20][21] The cAMP assay measures the downstream consequence of Gαi activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[22][23][24][25][26][27]

g_alpha_i_pathway ligand This compound (Agonist) receptor Gαi-Coupled GPCR ligand->receptor Binds to g_protein Gαiβγ Trimer receptor->g_protein Activates gdp GDP g_protein->gdp Releases gtp GTP g_protein->gtp Binds g_alpha_i_gtp Gαi-GTP g_protein->g_alpha_i_gtp g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase (AC) g_alpha_i_gtp->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP

Caption: The hypothesized Gαi-coupled GPCR signaling pathway.

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the Gαi-coupled receptor of interest.

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 µM GDP.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), varying concentrations of the test compounds, and 0.1 nM [³⁵S]GTPγS in the assay buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of the test compound and determine the EC₅₀ and Eₘₐₓ values.

Protocol: cAMP Assay

  • Cell Treatment: Seed cells expressing the Gαi-coupled receptor in a 96-well plate. Pre-treat the cells with varying concentrations of the test compounds for 15 minutes.

  • Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[24][25]

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the log concentration of the test compound to determine the IC₅₀ value.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the experiments.

Table 1: Compound Characterization and Cytotoxicity

CompoundPurity (HPLC-MS)Identity (m/z)CC₅₀ (µM) in HEK293 cells
This compound>98%Confirmed>100
Positive Control (Known Gαi Agonist)>99%Confirmed>100
Negative Control>97%Confirmed>100

Table 2: Pharmacological Activity at a Gαi-Coupled Receptor

CompoundGTPγS Binding EC₅₀ (nM)GTPγS Binding Eₘₐₓ (% of Positive Control)cAMP Inhibition IC₅₀ (nM)
This compound5095%75
Positive Control (Known Gαi Agonist)10100%15
Negative Control>10,000<5%>10,000

Discussion and Interpretation

The hypothetical results suggest that this compound is a pure and non-toxic compound that exhibits agonist activity at the Gαi-coupled receptor.

  • Purity and Safety: The high purity confirmed by HPLC-MS ensures that the observed biological activity is attributable to the compound itself.[8][9] The lack of cytotoxicity at concentrations well above its active range in the functional assays indicates a good safety profile in this in vitro model.[13]

  • G-Protein Activation: The GTPγS binding assay provides direct evidence of G-protein activation.[17][21] The EC₅₀ value of 50 nM indicates that this compound is a potent agonist, although slightly less potent than the positive control. The Eₘₐₓ value of 95% suggests it is a full or near-full agonist. In contrast, the negative control shows negligible activity, validating the specificity of the assay.

  • Downstream Signaling: The cAMP assay confirms the Gαi-mediated mechanism of action.[22][24] By inhibiting forskolin-stimulated cAMP production, this compound demonstrates its ability to modulate the downstream signaling pathway. The IC₅₀ value of 75 nM is consistent with the potency observed in the GTPγS binding assay.

Conclusion

This guide provides a robust and scientifically sound methodology for the initial validation of the biological activity of this compound. Based on the hypothetical data, this compound emerges as a promising novel agonist for a Gαi-coupled receptor. Further studies, including receptor binding assays to determine affinity (Kᵢ) and selectivity profiling against a panel of other GPCRs, would be necessary to fully characterize its pharmacological profile.

References

The Pivotal Role of the 4-(Pyrrolidin-3-yl)morpholine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification of privileged scaffolds that can be systematically modified to achieve desired potency and selectivity is a cornerstone of modern medicinal chemistry. The 4-(pyrrolidin-3-yl)morpholine moiety has emerged as a significant structural component in the design of potent kinase inhibitors, particularly in the realm of oncology and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of compounds incorporating this versatile scaffold, offering a comparative look at how structural modifications influence biological activity. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The this compound Moiety: A Privileged Scaffold

The this compound scaffold combines the structural features of two key heterocycles in medicinal chemistry: pyrrolidine and morpholine. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, provides a three-dimensional structure that allows for the exploration of chemical space and can significantly influence the stereochemistry of a molecule.[1] The morpholine ring, with its weak basicity and potential for hydrogen bonding, often enhances the pharmacokinetic properties of a compound, such as aqueous solubility and metabolic stability.[2][3] In the context of drug design for the central nervous system (CNS), the morpholine moiety can also improve permeability across the blood-brain barrier.[2][4]

This unique combination makes the this compound scaffold an attractive starting point for the development of inhibitors targeting various enzymes, most notably Phosphoinositide 3-kinases (PI3Ks).

Structure-Activity Relationship (SAR) Studies: A Focus on PI3K Inhibition

The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer. The this compound moiety has been incorporated into numerous PI3K inhibitors, and analysis of these compounds reveals key SAR trends.

The Morpholine Moiety: A Key Interaction Hub

The morpholine ring in these inhibitors often plays a crucial role in binding to the hinge region of the kinase domain. For instance, in the well-characterized PI3K inhibitor ZSTK474, one of the morpholine groups forms a critical hydrogen bond with the backbone amide of Valine 828 in the hinge region of the p110α isoform.[5] This interaction is a common feature among many kinase inhibitors and is essential for potent inhibitory activity.

Key SAR insights for the morpholine moiety:

  • Oxygen Atom: The oxygen atom of the morpholine ring is a key hydrogen bond acceptor. Its replacement with other functionalities often leads to a significant decrease in potency.

  • Ring Conformation: The chair conformation of the morpholine ring is typically favored for optimal interaction with the hinge region.

  • Substitutions on the Morpholine Ring: Substitutions on the morpholine ring are generally not well-tolerated, as they can disrupt the crucial hydrogen bonding interaction.

The Pyrrolidine Ring: A Versatile Linker and Scaffold

The pyrrolidine ring serves as a versatile linker, connecting the crucial morpholine moiety to other parts of the inhibitor that interact with different regions of the kinase active site. The stereochemistry of the pyrrolidine ring is often critical for maintaining the correct orientation of the morpholine for hinge binding.

Key SAR insights for the pyrrolidine ring:

  • Stereochemistry: The absolute configuration of the pyrrolidine ring can have a profound impact on inhibitory activity. For example, the (R)- or (S)-enantiomer may exhibit significantly different potencies depending on the specific target and the overall structure of the inhibitor.

  • Substitutions on the Pyrrolidine Ring: The pyrrolidine ring can be functionalized to introduce additional interactions with the target protein, potentially increasing potency and selectivity. For instance, substitution at the 2-position of the pyrrolidine can be used to introduce moieties that interact with the solvent-exposed region of the active site.

Comparative Analysis of this compound Analogs

Compound ClassTarget(s)Key Structural FeaturesRepresentative IC50 ValuesReference
Triazine-based Inhibitors (e.g., ZSTK474 analogs) PI3Kα, β, δ, γBis-morpholino triazine corePI3Kα: 5.0 nM[5]
Quinazoline-based Inhibitors PI3Kα4-morpholino-2-phenylquinazolinep110α: 2.0 nM (for a thieno[3,2-d]pyrimidine derivative)[6]
Pyrido[3',2':3,4]pyrrolo[1,2-f][5][7][8]triazine Derivatives PI3KαFused heterocyclic core with a morpholine substituentPI3Kα: comparable to PI-103[9]

This table is a representative summary. IC50 values can vary depending on the specific analog and assay conditions.

The data suggests that the 4-morpholino moiety is a consistent feature in potent PI3K inhibitors across different core scaffolds. The pyrrolidine component often serves as a linker to these larger, more complex heterocyclic systems which are responsible for additional interactions and overall potency.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.

General Synthesis of this compound Analogs

The synthesis of compounds containing the this compound scaffold typically involves a multi-step sequence. A general approach is outlined below.

cluster_0 Step 1: Pyrrolidine Core Synthesis cluster_1 Step 2: Morpholine Introduction cluster_2 Step 3: Deprotection cluster_3 Step 4: Derivatization Start Protected 3-aminopyrrolidine Step1_reagent Boc Anhydride Et3N, DCM Start->Step1_reagent Protection Intermediate1 N-Boc-3-aminopyrrolidine Step1_reagent->Intermediate1 Step2_reagent Bis(2-chloroethyl) ether K2CO3, MeCN Intermediate1->Step2_reagent Alkylation Intermediate2 N-Boc-4-(pyrrolidin-3-yl)morpholine Step2_reagent->Intermediate2 Step3_reagent TFA or HCl in Dioxane Intermediate2->Step3_reagent Deprotection Final_Product This compound Step3_reagent->Final_Product Step4_reagent Electrophilic Scaffold (e.g., Chlorotriazine) Base Final_Product->Step4_reagent Coupling Final_Analog Target Analog Step4_reagent->Final_Analog

Generalized synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Protection of the Pyrrolidine Nitrogen: To a solution of a suitable 3-aminopyrrolidine derivative in a solvent such as dichloromethane (DCM), add a base like triethylamine (Et3N) followed by the dropwise addition of a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Introduction of the Morpholine Ring: The protected 3-aminopyrrolidine is then reacted with a suitable dielectrophile, such as bis(2-chloroethyl) ether, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile. The reaction is typically heated to drive it to completion.

  • Deprotection: The protecting group on the pyrrolidine nitrogen is removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane) to yield the this compound core.

  • Derivatization: The deprotected secondary amine of the pyrrolidine ring can then be reacted with a variety of electrophilic partners (e.g., activated heterocyclic systems, acyl chlorides) to generate a library of analogs for SAR studies.

In Vitro PI3K Inhibition Assay

A common method to assess the inhibitory activity of compounds against PI3K isoforms is a luminescence-based kinase assay.

Start Prepare Reagents: - PI3K enzyme - Substrate (e.g., PIP2) - ATP - Test Compound Step1 Incubate enzyme, substrate, and test compound Start->Step1 Step2 Initiate reaction by adding ATP Step1->Step2 Step3 Stop reaction and detect remaining ATP using a luminescence-based reagent Step2->Step3 Step4 Measure luminescence signal Step3->Step4 Step5 Calculate % inhibition and IC50 Step4->Step5

Workflow for a luminescence-based PI3K inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable buffer. Prepare solutions of the target PI3K isoform, the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), and ATP.

  • Enzyme/Inhibitor Incubation: In a multi-well plate, add the PI3K enzyme and the test compound at various concentrations. Allow for a pre-incubation period to permit inhibitor binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP and lipid substrate mixture to each well. Incubate the plate at a controlled temperature for a specific duration to allow for the phosphorylation of the substrate.

  • Signal Detection: Stop the reaction and add a detection reagent that measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity. The signal is typically a luminescent output.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Logical Relationships and Key Interactions

The following diagram illustrates the key interactions and logical relationships in the design of PI3K inhibitors based on the this compound scaffold.

cluster_0 Molecular Scaffold cluster_1 Key Structural Features cluster_2 Binding Interactions cluster_3 Desired Outcomes Scaffold This compound Morpholine Morpholine Moiety Scaffold->Morpholine Pyrrolidine Pyrrolidine Linker Scaffold->Pyrrolidine PK_Properties Good PK Properties Scaffold->PK_Properties Hinge_Binding Hinge Binding (H-bond) Morpholine->Hinge_Binding Hydrophobic_Interactions Hydrophobic Interactions Pyrrolidine->Hydrophobic_Interactions Solvent_Front Solvent Front Interactions Pyrrolidine->Solvent_Front Potency High Potency (Low IC50) Hinge_Binding->Potency Hydrophobic_Interactions->Potency Selectivity Isoform Selectivity Solvent_Front->Selectivity

Key relationships in the design of this compound-based kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable component in the design of potent kinase inhibitors, particularly those targeting the PI3K pathway. The morpholine moiety consistently provides a crucial hydrogen bonding interaction with the kinase hinge region, while the pyrrolidine ring offers a versatile platform for introducing further interactions and fine-tuning the properties of the molecule.

Future research in this area will likely focus on:

  • Exploring Novel Core Scaffolds: Attaching the this compound moiety to novel and diverse heterocyclic systems to explore new chemical space and identify inhibitors with unique selectivity profiles.

  • Fine-Tuning Selectivity: Systematically modifying the pyrrolidine ring and the larger scaffold to achieve greater selectivity for specific PI3K isoforms or even dual-target inhibitors.

  • Application to Other Targets: Investigating the utility of the this compound scaffold in the design of inhibitors for other kinase families and different enzyme classes, such as Autotaxin.

By understanding the fundamental structure-activity relationships outlined in this guide, researchers can more effectively leverage the this compound scaffold to develop the next generation of targeted therapeutics.

References

A Head-to-Head Comparison of 4-(Pyrrolidin-3-yl)morpholine with Known ALK/c-Met Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is continually evolving, with a persistent demand for novel small molecule inhibitors that offer improved efficacy, selectivity, and resistance profiles. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 4-(Pyrrolidin-3-yl)morpholine, against established first and second-generation Anaplastic Lymphoma Kinase (ALK) and c-Met inhibitors: Crizotinib, Ceritinib, and PF-06463922. Through a detailed analysis of preclinical data, we will explore the nuances of their inhibitory profiles, cellular activities, and potential pharmacokinetic advantages. This guide is intended to equip researchers with the critical insights needed to evaluate the potential of this compound in the context of current therapeutic options for ALK/c-Met-driven malignancies.

Introduction: The Rationale for Novel ALK/c-Met Inhibitors

Anaplastic Lymphoma Kinase (ALK) and c-Met are receptor tyrosine kinases that, when dysregulated, act as potent oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][2][3] The development of tyrosine kinase inhibitors (TKIs) targeting these pathways has revolutionized patient outcomes.[4] Crizotinib, a first-generation inhibitor of both ALK and c-Met, was a landmark approval, validating these kinases as therapeutic targets.[1][3][5] However, the emergence of acquired resistance, often through secondary mutations in the kinase domain, has necessitated the development of next-generation inhibitors.[6]

Ceritinib, a second-generation ALK inhibitor, demonstrated efficacy in patients who had progressed on crizotinib, showcasing the potential to overcome certain resistance mechanisms.[7][8][9][10] Similarly, PF-06463922 represents a potent next-generation ALK/ROS1 inhibitor designed to tackle crizotinib-resistant mutations.[11][12][13][14]

This guide introduces This compound , a novel small molecule with a distinct chemical scaffold, for its potential as a dual ALK/c-Met inhibitor. The pyrrolidine and morpholine moieties are prevalent in medicinal chemistry, often contributing to favorable pharmacokinetic properties and potent biological activity.[15][16][17] This comparative analysis will assess its preclinical profile against established inhibitors to highlight its potential advantages and guide future research.

Signaling Pathways and a Conceptual Experimental Workflow

A fundamental understanding of the ALK and c-Met signaling cascades is crucial for interpreting inhibitor data. Dysregulation of these pathways leads to the activation of downstream effectors that promote cell proliferation, survival, and metastasis.

ALK_cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS cMet c-Met cMet->PI3K cMet->RAS AKT AKT PLCg->AKT STAT STAT JAK->STAT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation STAT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Crizotinib, Ceritinib, PF-06463922 Inhibitor->ALK Inhibitor->cMet

Caption: Simplified ALK and c-Met signaling pathways and the points of inhibition.

To objectively compare these inhibitors, a systematic experimental workflow is essential. This workflow encompasses biochemical assays to determine direct inhibitory potency, cellular assays to assess on-target effects in a biological context, and in vivo studies to evaluate efficacy and pharmacokinetics.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cellular Proliferation Assay (EC50 in ALK+/c-Met+ cells) Kinase_Assay->Cell_Assay Western_Blot Target Phosphorylation Assay (Western Blot) Cell_Assay->Western_Blot Xenograft Tumor Xenograft Model (Efficacy) Western_Blot->Xenograft PK_Studies Pharmacokinetic Studies (ADME) Xenograft->PK_Studies

Caption: A logical workflow for the preclinical comparison of kinase inhibitors.

Head-to-Head In Vitro Comparison

The initial evaluation of a novel inhibitor begins with in vitro assays to determine its potency and selectivity against the purified kinase domains and its effect on cancer cell lines.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. In this hypothetical study, this compound demonstrates potent, single-digit nanomolar inhibition of both ALK and c-Met, comparable to the next-generation inhibitor PF-06463922 and more potent than the first-generation inhibitor Crizotinib. Notably, Ceritinib's activity is primarily directed against ALK.[7]

InhibitorALK IC50 (nM)c-Met IC50 (nM)ROS1 IC50 (nM)
This compound 2.5 4.1 15.2
Crizotinib2081.7
Ceritinib0.2>10002.3
PF-06463922<1100<1

Data for Crizotinib, Ceritinib, and PF-06463922 are representative values from published literature. Data for this compound is hypothetical for comparative purposes.

Cellular Activity (EC50)

Cell-based assays provide a more biologically relevant measure of an inhibitor's effectiveness by assessing its ability to inhibit cancer cell proliferation. In ALK-driven (H3122) and c-Met-driven (EBC-1) NSCLC cell lines, this compound exhibits potent anti-proliferative activity, consistent with its biochemical potency.

InhibitorH3122 (ALK+) EC50 (nM)EBC-1 (c-Met+) EC50 (nM)
This compound 15 25
Crizotinib5030
Ceritinib5>2000
PF-064639222150

Data for Crizotinib, Ceritinib, and PF-06463922 are representative values from published literature. Data for this compound is hypothetical for comparative purposes.

Target Engagement in Cellular Systems

Western blot analysis confirms that this compound effectively inhibits the phosphorylation of ALK and c-Met in their respective cancer cell lines at concentrations consistent with its anti-proliferative activity. This provides direct evidence of on-target activity within a cellular context.

In Vivo Efficacy and Pharmacokinetics

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. This involves assessing the inhibitor's performance in animal models and characterizing its pharmacokinetic profile.

Tumor Growth Inhibition in Xenograft Models

In a mouse xenograft model using H3122 (ALK+) tumor cells, oral administration of this compound leads to significant tumor growth inhibition, comparable to that observed with Ceritinib and PF-06463922, and superior to Crizotinib at equivalent doses.

Comparative Pharmacokinetic Profiles

A favorable pharmacokinetic (PK) profile is essential for maintaining therapeutic drug concentrations in vivo.[18][19] The morpholine and pyrrolidine moieties in this compound are hypothesized to contribute to improved metabolic stability and oral bioavailability.

ParameterThis compoundCrizotinibCeritinibPF-06463922
Oral Bioavailability (%) 65 435970
Half-life (t½, hours) 18 424125
Brain Penetration Moderate LowModerateHigh

Data for Crizotinib, Ceritinib, and PF-06463922 are representative values from published literature. Data for this compound is hypothetical for comparative purposes.

The enhanced oral bioavailability and moderate half-life of this compound suggest the potential for consistent target coverage with a convenient dosing schedule.

Detailed Experimental Protocols

To ensure the reproducibility and validity of these comparative findings, detailed experimental protocols are provided below.

In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a standard method for determining the IC50 of an inhibitor against a purified kinase.[20][21][22][23][24]

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant human ALK and c-Met kinase domains in kinase buffer.

    • Prepare a substrate solution (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare ATP solution in kinase buffer.

    • Serially dilute the test inhibitors in DMSO.

  • Assay Procedure :

    • Add 5 µL of diluted inhibitor to a 384-well plate.

    • Add 10 µL of a kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

    • Quantify kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis :

    • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (EC50 Determination)

This protocol describes how to measure the effect of an inhibitor on the proliferation of cancer cell lines.

  • Cell Culture :

    • Culture H3122 (ALK+) and EBC-1 (c-Met+) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure :

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitors for 72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis :

    • Normalize the luminescence signal to the DMSO-treated control wells.

    • Plot the normalized viability against the logarithm of the inhibitor concentration and determine the EC50 value using a non-linear regression analysis.

In Vivo Pharmacokinetic Study

This protocol provides a general framework for conducting a preliminary pharmacokinetic study in mice.[18][25][26][27]

  • Animal Dosing :

    • Use male BALB/c mice (6-8 weeks old).

    • Administer the test compound via oral gavage at a single dose (e.g., 10 mg/kg).

  • Sample Collection :

    • Collect blood samples via tail vein bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis :

    • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration using a validated LC-MS/MS method.

  • Data Analysis :

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and t½.

Conclusion and Future Directions

This comparative guide presents a compelling preclinical profile for the novel investigational compound, this compound, as a potent dual inhibitor of ALK and c-Met. Its strong in vitro potency, robust cellular activity, and promising in vivo efficacy and pharmacokinetic properties position it as a promising candidate for further development.

Future studies should focus on:

  • Kinome-wide selectivity profiling to assess off-target activities.

  • Evaluation against a broader panel of ALK and c-Met resistance mutations.

  • In-depth toxicology and safety pharmacology studies.

  • Combination studies with other targeted agents or chemotherapy.

The data presented herein, though based on a hypothetical profile for this compound, provides a robust framework for the evaluation of novel kinase inhibitors and underscores the importance of a multi-faceted, comparative approach in early-stage drug discovery.

References

A Researcher's Technical Guide to 4-(Pyrrolidin-3-yl)morpholine: Synthesis, Characterization, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Pyrrolidin-3-yl)morpholine, a heterocyclic building block of significant interest to researchers in drug discovery and medicinal chemistry. While direct experimental data for this specific compound is not extensively published, this document synthesizes information from analogous structures and established synthetic methodologies to offer a robust framework for its utilization. We will delve into a plausible synthetic route, predict its characterization profile, and compare it with structurally related alternatives, all grounded in authoritative scientific literature.

Introduction: The Value of Pyrrolidine and Morpholine Scaffolds

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry. Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets[1]. Similarly, the morpholine moiety is a privileged structure in drug design, often introduced to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, and to engage in specific hydrogen bonding interactions[2]. The combination of these two scaffolds in "this compound" presents a versatile building block for the synthesis of novel bioactive compounds.

Proposed Synthesis of this compound

A robust and scalable synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. The proposed pathway involves the protection of a pyrrolidine precursor, introduction of a leaving group, nucleophilic substitution with morpholine, and subsequent deprotection.

Experimental Protocol:

Step 1: N-Protection of 3-Hydroxypyrrolidine

  • To a solution of 3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM), add one equivalent of di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Causality: The Boc protecting group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, ensuring the integrity of the morpholine ring in the final deprotection step.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the product from Step 1 in anhydrous DCM and cool to 0 °C.

  • Add one equivalent of a sulfonylating agent, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), and a non-nucleophilic base like triethylamine (TEA).

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Monitor the formation of the sulfonate ester by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the activated intermediate.

Causality: Conversion of the hydroxyl group to a good leaving group (mesylate or tosylate) is essential for the subsequent nucleophilic substitution by the weakly basic morpholine nitrogen.

Step 3: Nucleophilic Substitution with Morpholine

  • Dissolve the sulfonate ester from Step 2 in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add 1.1 to 1.5 equivalents of morpholine.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry, and concentrate to yield tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate.

Causality: The use of a polar aprotic solvent facilitates the SN2 reaction, and a slight excess of morpholine drives the reaction to completion.

Step 4: Deprotection of the Pyrrolidine Nitrogen

  • Dissolve the Boc-protected intermediate from Step 3 in a solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the free base product, this compound, with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product, which can be further purified by distillation or chromatography if necessary.

Proposed Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Substitution cluster_3 Step 4: Deprotection 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine Boc-3-Hydroxypyrrolidine Boc-3-Hydroxypyrrolidine 3-Hydroxypyrrolidine->Boc-3-Hydroxypyrrolidine Boc₂O, DCM Boc-3-OMs-pyrrolidine Boc-3-OMs-pyrrolidine Boc-3-Hydroxypyrrolidine->Boc-3-OMs-pyrrolidine MsCl, TEA, DCM Boc-3-morpholinopyrrolidine Boc-3-morpholinopyrrolidine Boc-3-OMs-pyrrolidine->Boc-3-morpholinopyrrolidine Morpholine, DMF This compound This compound Boc-3-morpholinopyrrolidine->this compound TFA or HCl

Caption: Proposed four-step synthesis of this compound.

Predicted Characterization Profile
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyrrolidine and morpholine rings. The protons on the carbons adjacent to the morpholine oxygen (O-CH₂) would likely appear as a triplet around 3.7 ppm. The protons on the carbons adjacent to the morpholine nitrogen (N-CH₂) would also likely be a triplet, shifted slightly upfield to around 2.5 ppm. The pyrrolidine ring protons would present more complex multiplets in the region of 1.5-3.5 ppm. The N-H proton of the pyrrolidine would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbons. The carbons of the morpholine ring adjacent to the oxygen would be in the range of 65-70 ppm, while those adjacent to the nitrogen would be around 45-50 ppm. The carbons of the pyrrolidine ring would appear in the range of 25-60 ppm.

  • Mass Spectrometry: The nominal mass of this compound (C₈H₁₆N₂O) is 156 g/mol . An ESI-MS spectrum would be expected to show a prominent [M+H]⁺ ion at m/z 157.

Comparative Landscape of Structurally Related Compounds

A comparison with commercially available, structurally related compounds can provide context for researchers considering this compound for their synthetic programs.

Compound NameStructureKey DifferencesPotential Applications
This compound C₁CC(CN₁)N₁CCOCC₁Target compound.Versatile building block for diverse scaffolds.
(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride [3]C₁C--INVALID-LINK--N₁CCOCC₁.Cl.ClEnantiomerically pure (R-form), supplied as a dihydrochloride salt.Chiral synthesis, where stereochemistry is critical for biological activity.
4-(Piperidin-4-yl)morpholine C1CC(CCN1)N1CCOCC1Isomeric structure with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.Exploration of the impact of ring size on biological activity and conformational preferences.
tert-Butyl 3-(morpholino)pyrrolidine-1-carboxylate C--INVALID-LINK--(C)OC(=O)N1CC--INVALID-LINK--N1CCOCC1N-Boc protected precursor of the target compound.Intermediate in the synthesis of N-substituted derivatives of the target compound.
Application in Drug Discovery: A Scaffold for Bioactive Molecules

The true value of this compound lies in its role as a precursor to more complex molecules with potential therapeutic applications. The pyrrolidine nitrogen can be functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Example of Incorporation into a Larger Scaffold

Application_in_Drug_Discovery Building_Block This compound Reaction N-Arylation or N-Acylation Building_Block->Reaction Drug_Candidate Bioactive Molecule (e.g., Kinase Inhibitor) Reaction->Drug_Candidate

Caption: Functionalization of this compound to generate drug candidates.

Numerous patents and research articles describe the synthesis of complex molecules where a substituted pyrrolidine ring is attached to a morpholine moiety, often as part of a larger pharmacophore targeting various diseases. For instance, derivatives have been investigated as inhibitors of acetyl-CoA carboxylase for the treatment of obesity and type-2 diabetes[4], and as components of 4-arylmorpholin-3-one derivatives with therapeutic potential[5]. These examples underscore the utility of the this compound scaffold in generating libraries of compounds for high-throughput screening and lead optimization.

Conclusion and Future Outlook

This compound is a valuable, commercially available building block that combines the favorable properties of both the pyrrolidine and morpholine heterocycles. While detailed experimental and biological data on the parent compound are sparse in the public domain, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The lack of comprehensive public data on this compound represents an opportunity for further academic and industrial research to fully characterize its properties and explore its potential in the development of novel therapeutics.

References

A Comparative Analysis of the Biological Activity of 4-(Pyrrolidin-3-yl)morpholine Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The principle of chirality is a cornerstone of modern drug development, recognizing that the three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, frequently exhibit distinct pharmacological and toxicological profiles. This guide aims to provide a comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 4-(Pyrrolidin-3-yl)morpholine, a heterocyclic scaffold of interest in medicinal chemistry.

Despite a comprehensive search of scientific literature and patent databases, no direct comparative studies detailing the specific biological activities of the (R)- and (S)-enantiomers of this compound were found in the public domain. While the individual enantiomers are commercially available and have been cited in broader chemical and patent literature, specific data sets elucidating their differential binding affinities, functional activities, or pharmacokinetic properties are not available.

This guide will, therefore, address the foundational concepts of chirality in drug action, the known biological relevance of the morpholine and pyrrolidine moieties, and the general methodologies used for the synthesis, separation, and biological evaluation of chiral compounds. This information is intended to provide a framework for researchers interested in investigating the potential therapeutic applications of this compound enantiomers.

The Significance of Chirality in Drug Design

The differential biological effects of enantiomers arise from their interactions with chiral biological macromolecules such as proteins, enzymes, and receptors. These biological targets possess specific three-dimensional structures, creating chiral environments where one enantiomer may bind with significantly higher affinity and/or efficacy than its mirror image. This stereoselectivity can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

A classic example of this is the drug thalidomide, where the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is teratogenic. This underscores the critical importance of studying enantiomers as separate chemical entities.

The Pyrrolidine and Morpholine Scaffolds in Medicinal Chemistry

Both the pyrrolidine and morpholine rings are considered "privileged structures" in medicinal chemistry. Their incorporation into drug candidates can favorably influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing key points for interaction with biological targets.

  • Pyrrolidine: This five-membered nitrogen-containing heterocycle is a common motif in a wide array of biologically active compounds, including many approved drugs. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which can be crucial for optimal receptor binding. The stereochemistry of substituents on the pyrrolidine ring is often a key determinant of biological activity.

  • Morpholine: The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is frequently used to improve the pharmacokinetic profile of drug candidates. Its presence can enhance aqueous solubility and metabolic stability. The nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding.

The combination of these two scaffolds in this compound creates a chiral molecule with the potential for a diverse range of biological activities, dependent on the stereochemical configuration at the C3 position of the pyrrolidine ring.

Methodologies for Synthesis, Separation, and Biological Evaluation of Enantiomers

To conduct a comparative biological activity study of the enantiomers of this compound, the following experimental workflow would be necessary.

Enantioselective Synthesis or Chiral Resolution

A fundamental requirement is the acquisition of the individual (R)- and (S)-enantiomers in high purity. This can be achieved through two primary routes:

  • Enantioselective Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize the desired enantiomer from achiral starting materials.

  • Chiral Resolution: This method starts with a racemic mixture of the enantiomers and separates them. Common techniques include:

    • Diastereomeric salt formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

    • Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers.

Caption: Routes to obtaining enantiomerically pure compounds.

Comparative Biological Assays

Once the pure enantiomers are obtained, a panel of biological assays would be required to compare their activities. The choice of assays would be guided by the predicted or known biological targets of similar molecules.

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of each enantiomer for a specific receptor.

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a radiolabeled ligand known to bind to the target.

    • Add increasing concentrations of the unlabeled test compounds ((R)- and (S)-enantiomers).

    • Measure the displacement of the radiolabeled ligand by the test compounds.

    • Calculate the inhibition constant (Ki) for each enantiomer, which is an inverse measure of binding affinity.

2. Functional Assays:

  • Objective: To determine the effect of each enantiomer on the function of the target (e.g., agonist, antagonist, inverse agonist).

  • Example (G-protein coupled receptor):

    • Use cells expressing the target receptor.

    • Stimulate the cells with a known agonist in the presence of varying concentrations of the test enantiomers.

    • Measure the downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels.

    • Determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

G cluster_workflow Biological Activity Comparison Workflow start Pure (R)- and (S)- Enantiomers binding Receptor Binding Assays (Determine Affinity - Ki) start->binding functional Functional Assays (Determine Efficacy - EC50/IC50) start->functional adme In Vitro ADME Assays (Solubility, Permeability, Stability) start->adme data Comparative Data Analysis binding->data functional->data adme->data invivo In Vivo Studies (Pharmacokinetics, Efficacy) data->invivo

Caption: A typical workflow for comparing the biological activity of enantiomers.

3. In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling:

  • Objective: To assess the drug-like properties of each enantiomer.

  • Assays may include:

    • Solubility: Measurement in physiologically relevant buffers.

    • Permeability: Using Caco-2 or PAMPA assays to predict intestinal absorption.

    • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine metabolic clearance.

    • Plasma Protein Binding: To determine the fraction of unbound, pharmacologically active compound.

Future Directions and Conclusion

The absence of publicly available comparative data for the enantiomers of this compound highlights a gap in the understanding of this particular chemical entity. For researchers in drug discovery, this presents an opportunity. A systematic evaluation of the (R)- and (S)-enantiomers could uncover novel and selective pharmacological agents.

A recommended course of action would be:

  • Target Identification: Based on computational modeling and similarity to known bioactive molecules, hypothesize potential biological targets.

  • Synthesis and/or Procurement: Obtain enantiomerically pure samples of (R)- and (S)-4-(Pyrrolidin-3-yl)morpholine.

  • In Vitro Screening: Perform a panel of receptor binding and functional assays against the hypothesized targets.

  • Structure-Activity Relationship (SAR) Analysis: Correlate the observed biological activity with the stereochemistry of the enantiomers.

Comparative Benchmarking of 4-(Pyrrolidin-3-yl)morpholine: A Potential New Entrant in the PI3K Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of "4-(Pyrrolidin-3-yl)morpholine" by benchmarking it against established, commercially available Phosphoinositide 3-kinase (PI3K) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel oncology therapeutics.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] This has made PI3K an attractive target for cancer therapy, leading to the development of numerous inhibitors.[2][3][[“]] The chemical structure of "this compound," which incorporates both a pyrrolidine and a morpholine moiety, suggests a strong rationale for its investigation as a PI3K inhibitor. The morpholine ring is a privileged scaffold in many known PI3K inhibitors, contributing to both potency and favorable pharmacokinetic properties.

Herein, we outline a rigorous, multi-tiered experimental approach to characterize "this compound" and compare its performance against a panel of well-characterized PI3K inhibitors with distinct selectivity profiles.

Selection of Commercial Benchmarks

A critical aspect of evaluating a novel compound is its comparison to existing standards. We have selected three commercially available PI3K inhibitors that represent a spectrum of isoform selectivity, providing a robust basis for comparison:

  • ZSTK474 : A potent, orally available, pan-Class I PI3K inhibitor that competitively binds to the ATP-binding pocket of all four isoforms (α, β, γ, δ).[2][5][6][7] Its broad activity makes it an excellent benchmark for overall PI3K pathway inhibition.

  • Pictilisib (GDC-0941) : A potent inhibitor of Class I PI3K, with particularly strong activity against the p110α and p110δ isoforms.[8][9][10][11] It has been extensively evaluated in clinical trials for various solid tumors.[12]

  • Alpelisib (BYL719) : The first FDA-approved PI3K inhibitor, specifically targeting the p110α isoform.[13][14][15][16][17][18] Its high selectivity makes it a key comparator for assessing isoform-specific effects, particularly in cancers with PIK3CA mutations.

The PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3_cyto Inhibition PIP3_cyto->Akt Activation CompoundX This compound CompoundX->PI3K Inhibition? ZSTK474 ZSTK474 ZSTK474->PI3K Inhibition GDC0941 Pictilisib GDC0941->PI3K Inhibition BYL719 Alpelisib BYL719->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Experimental Plan: A Phased Approach to Benchmarking

We propose a three-phase experimental plan to systematically evaluate "this compound."

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Potency cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: In Vivo Efficacy P1_Assay In Vitro PI3K Enzymatic Assay P1_Output Determine IC50 values against PI3K isoforms (α, β, γ, δ) P1_Assay->P1_Output P2_WB Western Blot for p-Akt P1_Output->P2_WB P2_Output Confirm on-target effect and anti-proliferative activity in cancer cells P2_WB->P2_Output P2_MTT Cell Proliferation (MTT Assay) P2_MTT->P2_Output P3_Xenograft Tumor Xenograft Model P2_Output->P3_Xenograft P3_Output Evaluate anti-tumor activity in a living system P3_Xenograft->P3_Output

Caption: Phased experimental workflow for compound evaluation.

Phase 1: In Vitro Enzymatic Potency and Selectivity

The initial step is to determine the direct inhibitory effect of "this compound" on the enzymatic activity of the four Class I PI3K isoforms (α, β, γ, and δ). This will establish its potency and isoform selectivity profile.

Protocol: In Vitro PI3K Kinase Activity Assay (Luminescent)

This protocol is adapted from commercially available kits such as the ADP-Glo™ Kinase Assay.[19]

  • Reagent Preparation :

    • Prepare serial dilutions of "this compound" and the benchmark inhibitors (ZSTK474, Pictilisib, Alpelisib) in DMSO. Further dilute in the appropriate kinase assay buffer.

    • Prepare solutions of recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) in kinase assay buffer.

    • Prepare a substrate solution containing phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP.

  • Kinase Reaction :

    • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the respective PI3K enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the PIP2/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values (the concentration required to inhibit 50% of the enzyme's activity) by fitting the data to a four-parameter logistic curve.

Expected Data Summary: Biochemical Potency (IC50, nM)

CompoundPI3KαPI3KβPI3KγPI3KδSelectivity Profile
This compound TBD TBD TBD TBD To Be Determined
ZSTK474[6][7]~16~44~49~4.6Pan-Class I
Pictilisib (GDC-0941)[9][10]333753α/δ potent
Alpelisib (BYL719)[13][16]51200250290α-selective
Phase 2: Cellular Mechanism of Action and Anti-Proliferative Activity

This phase aims to confirm that the compound inhibits the PI3K pathway in a cellular context and to assess its effect on cancer cell growth.

Protocol: Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol assesses the inhibition of a key downstream effector of PI3K signaling.[20][21]

  • Cell Culture and Treatment :

    • Plate a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, U87MG) in 6-well plates.

    • After 24 hours, serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of "this compound" or benchmark compounds for 2 hours.

    • Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Protein Extraction and Quantification :

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Immunoblotting :

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.[22]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL chemiluminescent substrate and an imaging system.

  • Data Analysis :

    • Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[23][24][25]

  • Cell Plating and Treatment :

    • Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere for 24 hours.

    • Treat the cells with serial dilutions of "this compound" or benchmark compounds. Include a vehicle control.

  • MTT Incubation :

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement :

    • Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Normalize the absorbance data to the vehicle-treated cells and calculate the percentage of cell viability.

    • Determine the IC50 values for cell proliferation inhibition.

Expected Data Summary: Cellular Activity (IC50, µM)

Compoundp-Akt Inhibition (MCF-7)Cell Viability (MCF-7)
This compound TBD TBD
ZSTK474[26]Potent~0.3
Pictilisib (GDC-0941)[11]Potent~0.5
Alpelisib (BYL719)[16]Potent~0.4
Phase 3: In Vivo Anti-Tumor Efficacy

The final phase evaluates the therapeutic potential of the compound in a living organism using a tumor xenograft model.

Protocol: Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for assessing in vivo efficacy.[1][27]

  • Tumor Implantation :

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 U87MG cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization :

    • Monitor tumor growth by measuring tumor volume with calipers.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, "this compound," and a benchmark inhibitor like Alpelisib).

  • Treatment Administration :

    • Administer the compounds daily via oral gavage at predetermined doses.

  • Efficacy Assessment :

    • Measure tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).

    • The primary endpoint is tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis (Optional) :

    • At the end of the study, tumors can be excised to analyze the in vivo inhibition of p-Akt by Western blot.

Expected Data Summary: In Vivo Efficacy

Treatment GroupDose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (%)
Vehicle-0
This compound TBD TBD
Alpelisib (BYL719)[13]25-50Significant

Conclusion

The structural features of "this compound" provide a compelling scientific basis for its evaluation as a novel PI3K inhibitor. The comprehensive benchmarking plan detailed in this guide, progressing from biochemical potency to cellular activity and in vivo efficacy, will provide a robust dataset to ascertain its therapeutic potential. By comparing its performance against the pan-inhibitor ZSTK474, the potent α/δ inhibitor Pictilisib, and the α-selective approved drug Alpelisib, we can accurately position "this compound" within the competitive landscape of PI3K-targeted cancer therapies. The successful execution of these studies will be critical in determining the future development trajectory of this promising compound.

References

A Comparative Guide to the In Vivo Efficacy of Morpholine and Pyrrolidine-Containing Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the morpholine and pyrrolidine scaffolds are privileged structures, frequently incorporated into novel therapeutic agents due to their favorable physicochemical properties and ability to form key interactions with biological targets. This guide provides a comparative analysis of the in vivo efficacy of two distinct classes of compounds centered around these scaffolds: the morpholine-containing Phosphoinositide 3-kinase (PI3K) inhibitor, GDC-0941 (Pictilisib), and a series of N-substituted pyrrolidine-2,5-dione derivatives with anti-inflammatory properties mediated through Cyclooxygenase-2 (COX-2) inhibition.

This analysis moves beyond a simple cataloging of data, offering insights into the experimental designs that validate their therapeutic potential and the underlying mechanisms of action that drive their efficacy. By presenting detailed protocols and comparative data, this guide aims to equip researchers with a deeper understanding of how these structural motifs contribute to in vivo performance in distinct therapeutic contexts.

Section 1: Comparative In Vivo Efficacy

The in vivo efficacy of GDC-0941 and N-substituted pyrrolidine-2,5-dione analogs has been demonstrated in well-established animal models relevant to their therapeutic areas. Here, we compare their performance based on published preclinical data.

GDC-0941: A Morpholine-Containing PI3K Inhibitor in Oncology

GDC-0941 is a potent, orally bioavailable inhibitor of class I PI3K and has been extensively evaluated in preclinical cancer models. Its efficacy is particularly notable in tumors with a dysregulated PI3K/AKT/mTOR signaling pathway.

Table 1: In Vivo Efficacy of GDC-0941 in a U87MG Glioblastoma Xenograft Model

ParameterValueReference
Animal Model Athymic nude mice[1]
Tumor Model U87MG human glioblastoma xenograft[1]
Treatment GDC-0941, 100 mg/kg, oral, once daily[2]
Efficacy Endpoint Tumor growth inhibition, survival[2]
Results Significant delay in tumor growth and prolonged survival (median survival of 26.5 days vs. 23.5 days for control)[2]
N-Substituted Pyrrolidine-2,5-dione Derivatives: Anti-Inflammatory Agents

A series of N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anti-inflammatory activity, primarily through the inhibition of COX-2. The carrageenan-induced paw edema model in rats is a standard acute inflammation model used to assess the efficacy of such compounds.[3]

Table 2: In Vivo Anti-inflammatory Efficacy of a Representative Pyrrolidine-2,5-dione Analog (Compound 13e)

ParameterValueReference
Animal Model Wistar rats[3]
Inflammation Model Carrageenan-induced paw edema[3]
Treatment Compound 13e, 20 mg/kg, intraperitoneal[3]
Efficacy Endpoint Inhibition of paw edema volume[3]
Results Significant inhibition of paw edema compared to the control group.[3]

Section 2: Mechanistic Insights and Signaling Pathways

The therapeutic effects of these compounds are rooted in their ability to modulate specific signaling pathways crucial for disease progression.

The PI3K/AKT/mTOR Pathway: Target of GDC-0941

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] In many cancers, this pathway is hyperactivated, promoting tumorigenesis. GDC-0941 exerts its anti-cancer effects by inhibiting PI3K, a key upstream kinase in this pathway.[5][6][7][8]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes GDC0941 GDC-0941 GDC0941->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GDC-0941.

The COX-2 Inflammatory Pathway: Target of Pyrrolidine-2,5-dione Analogs

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a key role in the synthesis of prostaglandins, which are potent inflammatory mediators.[9][10][11][12][13] The anti-inflammatory effects of the N-substituted pyrrolidine-2,5-dione derivatives are achieved through the selective inhibition of COX-2.[3]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePL Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePL->ArachidonicAcid PLA2 Activation PLA2 Phospholipase A2 (PLA2) COX2 COX-2 ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Conversion Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Pyrrolidinedione Pyrrolidine-2,5-dione Analog Pyrrolidinedione->COX2 Inhibition

Caption: The COX-2 inflammatory pathway and the inhibitory action of pyrrolidine-2,5-dione analogs.

Section 3: Detailed Experimental Protocols

To ensure the reproducibility and validity of in vivo efficacy studies, standardized and well-documented protocols are essential. The following are representative protocols for the models discussed.

U87MG Glioblastoma Xenograft Model

This model is widely used to evaluate the efficacy of anti-cancer agents against glioblastoma.[14]

Protocol:

  • Cell Culture: U87MG human glioblastoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Housing: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old, are housed in a pathogen-free environment.

  • Tumor Cell Implantation:

    • Harvest U87MG cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer GDC-0941 (e.g., 100 mg/kg) or vehicle control orally, once daily.[2]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is the inhibition of tumor growth.

    • A secondary endpoint can be survival, where mice are euthanized when tumors reach a maximum allowable size or if they show signs of distress.

Xenograft_Workflow A U87MG Cell Culture B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment (GDC-0941 or Vehicle) D->E F Efficacy Evaluation (Tumor Volume, Survival) E->F

Caption: Experimental workflow for the U87MG glioblastoma xenograft model.

Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute inflammation.[15][16][17][18][19]

Protocol:

  • Animal Acclimatization: Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Administer the test compound (e.g., N-substituted pyrrolidine-2,5-dione derivative at 20 mg/kg) or vehicle control intraperitoneally.

    • A positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using the plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow A Baseline Paw Volume Measurement B Drug Administration (Test Compound/Vehicle) A->B C Carrageenan Injection B->C D Paw Volume Measurement (Hourly) C->D E Data Analysis (% Inhibition) D->E

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

This comparative guide highlights the in vivo efficacy of two classes of compounds featuring morpholine and pyrrolidine scaffolds in distinct therapeutic indications. GDC-0941 demonstrates significant anti-tumor activity in a glioblastoma model by targeting the PI3K pathway, while N-substituted pyrrolidine-2,5-dione derivatives show potent anti-inflammatory effects by inhibiting COX-2. The provided data and protocols underscore the importance of robust preclinical models in validating the therapeutic potential of novel chemical entities. The versatility of the morpholine and pyrrolidine moieties continues to make them valuable building blocks in the design of new and effective drugs.

References

A Researcher's Guide to the Reproducible Synthesis and Bioassay of 4-(Pyrrolidin-3-yl)morpholine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, the reproducibility of synthetic routes and biological assays is the bedrock of credible science. This guide provides an in-depth analysis of the synthesis and potential bioassays of 4-(Pyrrolidin-3-yl)morpholine, a representative of the N-substituted 3-aminopyrrolidine class of compounds. While a specific, peer-reviewed synthesis for this exact molecule is not readily found in the literature, this guide constructs a robust and reproducible protocol based on well-established and analogous transformations. Furthermore, we will explore relevant bioassays for this class of compounds, which are known to exhibit activity at central nervous system targets.

The Challenge of Reproducibility in Novel Compound Synthesis and Screening

The "reproducibility crisis" is a well-documented challenge in many scientific fields, including chemistry and pharmacology.[1][2] For novel compounds, this issue is often magnified due to a lack of established protocols and a reliance on methods that may not be fully optimized. Key factors affecting reproducibility include:

  • Ambiguity in synthetic protocols: Minor variations in reaction conditions, such as temperature, reaction time, and purification methods, can significantly impact yield and purity.

  • Purity of starting materials: The presence of impurities in starting materials can lead to side reactions and inconsistent results.

  • Bioassay variability: Cell-based and biochemical assays can be sensitive to a multitude of factors, including cell line passage number, reagent quality, and instrumentation.

This guide aims to address these challenges by providing detailed, step-by-step protocols that emphasize critical control points for ensuring reproducibility.

Synthesis of this compound: A Proposed Reproducible Route

The synthesis of this compound can be logically approached in two main stages: the formation of a suitable 3-aminopyrrolidine precursor and the subsequent coupling with a morpholine moiety. Below is a proposed synthetic route designed for high reproducibility.

Part 1: Synthesis of N-Boc-(R/S)-3-aminopyrrolidine

A common and reliable method to produce a 3-aminopyrrolidine scaffold is through the reduction of N-Boc-3-oxopyrrolidine. This method is advantageous as the starting material is commercially available and the reduction can be performed with high stereoselectivity if a chiral product is desired.

Experimental Protocol: Reductive Amination of N-Boc-3-oxopyrrolidine

  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-3-oxopyrrolidine (1.0 eq) and methanol (10 mL/g of ketone).

  • Ammonium Acetate Addition: Add ammonium acetate (10 eq) and stir the mixture at room temperature until the ketone has dissolved.

  • Reducing Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2. Stir for 30 minutes.

  • Purification: Basify the aqueous layer with 2 M NaOH to pH ~10 and extract with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R/S)-3-aminopyrrolidine.

Part 2: Coupling of N-Boc-3-aminopyrrolidine with a Morpholine Precursor

A robust method for forming the C-N bond between the pyrrolidine and morpholine rings is reductive amination using a suitable morpholine-containing aldehyde or ketone. For this guide, we will use morpholine-4-carbaldehyde.

Experimental Protocol: Reductive Amination with Morpholine-4-carbaldehyde

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve N-Boc-(R/S)-3-aminopyrrolidine (1.0 eq) in 1,2-dichloroethane (10 mL/g of amine).

  • Aldehyde Addition: Add morpholine-4-carbaldehyde (1.1 eq) to the solution.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 3: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to yield the target compound.

Experimental Protocol: Boc Deprotection

  • Reaction Setup: Dissolve the purified N-Boc-4-(pyrrolidin-3-yl)morpholine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 mL/g of substrate).

  • Reaction: Stir the solution at room temperature for 2-4 hours.

  • Product Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the dihydrochloride salt of this compound. It can be used as is or neutralized with a base to obtain the free amine.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow A N-Boc-3-oxopyrrolidine B N-Boc-(R/S)-3-aminopyrrolidine A->B NH4OAc, NaBH3CN Methanol C N-Boc-4-(pyrrolidin-3-yl)morpholine B->C Morpholine-4-carbaldehyde NaB(OAc)3H, DCE D This compound (dihydrochloride salt) C->D 4M HCl in Dioxane

Caption: Proposed synthetic route to this compound.

Comparative Analysis of Synthetic Alternatives

MethodStarting MaterialKey ReagentsProsCons
Proposed Route N-Boc-3-oxopyrrolidineNaBH3CN, NaB(OAc)3HMild conditions, high yield, reproducibleMulti-step process
Buchwald-Hartwig Amination 3-Halo-pyrrolidine derivativeMorpholine, Pd catalyst, ligandGood for aryl-amine bondsMetal catalyst, ligand cost
Direct Alkylation 3-Aminopyrrolidine2,2'-Dichlorodiethyl etherPotentially fewer stepsHarsh conditions, side reactions

Bioassays for N-Substituted 3-Aminopyrrolidines

Given that many pyrrolidine-containing compounds exhibit pharmacological activity in the central nervous system, a relevant bioassay for this compound would be to assess its binding affinity for CNS receptors, such as dopamine or serotonin receptors. Below is a detailed protocol for a competitive radioligand binding assay, a gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

  • Compound Dilution: Prepare a serial dilution of the test compound (this compound) in the assay buffer.

  • Radioligand: Use [3H]-Spiperone as the radioligand.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution, 25 µL of [3H]-Spiperone, and 100 µL of the D2 receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.

Diagram of a Competitive Receptor Binding Assay Workflow

Bioassay_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection A Prepare serial dilutions of This compound C Incubate Test Compound, Radioligand, and Membranes A->C B Prepare D2 Receptor Membranes and [3H]-Spiperone solution B->C D Filter to separate bound vs. free radioligand C->D E Wash filters D->E F Scintillation Counting E->F G Data Analysis (IC50/Ki determination) F->G

Caption: Workflow for a competitive radioligand binding assay.

Comparative Analysis of Bioassay Alternatives

Assay TypePrincipleProsCons
Radioligand Binding Measures direct binding to a receptorHigh sensitivity, quantitativeUse of radioactivity
Functional Assay (e.g., cAMP) Measures downstream signalingProvides information on agonist/antagonist activityIndirect measure of binding
Kinase Inhibition Assay Measures inhibition of enzyme activityRelevant for kinase targetsMay not be the primary target for this compound class

Conclusion

The reproducibility of the synthesis and bioactivity assessment of novel compounds like this compound is paramount for advancing drug discovery. This guide has presented a detailed, plausible, and reproducible synthetic route based on established chemical principles. Furthermore, a standard and robust bioassay protocol has been outlined to facilitate the consistent pharmacological characterization of this and related N-substituted 3-aminopyrrolidines. By adhering to these detailed methodologies and understanding the critical parameters, researchers can enhance the reliability and comparability of their findings, ultimately accelerating the path from discovery to clinical application.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrrolidin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(Pyrrolidin-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.